lacto-N-biose I
説明
Structure
2D Structure
特性
CAS番号 |
50787-09-2 |
|---|---|
分子式 |
C14H25NO11 |
分子量 |
383.35 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13+,14+/m1/s1 |
InChIキー |
HMQPEDMEOBLSQB-RCBHQUQDSA-N |
異性体SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O |
物理的記述 |
Solid |
同義語 |
O-ß-D-Galactopyranosyl-(1-3)-N-acetylglucosamine; Gal1-β-3GlcNAc; Lacto-N-biose 1; Lewis C; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lacto-N-biose I: Structure, Function, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-biose I (LNB), a disaccharide composed of D-galactose and N-acetyl-D-glucosamine, is a fundamental building block of type 1 human milk oligosaccharides (HMOs) and a key modulator of infant gut health. This technical guide provides a comprehensive overview of the structure, function, and synthesis of LNB, with a focus on its applications in research and drug development. We delve into its role as a selective prebiotic for beneficial gut microbiota, particularly Bifidobacterium species, and its interactions with host cell receptors, including its potential role in immune modulation and as a target for pathogens. This guide also presents detailed experimental protocols for the enzymatic and microbial synthesis of LNB, alongside quantitative data on its biological activities, to serve as a valuable resource for the scientific community.
Structure of this compound
This compound (Galβ1-3GlcNAc) is a disaccharide with the systematic IUPAC name 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-glucopyranose.[1][2][3] Its chemical formula is C14H25NO11 and it has a molecular weight of 383.35 g/mol .[1][4] The structure consists of a galactose (Gal) molecule linked to an N-acetylglucosamine (GlcNAc) molecule via a β-(1→3) glycosidic bond.[1] This "type 1" linkage distinguishes it from its isomer, N-acetyllactosamine (Galβ1-4GlcNAc), which is characterized by a β-(1→4) linkage and is known as a "type 2" chain.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C14H25NO11 | [1][4] |
| Molecular Weight | 383.35 g/mol | [1] |
| CAS Number | 50787-09-2 | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | -20°C to -80°C | [1] |
Biological Functions of this compound
LNB plays a crucial role in several biological processes, primarily centered around its presence in human milk and its interaction with the gut microbiome and host cells.
Prebiotic Activity and Gut Microbiome Modulation
One of the most significant functions of LNB is its role as a prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly infant-associated Bifidobacterium species such as Bifidobacterium bifidum, Bifidobacterium longum, and Bifidobacterium breve.[6][7] These bacteria possess a specific metabolic pathway for the uptake and utilization of LNB.[8] This bifidogenic effect is considered a key factor in the establishment of a healthy gut microbiome in breastfed infants.[7]
The metabolism of LNB by bifidobacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, which have numerous benefits for the host, including serving as an energy source for colonocytes and modulating the immune system.[1][7]
Table 2: Prebiotic Effect of this compound on Bifidobacterium Species
| Bifidobacterium Strain | Growth Enhancement on LNB (0.5%) | Reference(s) |
| B. longum subsp. longum JCM1217T | 2-3 times greater than control | [6] |
| B. longum subsp. infantis JCM1210 | 2-3 times greater than control | [6] |
| B. bifidum JCM1254 | Remarkable growth (2-3 times greater than control) | [6] |
| B. bifidum JCM7004 | Remarkable growth (2-3 times greater than control) | [6] |
| B. breve JCM1192T | Enhanced growth | [6] |
Immune Modulation
LNB and other HMOs are known to modulate the infant's developing immune system. While the precise mechanisms are still under investigation, it is suggested that LNB may interact with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs), thereby influencing cytokine production and immune cell differentiation.[9][10] Studies have shown that LNB can suppress antigen-specific IL-4 secretion by mouse splenocytes, suggesting a potential role in skewing the immune response away from allergic phenotypes.[11]
Host-Pathogen Interactions
As a component of cell surface glycans, the type 1 chain, of which LNB is the core, can act as a receptor for various pathogens.[5] For example, LNB is an acceptor for the α1,2-fucosyltransferase enzyme from Helicobacter pylori, a bacterium associated with gastric ulcers and cancer.[12] By mimicking host cell surface glycans, HMOs like LNB can also act as soluble decoy receptors, preventing pathogens from adhering to the intestinal epithelium and thus reducing the risk of infection.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the synthesis of LNB from sucrose and N-acetylglucosamine using a cocktail of four enzymes from Bifidobacterium species.
Materials:
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
Crude cell extracts of Bifidobacterium species containing:
-
Sucrose phosphorylase (SP)
-
UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT)
-
UDP-glucose 4-epimerase (GalE)
-
1,3-β-galactosyl-N-acetylhexosamine phosphorylase (GLNBP)
-
-
Pancreatin
-
Glucoamylase
-
50 mM Sodium phosphate buffer (pH 7.0)
-
3-(N-morpholino)propanesulfonate (MOPS) buffer (pH 7.0)
Procedure:
-
Preparation of Crude Enzyme Extract: Culture Bifidobacterium strains known to produce the required enzymes and prepare crude cell extracts.
-
Inactivation of Interfering Enzymes: To the crude extract, add pancreatin (1 mg/mL) and glucoamylase (2 U/mL). Heat the mixture at 47°C for 1 hour to selectively inactivate interfering enzymes like phosphoglucomutase and fructose 6-phosphate phosphoketolase.[1][12]
-
Enzymatic Reaction:
-
In a reaction vessel, combine the treated crude enzyme extract with 300 mM sucrose and 300 mM GlcNAc.[1]
-
Adjust the final volume with 50 mM sodium phosphate buffer (pH 7.0).
-
Incubate the reaction mixture at 30°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Purification of this compound:
-
Terminate the reaction by boiling the mixture for 5 minutes to denature the enzymes.[13]
-
Centrifuge the mixture to pellet the denatured proteins and cell debris.
-
The supernatant containing LNB can be further purified using chromatographic techniques. A common method involves anion-exchange chromatography on a Q Sepharose column, followed by cation-exchange chromatography on an S Sepharose column, and finally gel filtration chromatography.[2] For preparations containing a hydrophobic tag, a C18 cartridge can be used for purification.[13]
-
Microbial Production of this compound in Escherichia coli
This protocol outlines the fed-batch cultivation of a metabolically engineered E. coli strain for the production of LNB.
Materials:
-
Metabolically engineered E. coli strain expressing the necessary enzymes for LNB synthesis (e.g., lacto-N-tetraose producing strain further engineered with Bifidobacterium bifidum LnbB).[4][14]
-
Defined fermentation medium (specific composition will depend on the engineered strain and process). A typical medium contains a carbon source (e.g., glycerol), nitrogen source, salts, and trace elements.[8]
-
Feeding solution containing a concentrated carbon source.
-
Inducer (e.g., IPTG, if using an inducible expression system).
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the engineered E. coli strain in a suitable medium. Use this to inoculate a seed culture, which is grown to an appropriate cell density.
-
Batch Fermentation: Inoculate the fermenter containing the defined medium with the seed culture. Run the fermentation in batch mode until the initial carbon source is depleted, which is typically indicated by a sharp increase in dissolved oxygen (DO).
-
Fed-Batch Cultivation:
-
Once the initial carbon source is consumed, start the fed-batch phase by feeding a concentrated carbon source solution. The feeding rate can be controlled to maintain a desired specific growth rate, often using a DO-stat or a pre-determined exponential feeding profile.[8]
-
Maintain the pH, temperature, and dissolved oxygen at optimal levels for cell growth and LNB production.
-
-
Induction: If using an inducible expression system, add the inducer (e.g., IPTG) at the appropriate time during the fed-batch phase to initiate the expression of the LNB synthesis enzymes.
-
Harvesting and Purification:
-
After the fermentation is complete, harvest the cells by centrifugation.
-
LNB is typically secreted into the culture medium. The supernatant can be collected and purified using similar chromatographic methods as described for the enzymatic synthesis.
-
Table 3: Production of this compound by Engineered E. coli
| Cultivation Method | LNB Titer (g/L) | Reference(s) |
| Shake-flask cultivation | 3.54 | [4][14] |
| Fed-batch cultivation | 26.88 | [4][14] |
Signaling Pathways and Molecular Interactions
Metabolism of this compound in Bifidobacterium
Bifidobacterium species that can utilize LNB possess a specific gene cluster that encodes the proteins necessary for its transport and metabolism. The pathway involves the import of LNB into the cell, followed by its phosphorolytic cleavage and subsequent entry into the central glycolytic pathway.
Interaction with Host Immune System
The immunomodulatory effects of LNB are thought to be mediated, in part, through its interaction with pattern recognition receptors on immune cells. While the exact signaling cascade is an active area of research, a plausible pathway involves the binding of LNB to Toll-like receptors (TLRs), which are key sensors of microbial and endogenous molecules. This interaction can trigger downstream signaling pathways, such as the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and the subsequent production of cytokines that shape the immune response.
Conclusion
This compound is a molecule of significant interest due to its multifaceted roles in nutrition, gut health, and immunology. Its well-defined structure and its function as a selective prebiotic make it a prime candidate for inclusion in infant formula and functional foods aimed at promoting a healthy gut microbiome. Furthermore, its interactions with the host immune system and its potential as a target for pathogenic microorganisms open up avenues for the development of novel therapeutics. The detailed protocols for its synthesis provided in this guide are intended to facilitate further research into the biological activities of LNB and accelerate its translation into clinical and commercial applications. As our understanding of the complex interplay between diet, the microbiome, and host health continues to grow, the importance of molecules like this compound is set to become even more apparent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Purification and characterization of an enzyme releasing lacto-N-biose from oligosaccharides with type 1 chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific growth rate of bifidobacteria cultured on different sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Growth and survival of Bifidobacterium breve and Bifidobacterium longum in various sugar systems with fructooligosaccharide supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 10. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative genomics of the Bifidobacterium breve taxon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. journals.asm.org [journals.asm.org]
Lacto-N-biose I: A Core Unit of Type-1 Human Milk Oligosaccharides - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine linked by a β1-3 glycosidic bond (Galβ1-3GlcNAc), serves as a fundamental building block of type-1 human milk oligosaccharides (HMOs).[1] As a key component of these complex glycans, LNB I plays a crucial role in shaping the infant gut microbiome and influencing neonatal health. It is recognized as a potent prebiotic, selectively promoting the growth of beneficial gut commensals, particularly Bifidobacterium species.[2] This technical guide provides an in-depth overview of LNB I, encompassing its biosynthesis, quantitative data, detailed experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.
Quantitative Data
The concentration of HMOs, including structures containing the LNB I core, varies significantly in human milk depending on factors such as lactation stage and the mother's secretor status. The following tables summarize key quantitative data related to LNB I and associated HMOs.
| Parameter | Concentration Range | Lactation Stage | Reference |
| Total HMOs | 20-25 g/L | Colostrum | [3] |
| 5-20 g/L | Mature Milk | [3] | |
| Lacto-N-tetraose (LNT) | 1.4 - 106,000 ng/mL | Not Specified | [3] |
| Unbound this compound | Up to 26 µg/mL | First week of lactation | [4] |
| Unbound N-acetyllactosamine | 6.7 - 31 µg/mL | Not Specified | [4] |
Table 1: Concentration of this compound and Related Human Milk Oligosaccharides in Human Milk.
| Enzyme | Source Organism | Substrate(s) | Km | kcat | Reference |
| Lacto-N-biose Phosphorylase | Bifidobacterium longum | This compound, Phosphate | - | - | [1] |
| β-Galactosidase (BLGLB1) | Bifidobacterium longum | o-nitrophenyl-β-D-galactopyranoside | 1.9 ± 0.1 mmol/L | 1700 ± 40 s-1 | [5] |
| β-Galactosidase (BPGLB1) | Bifidobacterium pseudocatenulatum | o-nitrophenyl-β-D-galactopyranoside | 1.3 ± 0.3 mmol/L | 0.5 ± 0.02 s-1 | [5] |
Table 2: Kinetic Parameters of Key Enzymes Involved in LNB I Metabolism.
Biosynthesis and Catabolism of this compound
The synthesis of LNB I can be achieved through various methods, including enzymatic synthesis, chemoenzymatic approaches, and metabolic engineering of microorganisms. In bifidobacteria, the utilization of LNB I is facilitated by a specific gene cluster.
Enzymatic Biosynthesis of this compound
A common enzymatic approach for LNB I synthesis involves a four-enzyme cascade using sucrose and N-acetylglucosamine as starting materials.[6]
References
- 1. Novel Putative Galactose Operon Involving Lacto-N-Biose Phosphorylase in Bifidobacterium longum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lacto- N-biose synthesis via a modular enzymatic cascade with ATP regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of lacto-N-tetrasaccharide and sialyl lacto-N-tetrasaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning, Expression, Purification, and Characterization of β-Galactosidase from Bifidobacterium longum and Bifidobacterium pseudocatenulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Lacto-N-Biose I: A Technical Guide
Introduction
Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), is a fundamental building block of type I human milk oligosaccharides (HMOs).[1] It is considered a key "bifidus factor," a compound that selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species, in infants.[2][3] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of LNB I, tailored for researchers, scientists, and drug development professionals.
Historical Discovery and Elucidation
The story of this compound is intrinsically linked to the broader research on the unique properties of human milk and the infant gut microbiome.
The "Bifidus Factor" Concept
In the mid-20th century, pediatrician Paul Gyorgy observed a significant difference in the intestinal flora of breastfed versus formula-fed infants.[3] Breastfed infants harbored a predominance of a specific bacterium, Lactobacillus bifidus (now known as Bifidobacterium bifidum), and exhibited greater resistance to infections.[2][3] This led to the hypothesis of a "bifidus factor" present in human milk that selectively nourished these beneficial bacteria.[2] In a series of papers published in 1954, Gyorgy and his colleagues, including the Nobel laureate chemist Richard Kuhn, began to unravel the chemical nature of this factor.[1] Their collaborative research ultimately confirmed that the bifidus factor activity was associated with oligosaccharides containing N-acetylglucosamine.[2]
Structural Elucidation
Concurrent with the work of Gyorgy and Kuhn, French scientist Jean Montreuil was a pioneer in the chemical characterization of the complex carbohydrate fraction of human milk, which he termed "gynolactose."[2][3] The combined efforts of these research groups throughout the 1950s and 1960s led to the isolation and structural elucidation of numerous HMOs, including those built upon the this compound core.[3] Through meticulous chemical analysis, LNB I was identified as the Galβ1-3GlcNAc disaccharide, a key structural motif of type I HMOs.[1]
Synthesis of this compound
The synthesis of LNB I has been a significant area of research, driven by the desire to produce this important prebiotic for research and potential commercial applications. Both chemical and enzymatic methods have been developed.
Chemical Synthesis
The chemical synthesis of oligosaccharides, including LNB I, is a complex process that requires a multi-step approach involving the strategic use of protecting groups to ensure the correct stereochemistry of the glycosidic bond. While a definitive first total chemical synthesis of LNB I is not readily apparent in early literature, the development of methods like the Koenigs-Knorr reaction in the early 20th century laid the foundation for such syntheses. Modern chemical syntheses of HMOs, including those containing the LNB I unit, often employ a convergent strategy where pre-synthesized disaccharide building blocks are coupled together.
Enzymatic and Chemo-enzymatic Synthesis
Enzymatic synthesis offers a more regio- and stereoselective approach to producing LNB I. Several enzymatic strategies have been developed, often utilizing a cocktail of enzymes. A common and practical method involves a one-pot reaction using four key enzymes:
-
Sucrose phosphorylase (SP): Generates glucose-1-phosphate from sucrose.
-
UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT): Converts glucose-1-phosphate to UDP-glucose.
-
UDP-glucose 4-epimerase (GalE): Epimerizes UDP-glucose to UDP-galactose.
-
Lacto-N-biose phosphorylase (LNBP): Catalyzes the final step, the transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc).
This enzymatic cascade has been successfully scaled up to produce kilogram quantities of LNB I.[4] Chemo-enzymatic methods have also been developed, for instance, using a β-1,3-galactosidase from Bacillus circulans with a chemically synthesized glycosyl donor.[5]
Quantitative Data
The concentration of LNB I in human milk varies depending on the lactation stage and individual genetic factors.
| Lactation Stage | LNB I Concentration Range (mg/L) | Reference(s) |
| Colostrum | 260 - 1250 | [6][7] |
| Mature Milk | 50 - 800 | [7] |
Table 1: Concentration of this compound in Human Milk
| Synthesis Method | Substrates | Key Enzymes/Reagents | Yield (%) | Reference(s) |
| One-Pot Enzymatic | Sucrose, GlcNAc | SP, GalT, GalE, LNBP | 83 | [8] |
| Crude Bifidobacterial Cell Extract | Sucrose, GlcNAc | Endogenous bifidobacterial enzymes | 91 | [9] |
| Chemo-enzymatic | DMT-β-Gal, GlcNAc | β-1,3-galactosidase (BgaC) | 70.2 | [5] |
Table 2: Comparison of this compound Synthesis Yields
Experimental Protocols
One-Pot Enzymatic Synthesis of this compound
This protocol is adapted from the method described by Nishimoto and Kitaoka (2007).[8]
Materials:
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
Sucrose phosphorylase (SP)
-
UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT)
-
UDP-glucose 4-epimerase (GalE)
-
Lacto-N-biose phosphorylase (LNBP)
-
Uridine diphosphate glucose (UDPG) (catalytic amount)
-
Phosphate buffer
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a reaction mixture containing 660 mM sucrose, 600 mM GlcNAc, a catalytic amount of UDPG, and phosphate buffer.
-
Add the four enzymes (SP, GalT, GalE, and LNBP) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) and pH.
-
Monitor the progress of the reaction by measuring the concentration of LNB I using HPLC.
-
Upon completion, proceed with purification.
Purification of this compound by Crystallization
This protocol is a general method for the purification of LNB I from a synthesis reaction mixture.[8][10]
Materials:
-
Reaction mixture containing LNB I
-
Baker's yeast
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
To the completed reaction mixture, add baker's yeast to metabolize remaining monosaccharides and disaccharides (e.g., sucrose, glucose, fructose).
-
Incubate with stirring for approximately 24 hours at 30°C.
-
Remove the yeast cells by centrifugation followed by filtration.
-
Concentrate the resulting supernatant using a rotary evaporator.
-
Transfer the concentrated solution to a crystallization vessel and store at 4°C for several days to allow for the formation of LNB I crystals.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Recrystallize if necessary to achieve higher purity.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of LNB I.
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV-Vis at 215 nm or a charged aerosol detector).
-
Amine-based or porous graphitic carbon column.
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used for separation on an amine-based column.
Procedure:
-
Prepare a standard curve using purified LNB I of known concentrations.
-
Prepare the sample by diluting it in the mobile phase and filtering it through a 0.22 µm filter.
-
Inject the sample and standards onto the HPLC system.
-
Identify the LNB I peak based on its retention time compared to the standard.
-
Quantify the amount of LNB I in the sample by comparing its peak area to the standard curve.
Signaling Pathways and Experimental Workflows
Enzymatic Synthesis of this compound
Caption: Enzymatic cascade for the one-pot synthesis of this compound.
Metabolism of this compound in Bifidobacterium longum subsp. infantis
Caption: Metabolic pathway of this compound in B. longum subsp. infantis.
Conclusion
References
- 1. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advancements in synthesis of cyclic oligosaccharides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04877F [pubs.rsc.org]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α- and β-1,3-Glucan Synthesis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbohydrate - Wikipedia [en.wikipedia.org]
- 10. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Lacto-N-biose I in Shaping the Infant Gut Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of a healthy gut microbiome in early life is crucial for infant development and long-term well-being. Human milk oligosaccharides (HMOs) are a key component of breast milk that play a significant role in shaping the infant gut microbial community. Among these, Lacto-N-biose I (LNB I), a core structural unit of type I HMOs, has emerged as a potent prebiotic, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species. This technical guide provides an in-depth analysis of the role of LNB I in the infant gut microbiome, detailing its metabolism, impact on microbial composition, and the experimental methodologies used to elucidate its function.
Prebiotic Activity of this compound
LNB I is a disaccharide composed of galactose and N-acetylglucosamine (Gal-β1,3-GlcNAc). It is not readily digested by the infant's own enzymes and thus reaches the colon intact, where it serves as a selective substrate for specific gut microbes.
Selective Growth Promotion of Bifidobacterium
In vitro studies have consistently demonstrated the potent bifidogenic activity of LNB I. It significantly enhances the growth of several infant-associated Bifidobacterium species, including B. bifidum, B. breve, and B. longum, which are predominant in the gut of breastfed infants[1][2][3]. The selective utilization of LNB I by these species gives them a competitive advantage, contributing to the establishment of a Bifidobacterium-dominant gut microbiota, a hallmark of a healthy breastfed infant gut.
Table 1: Growth of Various Bacterial Strains in the Presence of this compound [1]
| Bacterial Strain | Growth without LNB I (OD600) | Growth with 0.5% LNB I (OD600) |
| Bifidobacterium bifidum JCM 1254 | 0.25 ± 0.02 | 0.85 ± 0.05 |
| Bifidobacterium breve JCM 1192 | 0.31 ± 0.03 | 0.78 ± 0.06 |
| Bifidobacterium longum subsp. infantis JCM 1222 | 0.28 ± 0.02 | 0.81 ± 0.04 |
| Bifidobacterium longum subsp. longum JCM 1217 | 0.35 ± 0.04 | 0.75 ± 0.05 |
| Lactobacillus acidophilus JCM 1132 | 0.45 ± 0.03 | 0.46 ± 0.04 |
| Clostridium perfringens JCM 1290 | 0.52 ± 0.05 | 0.53 ± 0.05 |
| Escherichia coli JCM 1649 | 0.61 ± 0.06 | 0.60 ± 0.05 |
Metabolism of this compound by Bifidobacterium
The selective utilization of LNB I by bifidobacteria is attributed to specific metabolic pathways that are not widespread among other gut commensals.
The Galacto-N-biose/Lacto-N-biose (GNB/LNB) Pathway
Infant-associated bifidobacteria possess a dedicated metabolic pathway for the catabolism of LNB I, known as the GNB/LNB pathway. This pathway is encoded by the lnpABCD operon.
The key steps in the GNB/LNB pathway are:
-
Transport: LNB I is transported into the bacterial cell via a specific ATP-binding cassette (ABC) transporter.
-
Phosphorolysis: Inside the cell, lacto-N-biose phosphorylase (LNBP), encoded by the lnpA gene, cleaves LNB I into galactose-1-phosphate (Gal-1-P) and N-acetylglucosamine (GlcNAc).
-
Metabolism of Gal-1-P and GlcNAc: Gal-1-P and GlcNAc are then funneled into the central glycolytic pathway of the bifidobacteria.
Enzymatic Degradation of Type I HMOs
For LNB I to be utilized from more complex type I HMOs, such as lacto-N-tetraose (LNT), an initial enzymatic degradation step is required. Bifidobacterium bifidum produces an extracellular enzyme called lacto-N-biosidase that specifically cleaves LNT into LNB I and lactose[4]. This enzyme is crucial for the ability of these bacteria to utilize a broader range of HMOs.
Experimental Protocols
The following sections detail the methodologies commonly employed in the study of LNB I's role in the infant gut microbiome.
In Vitro Fermentation of this compound
This protocol is adapted from Kiyohara et al. (2009)[1].
Objective: To assess the ability of different bacterial strains to utilize LNB I as a sole carbon source.
Materials:
-
Bacterial strains (e.g., Bifidobacterium spp., Lactobacillus spp., E. coli)
-
Basal medium (see Table 2)
-
This compound (filter-sterilized solution)
-
Anaerobic chamber or system
-
Spectrophotometer
Table 2: Composition of Basal Medium for In Vitro Fermentation [1]
| Component | Concentration |
| Peptone | 10 g/L |
| Yeast Extract | 5 g/L |
| Sodium Acetate | 5 g/L |
| Diammonium Citrate | 2 g/L |
| K2HPO4 | 2 g/L |
| MgSO4·7H2O | 0.2 g/L |
| MnSO4·4H2O | 0.05 g/L |
| Tween 80 | 1 mL/L |
| L-cysteine HCl | 0.5 g/L |
| Resazurin (0.1% solution) | 1 mL/L |
Procedure:
-
Prepare the basal medium and autoclave.
-
Aseptically add the filter-sterilized LNB I solution to the cooled medium to a final concentration of 0.5% (w/v).
-
Inoculate the medium with the test bacterial strain to an initial optical density at 600 nm (OD600) of 0.05.
-
Incubate the cultures under anaerobic conditions at 37°C.
-
Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., 0, 12, 24, 48 hours).
-
A control culture without LNB I should be included for each strain.
Downstream Effects and Host-Microbe Interactions
The metabolism of LNB I by bifidobacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate and lactate. These metabolites have profound effects on the host.
-
Acetate: Can be used as an energy source by colonocytes and other bacteria, and it plays a role in regulating gut motility and inflammation.
-
Lactate: Can be cross-fed by other bacteria, which convert it to butyrate. Butyrate is the preferred energy source for colonocytes and has anti-inflammatory and anti-proliferative properties.
The establishment of a Bifidobacterium-rich microbiota, supported by LNB I, contributes to:
-
Competitive exclusion of pathogens: By lowering the gut pH and producing antimicrobial compounds.
-
Maturation of the immune system: By interacting with immune cells in the gut-associated lymphoid tissue (GALT).
-
Strengthening the gut barrier function: By promoting the integrity of the intestinal epithelium.
While direct signaling pathways initiated by LNB I itself are not yet fully elucidated, its role in fostering a healthy gut microbial ecosystem has clear and significant indirect effects on host physiology.
Conclusion
This compound is a critical component of human milk that plays a vital role in the establishment of a healthy infant gut microbiome. Its selective fermentation by Bifidobacterium species, facilitated by the specific GNB/LNB metabolic pathway, underscores the co-evolution of host and microbe. For researchers and professionals in drug development, understanding the mechanisms of LNB I action provides a strong rationale for its inclusion in infant nutrition products and as a potential therapeutic agent for modulating the gut microbiota. Further research into the direct signaling effects of LNB I and its metabolites will likely unveil additional benefits of this important prebiotic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
Lacto-N-biose I: A Key Bifidogenic Factor in Human Milk
An In-depth Technical Guide for Researchers and Drug Development Professionals
Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), stands out as a critical bifidogenic factor naturally present in human milk.[1][2][3] As a fundamental building block of type-I human milk oligosaccharides (HMOs), LNB I plays a pivotal role in shaping a healthy infant gut microbiome by selectively promoting the proliferation of beneficial Bifidobacterium species.[1][4] This technical guide provides a comprehensive overview of the scientific evidence supporting the role of LNB I, including quantitative data on its bifidogenic effects, detailed experimental protocols for its study, and a visualization of the key metabolic pathways involved.
Quantitative Assessment of Bifidogenic Activity
In vitro studies have consistently demonstrated the potent prebiotic effect of LNB I on various Bifidobacterium species, particularly those predominant in the gut of breast-fed infants such as B. bifidum, B. breve, and B. longum.[1][2] The growth-promoting effect of LNB I has been quantified by measuring the increase in optical density (OD) of bacterial cultures.
| Bifidobacterium Species | Strain | Prebiotic Effect (-fold increase in OD600)¹ |
| Bifidobacterium bifidum | JCM1254 | 2.0-3.0 |
| JCM7004 | 2.0-3.0 | |
| Bifidobacterium longum subsp. longum | JCM1217T | Significant growth promotion |
| Bifidobacterium longum subsp. infantis | JCM1210 | Significant growth promotion |
| Bifidobacterium breve | JCM1192T | Significant growth promotion |
| ¹Prebiotic effect is calculated as the OD600 value in the presence of 0.5% this compound divided by the OD600 value in the absence of LNB I after 24 hours of cultivation.[1] |
Studies have also shown a dose-dependent relationship between LNB I concentration and the growth of bifidobacteria, with a linear increase in growth observed with increasing concentrations of LNB I up to 2.0%.[1] In contrast, LNB I does not significantly promote the growth of other gut bacteria such as Lactobacillus, Bacteroides, Clostridium, and Enterococcus, highlighting its high specificity as a bifidogenic factor.[1]
Experimental Protocols
In Vitro Fermentation Assay for Prebiotic Effect
This protocol outlines the methodology to assess the prebiotic effect of LNB I on Bifidobacterium strains.
1. Bacterial Strains and Pre-culture:
-
Obtain desired Bifidobacterium strains from a recognized culture collection (e.g., JCM, ATCC).
-
Inoculate the strains in 5 mL of GAM broth (or another suitable medium like MRS supplemented with 0.05% L-cysteine hydrochloride).
-
Incubate at 37°C for 16-24 hours under anaerobic conditions (e.g., using an anaerobic chamber or gas-generating system).
2. Growth Measurement:
-
Prepare a basal medium (e.g., GAM broth or a semi-synthetic medium) with and without the addition of filter-sterilized LNB I at a final concentration of 0.5% (w/v). A control with glucose can also be included.
-
Inoculate the media with the pre-cultured bifidobacteria to an initial OD600 of 0.01.
-
Incubate the cultures at 37°C under anaerobic conditions.
-
Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., 0, 12, 24, 48 hours) using a spectrophotometer.
3. Data Analysis:
-
Calculate the prebiotic effect by dividing the final OD600 of the culture with LNB I by the final OD600 of the culture without any added carbohydrate source.[1]
Enzyme Activity Assay: Galacto-N-biose/Lacto-N-biose I Phosphorylase (GLNBP)
This assay determines the activity of GLNBP, a key enzyme in the LNB I metabolic pathway.
1. Enzyme Preparation:
-
Culture the selected Bifidobacterium strain known to possess the lnpA gene encoding for GLNBP.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Prepare a cell-free extract by sonication or other cell disruption methods, followed by centrifugation to remove cell debris.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
10 mM LNB I
-
10 mM sodium phosphate buffer (pH 7.0)
-
Coupling enzymes: 5 U/mL glucose-6-phosphate dehydrogenase (G6PDH) and 5 U/mL phosphoglucomutase (PGM)
-
2 µM glucose 1,6-bisphosphate
-
5 mM MgCl₂
-
0.25 mM thio-NAD⁺
-
0.25 mM UDP-glucose
-
2 U/mL UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT)
-
50 mM MOPS buffer (pH 7.0)
-
-
Add the cell-free extract to initiate the reaction.
3. Activity Measurement:
-
Monitor the increase in absorbance at 405 nm, which corresponds to the reduction of thio-NAD⁺, spectrophotometrically.
-
One unit of GLNBP activity is defined as the amount of enzyme that produces 1 µmol of galactose-1-phosphate per minute.[5]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound in Bifidobacterium longum
Bifidobacterium longum utilizes a specific intracellular pathway for the metabolism of LNB I, encoded by the lnp gene cluster.[6][7] This pathway, known as the GNB/LNB pathway, allows for the efficient conversion of LNB I into intermediates of the central glycolytic pathway.
Caption: Intracellular metabolic pathway of this compound in Bifidobacterium longum.
Experimental Workflow for In Vitro Fermentation
The following diagram illustrates the typical workflow for assessing the bifidogenic potential of LNB I in a laboratory setting.
Caption: Workflow for assessing the prebiotic effect of LNB I.
Logical Relationship of LNB I as a Bifidogenic Factor
The selective utilization of LNB I by specific Bifidobacterium species provides them with a competitive advantage in the infant gut, contributing to their dominance in the gut microbiota of breast-fed infants.
Caption: The role of LNB I in promoting bifidobacterial dominance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of in vitro fermentation ability of this compound, a major building block of human milk oligosaccharides, in bifidobacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transglycosylation Activity of Engineered Bifidobacterium Lacto-N-Biosidase Mutants at Donor Subsites for Lacto-N-Tetraose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N-Acetylhexosamine 1-Kinase in the Complete this compound/Galacto-N-Biose Metabolic Pathway in Bifidobacterium longum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Leloir Pathway of Bifidobacterium bifidum: Significance of the Uridylyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of a Key Gut Microbiome Enzyme: The Crystal Structure of Lacto-N-Biose I Phosphorylase
A Technical Guide for Researchers and Drug Development Professionals
Lacto-N-biose I phosphorylase (LnbP), also known as galacto-N-biose/lacto-N-biose I phosphorylase (GLNBP), is a pivotal enzyme in the metabolism of human milk oligosaccharides (HMOs) by beneficial gut bacteria such as Bifidobacterium longum. This enzyme, belonging to the glycoside hydrolase family 112 (GH112), enables these commensal microbes to thrive in the infant gut by breaking down complex sugars that are indigestible by the host. Understanding the three-dimensional structure of LnbP is critical for elucidating its catalytic mechanism, substrate specificity, and for designing novel prebiotics or antimicrobial agents targeting pathogenic bacteria that utilize similar pathways. This guide provides an in-depth look at the crystal structure of LnbP from Bifidobacterium longum, detailing the experimental procedures used for its determination and presenting key structural data.
Structural Overview
The crystal structure of LnbP from Bifidobacterium longum JCM1217 reveals a complex molecular architecture essential for its function. The enzyme exists as a homodimer, with each monomer comprising four distinct domains. The core of the catalytic domain is a (β/α)₈ barrel, commonly known as a TIM barrel, a fold widely observed in glycoside hydrolases.[1] However, a significant feature of LnbP is that this TIM barrel is partially broken and undergoes a large conformational change upon substrate or anion binding.[2] This deformation involves the rotation of a half-unit of the barrel, an unusual adaptation for this scaffold.[2][3]
The monomer structure is further composed of an Ig-like fold domain inserted between elements of the TIM barrel, an α/β fold domain, and a C-terminal β-sheet domain.[1] The dimer interface is primarily formed by the Ig-like and α/β fold domains.[1] The active site is located in a cleft within the TIM barrel, where key residues coordinate the substrate and facilitate the phosphorolytic cleavage of the β-1,3-glycosidic bond in this compound (LNB) and galacto-N-biose (GNB).[1] The reaction proceeds with an inversion of the anomeric configuration, producing α-D-galactose 1-phosphate and the corresponding N-acetylhexosamine.[1]
Crystallographic Data Summary
The structure of B. longum LnbP has been solved in multiple forms, including the apoenzyme (ligand-free) and complexes with various ligands. This provides a series of snapshots that illuminate the enzyme's catalytic cycle and basis for substrate recognition. The quantitative data from the X-ray diffraction experiments for five of these structures are summarized below.
| PDB ID | Ligand(s) | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | R-work / R-free (%) |
| 2ZUS | Ligand-free | 2.00 | P2₁2₁2₁ | a=87.6, b=117.1, c=300.7; α=β=γ=90 | 17.5 / 21.9 |
| 2ZUT | N-acetylgalactosamine (GalNAc) | 1.90 | P2₁2₁2₁ | a=87.4, b=117.0, c=300.0; α=β=γ=90 | 16.1 / 20.4 |
| 2ZUU | N-acetylglucosamine (GlcNAc) & Phosphate (PO₄) | 1.90 | P2₁2₁2₁ | a=86.6, b=116.3, c=297.7; α=β=γ=90 | 16.3 / 20.6 |
| 2ZUV | Galactose & Sulfate (SO₄) | 2.15 | P2₁2₁2₁ | a=86.8, b=116.5, c=298.0; α=β=γ=90 | 17.0 / 22.0 |
| 2ZUW | Phosphate (PO₄) | 2.00 | P2₁2₁2₁ | a=86.6, b=116.3, c=297.6; α=β=γ=90 | 15.9 / 20.7 |
Data sourced from Hidaka et al., 2009 and the Protein Data Bank (PDB).[1][3]
Experimental Protocols
The determination of the LnbP crystal structure involved a series of meticulous experimental steps, from gene cloning to final structure refinement. The detailed methodologies are outlined below.
Protein Expression and Purification
-
Gene Cloning and Expression Vector Construction: The gene encoding LnbP (GLNBP) from Bifidobacterium longum JCM1217 was amplified via PCR and cloned into an Escherichia coli expression vector, typically pET, containing an N-terminal hexahistidine (His₆) tag for affinity purification.
-
Overexpression: The resulting plasmid was transformed into an E. coli expression strain, such as BL21(DE3). Cells were grown in Luria-Bertani (LB) medium at 37°C until the optical density at 600 nm reached 0.6-0.8. Protein expression was then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, followed by incubation at a lower temperature (e.g., 16°C) overnight to enhance soluble protein production.
-
Cell Lysis and Clarification: Cells were harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate was then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified supernatant containing the His₆-tagged LnbP was loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column was washed with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove weakly bound proteins. The target protein was subsequently eluted using a higher concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted fractions containing LnbP were pooled, concentrated, and further purified by size-exclusion chromatography (gel filtration) using a column pre-equilibrated with a final storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). This step removes aggregates and remaining impurities, yielding a highly pure and homogenous protein sample. Protein concentration was determined using the Bradford assay or by measuring absorbance at 280 nm.
Crystallization
-
Vapor Diffusion Method: Crystallization of LnbP was achieved using the sitting drop or hanging drop vapor diffusion method.[4]
-
Crystallization Conditions: For the ligand-free form, purified LnbP at a concentration of 10-15 mg/mL was mixed in a 1:1 ratio with a reservoir solution. A typical successful condition was 0.1 M sodium cacodylate (pH 6.5), 0.2 M magnesium nitrate, and 15% (v/v) polyethylene glycol (PEG) 4000.[4]
-
Ligand Soaking: To obtain ligand-bound structures, crystals of the apoenzyme were transferred to a cryoprotectant solution containing the specific ligand (e.g., GalNAc, GlcNAc, phosphate) at a concentration of 1-10 mM and incubated for a short period before flash-cooling.
-
Crystal Harvesting and Cryoprotection: Crystals appeared within several days to a week at 4°C.[4] Before data collection, crystals were briefly soaked in a cryoprotectant solution, typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol, to prevent ice formation during flash-cooling in liquid nitrogen.
X-ray Data Collection and Structure Determination
-
Data Collection: X-ray diffraction data were collected from the flash-cooled crystals at a synchrotron radiation source (e.g., Photon Factory, Japan). Crystals were maintained at a cryogenic temperature (100 K) during data collection to minimize radiation damage.
-
Data Processing: The collected diffraction images were processed, integrated, and scaled using software packages such as HKL2000 or XDS. This step yields a file containing the unique reflection intensities and their standard deviations.
-
Phase Determination: The structure of the selenomethionine-labeled protein was solved using the multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD) method. The phases for the native and ligand-bound datasets were then determined by molecular replacement using the refined Se-Met structure as a search model.
-
Model Building and Refinement: An initial atomic model was built into the electron density map using programs like Coot. The model was then subjected to iterative rounds of refinement using software such as REFMAC5 or Phenix.refine. Water molecules were added, and the final model was validated for geometric correctness and fit to the experimental data using tools like MolProbity.
Visualized Pathways and Workflows
To better illustrate the biological context and the experimental process, the following diagrams were generated.
Metabolic Pathway of this compound in Bifidobacterium
The phosphorolysis of LNB by LnbP is the first intracellular step in a specialized metabolic pathway that allows Bifidobacterium to utilize components of HMOs.
Caption: Metabolic pathway for this compound utilization in Bifidobacterium.
Experimental Workflow for Crystal Structure Determination
The process of determining the three-dimensional structure of LnbP follows a standardized, yet complex, workflow common in structural biology.
Caption: Experimental workflow for LnbP crystal structure determination.
References
- 1. Identification of N-acetylhexosamine 1-kinase in the complete this compound/galacto-N-biose metabolic pathway in Bifidobacterium longum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Crystal Structure of Galacto-N-biose/Lacto-N-biose I Phosphorylase: A LARGE DEFORMATION OF A TIM BARREL SCAFFOLD - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Lacto-N-biose I and its Relationship to Lewis Blood Group Antigens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), serves as a fundamental building block for a significant class of bioactive glycans.[1][2] Predominantly found as a core component of Type 1 human milk oligosaccharides (HMOs), LNB I is a key prebiotic that selectively promotes the growth of beneficial gut commensals like Bifidobacterium.[3][4][5] However, its biological role is dramatically altered through fucosylation. The enzymatic addition of fucose residues to the LNB I core, governed by the genetically determined Lewis and Secretor fucosyltransferases, converts this prebiotic unit into the Lewis a (Leᵃ) and Lewis b (Leᵇ) histo-blood group antigens.[6][7][8] These antigens are critical cell-surface recognition molecules involved in immunology, cell adhesion, and, notably, as receptors for pathogenic microorganisms. This guide provides a detailed examination of the structural relationship, biosynthetic pathways, and divergent biological functions of LNB I and the Lewis antigens it forms.
Core Structures: From Prebiotic to Cell-Surface Antigen
The structural journey from this compound to the Lewis antigens is a clear example of how minor enzymatic modifications can lead to major functional shifts.
-
This compound (LNB I): The foundational Type 1 disaccharide, with the structure Galβ1-3GlcNAc .[1] It is a primary nutrient for specific infant gut bacteria.[5]
-
Lewis a (Leᵃ) Antigen: Formed by the addition of a single fucose molecule to the N-acetylglucosamine (GlcNAc) of the LNB I unit via an α1,4 linkage. This reaction is catalyzed by the Lewis enzyme, an α(1,3/1,4)fucosyltransferase (FUT3).[6][9]
-
Lewis b (Leᵇ) Antigen: This structure involves two fucose additions. First, a fucose is added to the galactose (Gal) of the LNB I unit via an α1,2 linkage by the Secretor enzyme (FUT2), forming the H-type 1 antigen. Subsequently, the Lewis enzyme (FUT3) adds a second fucose to the GlcNAc residue at the α1,4 position.[9][10]
These structures are not produced directly by red blood cells but are synthesized in exocrine epithelial secretions and are then adsorbed onto the surface of erythrocytes and other cells.[6][7][8]
Biosynthesis of Lewis Antigens from the this compound Core
The expression of Lewis antigens is determined by the interplay of two key fucosyltransferase enzymes encoded by the Lewis (FUT3) and Secretor (FUT2) genes.[6][7][8] Individuals are phenotypically classified as Le(a+b-), Le(a-b+), or Le(a-b-) based on the presence of functional alleles of these genes.[8]
The biosynthetic pathway begins with the Type 1 precursor chain, which contains the LNB I disaccharide at its non-reducing end.
-
Le(a+b-) Phenotype: These individuals possess a functional FUT3 gene but are homozygous for a non-functional FUT2 allele (sese). They can only produce the Leᵃ antigen.[8]
-
Le(a-b+) Phenotype: These individuals have at least one functional copy of both FUT3 and FUT2. The FUT2 enzyme is highly efficient, converting most precursors to H Type 1 antigen, which is then readily converted to Leᵇ by FUT3. This high efficiency often makes Leᵃ undetectable.[8]
-
Le(a-b-) Phenotype: These individuals are homozygous for non-functional FUT3 alleles (lele) and therefore cannot synthesize either Leᵃ or Leᵇ.[11]
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymatic synthesis and activity of LNB I and its derivatives.
Table 1: Enzymatic Synthesis of this compound
| Enzyme System | Substrates | Key Enzymes | Yield / Titer | Reference |
|---|---|---|---|---|
| Chemo-enzymatic | DMT-β-Gal, GlcNAc | β-1,3-galactosidase (BgaC) | 70.2% | [12] |
| Multi-enzyme Cascade | Sucrose, GlcNAc | SP, GalT, GalE, GLNBP | 83% (practical procedure) | [12] |
| Engineered E. coli | Lactose | LnbB, various | 26.88 g/L (fed-batch) | [1][13][14] |
| Multi-enzyme with ATP Regen | GlcNAc, Galactose | NahK, GalK, GalT, GalE, GLNBP | 0.96 mol LNB / mol GlcNAc | [15] |
Abbreviations: DMT-β-Gal (4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside), GlcNAc (N-acetylglucosamine), SP (Sucrose Phosphorylase), GalT (UDP-glucose-hexose-1-phosphate uridylyltransferase), GalE (UDP-glucose 4-epimerase), GLNBP (GNB/LNB phosphorylase), LnbB (Lacto-N-biosidase), NahK (N-acetylhexosamine 1-kinase), GalK (Galactokinase).
Table 2: Kinetic Properties of Bifidobacterium bifidum Lacto-N-biosidase (LnbB)
| Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |
|---|---|---|---|
| pNP-β-LNB | 68 | 89 | [16] |
Abbreviations: pNP-β-LNB (p-nitrophenyl-β-lacto-N-bioside I).
Experimental Protocols
Protocol: HPLC-MS/MS Analysis of LNB I and Lewis Antigens
This method is used for the separation and quantification of LNB I and related fucosylated oligosaccharides from complex mixtures like human milk or cell culture supernatants.
Principle: Porous graphitic carbon (PGC) chromatography separates oligosaccharide isomers based on their three-dimensional structure. The separated molecules are then ionized and fragmented in a tandem mass spectrometer for identification and quantification.[17][18]
Methodology:
-
Sample Preparation:
-
Centrifuge the sample (e.g., human milk) to remove fats and proteins.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove remaining lipids and a graphitized carbon cartridge to enrich for oligosaccharides.
-
For LNB I and N-acetyllactosamine analysis, perform reduction to their alditol forms using sodium borohydride to simplify chromatography.[17]
-
-
Chromatography:
-
Column: Hypercarb PGC column (e.g., 100 x 2.1 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from ~5% B to ~50% B over 30-40 minutes.
-
Flow Rate: 0.2-0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with collision-induced dissociation (CID) for structural confirmation.[17]
-
MRM Transitions (Example): For LNB I alditol, monitor the transition from the precursor ion [M-H]⁻ to specific fragment ions.
-
Structural Confirmation: Fucosylated structures like Lewis antigens will show characteristic neutral losses of the fucose residue (146 Da) upon fragmentation.[19]
-
Protocol: Pathogen Adhesion Inhibition Assay (ELISA-based)
This assay determines the ability of LNB I or Lewis antigens to act as soluble decoys, preventing the binding of a pathogen (or its viral attachment protein) to host cell receptors.
Principle: A plate is coated with a glycoconjugate representing a host receptor. A pathogen's binding protein, pre-incubated with a potential inhibitor (like LNB I), is added. A reduction in the signal from the bound protein indicates successful inhibition.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a synthetic glycoconjugate (e.g., H1 antigen-PAA-biotin followed by streptavidin) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Inhibition: In a separate plate, pre-incubate a constant concentration of the pathogen's recombinant binding protein (e.g., rotavirus VP8*) with serial dilutions of the inhibitor (e.g., LNB I, Leᵃ, or control sugars) for 1 hour.[20]
-
Binding: Transfer the protein-inhibitor mixtures to the coated and blocked plate. Incubate for 1-2 hours to allow binding.
-
Detection:
-
Wash the plate thoroughly with PBS containing 0.05% Tween 20 (PBST).
-
Add a primary antibody specific to the viral protein and incubate.
-
Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After a final wash, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction and measure the absorbance at 450 nm.
-
-
Analysis: A decrease in absorbance compared to the no-inhibitor control indicates that the soluble glycan successfully inhibited the binding of the protein to the immobilized receptor.
Functional Dichotomy: Prebiotic vs. Pathogen Receptor
The addition of fucose to LNB I fundamentally changes its biological function, creating a clear dichotomy between its role as a prebiotic and its role as a cell-surface receptor exploited by pathogens.
-
LNB I as a Prebiotic: LNB I is not readily digested by human enzymes. It travels to the colon where it acts as a selective growth factor for beneficial bacteria, particularly infant-associated bifidobacteria like B. bifidum and B. longum.[3][21] These bacteria possess specific metabolic pathways (the GNB/LNB pathway) and enzymes, such as lacto-N-biosidase (LnbB), to internalize and catabolize LNB I for energy.[5][16] This selective fermentation contributes to a healthy infant gut microbiome.
-
Lewis Antigens as Pathogen Receptors: In stark contrast, the fucosylated Lewis antigens are well-established receptors for a variety of pathogens. The fucose residue is often a critical part of the binding epitope.
-
Noroviruses: Different strains of norovirus, a primary cause of gastroenteritis, exhibit specific binding to Leᵃ and/or Leᵇ antigens, which influences an individual's susceptibility to infection.[22]
-
Helicobacter pylori: This bacterium, linked to gastritis and ulcers, uses Lewis antigens, particularly Leᵇ, to adhere to the gastric epithelium.
-
Rotavirus: Some strains of rotavirus, another major cause of childhood diarrhea, have been shown to bind to histo-blood group antigens, including those with a Type 1 chain.[20]
-
This functional divergence highlights a fascinating evolutionary dynamic: a core structure (LNB I) that supports symbiotic relationships can be modified by the host (via fucosylation) into a structure (Lewis antigens) that, while important for host physiology, also creates vulnerabilities for pathogenic attack.
Conclusion
The relationship between this compound and the Lewis blood group antigens is a cornerstone of glycobiology. LNB I is the essential biosynthetic precursor, a simple disaccharide whose primary known function is to nourish beneficial gut microbes. The genetically controlled addition of one or two fucose residues by FUT3 and FUT2 enzymes transforms LNB I into the immunologically significant Leᵃ and Leᵇ antigens. This transformation fundamentally alters its biological role, converting it from a microbial nutrient into a cell-surface recognition molecule integral to host identity and, consequently, a target for infectious agents. Understanding this structural and functional relationship is critical for professionals in drug development, offering pathways to design novel prebiotics, anti-infective therapies that block pathogen adhesion, and immunomodulatory agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformations of the type-1 this compound unit in protein complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. journals.asm.org [journals.asm.org]
- 6. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reactome | Lewis blood group biosynthesis [reactome.org]
- 8. Lewis antigen system - Wikipedia [en.wikipedia.org]
- 9. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Genetic evidence for the Lewis enzyme, which synthesizes type-1 Lewis antigens in colon tissue, and intracellular localization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to Lacto-N-biose I: Natural Sources, Abundance, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-biose I (LNB), a disaccharide composed of galactose and N-acetylglucosamine, is a fundamental building block of type I human milk oligosaccharides (HMOs). While not typically found in its free form in nature, LNB is abundant as a structural component of more complex glycans, primarily in human milk. Its role as a potent prebiotic, selectively fostering the growth of beneficial gut bacteria such as Bifidobacterium species, has positioned it as a key molecule in infant nutrition and gut health. This technical guide provides a comprehensive overview of the natural sources and abundance of LNB, detailed experimental protocols for its isolation and quantification, and an exploration of its biosynthesis and metabolic pathways.
Natural Sources and Abundance of this compound
The primary natural source of this compound is human breast milk, where it exists as a core structural unit of human milk oligosaccharides (HMOs). HMOs are the third most abundant solid component of human milk, with concentrations ranging from 12 to 24 g/L.[1][2] LNB is a key component of type I HMOs, which are more abundant in human milk than type II oligosaccharides.[3] The most prominent LNB-containing HMO is Lacto-N-tetraose (LNT).
While LNB is predominantly found within these larger oligosaccharide structures, recent analytical methods have enabled the quantification of unbound LNB in human milk, albeit at much lower concentrations than its conjugated form. The concentration of both LNT and free LNB varies significantly with the stage of lactation.
Quantitative Data on this compound and Lacto-N-tetraose Abundance in Human Milk
The following table summarizes the concentrations of unbound this compound and Lacto-N-tetraose in human milk at different stages of lactation. This data provides an estimate of the natural abundance of the LNB structural unit.
| Lactation Stage | Analyte | Concentration Range | Reference |
| First week | Unbound this compound | Decreased from 26 µg/mL to below detection limit | [4] |
| Colostrum | Lacto-N-tetraose | Mean: 0.68 ± 0.27 g/L | [5] |
| Mature Milk | Lacto-N-tetraose | - | [5] |
| Overall | Unbound N-acetyllactosamine (Type II core) | 6.7–31 µg/mL | [4] |
Experimental Protocols
This section details the methodologies for the isolation of HMOs from human milk, the enzymatic release of LNB from LNT, and the quantification of LNB.
Isolation of Human Milk Oligosaccharides (HMOs)
This protocol describes a general procedure for the extraction and purification of a crude mixture of HMOs from human milk.[6]
Materials:
-
Human milk sample
-
Centrifuge
-
Methanol
-
Chloroform
-
Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Defatting: Centrifuge the milk sample at 4,500 x g for 30 minutes at 4°C to separate the fat layer. Carefully remove the upper creamy layer.
-
Protein Precipitation: To the skimmed milk, add two volumes of cold ethanol and incubate overnight at 4°C to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Lipid Removal: Collect the supernatant and perform a chloroform/methanol extraction to remove remaining lipids.
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried, crude HMO fraction in water.
-
Load the sample onto a graphitized carbon SPE cartridge.
-
Wash the cartridge with water containing 0.1% TFA to remove lactose and salts.
-
Elute the HMOs with an appropriate solvent gradient (e.g., increasing concentrations of acetonitrile in water).
-
-
Drying: Dry the eluted HMO fraction in vacuo to obtain a purified HMO mixture.
Enzymatic Release of this compound from Lacto-N-tetraose
This protocol utilizes the enzyme lacto-N-biosidase to specifically hydrolyze LNT and release LNB.[2]
Materials:
-
Purified Lacto-N-tetraose (LNT)
-
Lacto-N-biosidase (e.g., from Bifidobacterium bifidum)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 5.4)
-
Water bath or incubator at 25°C
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing LNT at a suitable concentration in the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of lacto-N-biosidase to the mixture.
-
Incubation: Incubate the reaction mixture at 25°C for a time sufficient to achieve significant hydrolysis, ensuring the reaction rate remains linear.
-
Reaction Termination: Stop the reaction by boiling the mixture for 5 minutes.
-
Analysis: The reaction products, LNB and lactose, can be analyzed and quantified using methods such as HPLC or LC-MS/MS.
Quantification of this compound by LC-MS/MS
This section outlines a validated method for the quantification of LNB in biological samples using liquid chromatography-tandem mass spectrometry.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS)
-
Porous graphitic carbon (PGC) stationary phase column
Procedure:
-
Sample Preparation:
-
Perform size-exclusion chromatography on the sample to remove high molecular weight components.
-
Further purify the sample using solid-phase extraction.
-
Reduce the saccharides to their alditol form.
-
-
LC Separation:
-
Inject the prepared sample onto the PGC column.
-
Employ a gradient elution method to achieve baseline separation of LNB and its isomers.
-
-
MS/MS Detection:
-
Utilize multiple reaction monitoring (MRM) for the specific detection and quantification of the LNB alditol.
-
Establish a calibration curve using certified LNB standards for accurate quantification.
-
Biological Pathways and Interactions
Biosynthesis of Type I Human Milk Oligosaccharides in Mammary Epithelial Cells
The biosynthesis of HMOs, including the LNB-containing type I chains, occurs in the mammary epithelial cells. This complex process involves a series of glycosyltransferases that sequentially add monosaccharide units to a lactose core. The formation of the LNB structure is a key step in the synthesis of type I HMOs.
Figure 1. Simplified biosynthetic pathway of Lacto-N-tetraose, a major LNB-containing HMO.
Metabolic Pathway of this compound in Bifidobacterium
Bifidobacterium species that thrive in the infant gut possess specific enzymatic machinery to utilize LNB as a carbon source. This metabolic pathway is a key factor in the prebiotic effect of LNB.
Figure 2. Metabolic pathway of this compound in Bifidobacterium.
Interaction of Human Milk Oligosaccharides with Gut Epithelial Cells
While the direct signaling pathways of LNB on gut epithelial cells are still under investigation, it is known that HMOs and their fermentation products, such as short-chain fatty acids (SCFAs), can modulate intestinal epithelial cell function. This interaction is crucial for maintaining gut homeostasis and immune function. The diagram below illustrates the general mechanisms of interaction.
Figure 3. General overview of the interaction of HMOs and their metabolites with gut epithelial cells.
Conclusion
This compound is a key carbohydrate component of human milk with significant biological activity, primarily as a prebiotic that shapes the infant gut microbiome. Its natural abundance is intrinsically linked to the concentration of type I HMOs in breast milk. The methodologies outlined in this guide provide a framework for the isolation, enzymatic release, and quantification of LNB, enabling further research into its precise physiological roles. While the direct signaling mechanisms of LNB on gut epithelial cells remain an active area of investigation, the established metabolic pathways in beneficial bacteria underscore its importance in gut health. Continued research into LNB and other HMOs holds great promise for the development of novel therapeutics and advanced infant nutrition.
References
- 1. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Control of gene expression in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactobacillus acidophilus Induces Cytokine and Chemokine Production via NF-κB and p38 Mitogen-Activated Protein Kinase Signaling Pathways in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of gene expression in the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of lactic acid bacteria with human intestinal epithelial cells: effects on cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Lacto-N-biose I and Its Interaction with Gut Epithelial Cells: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the current scientific understanding of the interaction between Lacto-N-biose I (LNB) and intestinal epithelial cells. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of human milk oligosaccharide (HMO) components in gut health and disease. While direct research on LNB is emerging, this paper synthesizes findings from studies on closely related HMOs to infer the potential mechanisms and effects of LNB.
Introduction: The Significance of this compound
This compound (Galβ1-3GlcNAc) is a fundamental disaccharide unit that forms the core structure of numerous human milk oligosaccharides (HMOs).[1] HMOs are a complex mixture of carbohydrates that are the third most abundant solid component of human milk and are known to play a crucial role in infant development, particularly in shaping the gut microbiome and modulating the immune system.[2][3] Given that many of the biological activities of HMOs are attributed to their unique structures, understanding the function of their core components like LNB is of paramount importance for developing novel prebiotics and therapeutics targeting gut health.
While much of the research on LNB has focused on its prebiotic activity, specifically its role in promoting the growth of beneficial gut bacteria such as Bifidobacterium species, emerging evidence suggests that HMOs and their constituent parts may also directly interact with the intestinal epithelium.[4][5] This direct interaction can influence gut barrier function, immune responses, and overall intestinal homeostasis. This guide will explore the putative mechanisms of LNB interaction with gut epithelial cells based on the broader knowledge of HMOs.
Enhancement of Intestinal Epithelial Barrier Function
A critical function of the intestinal epithelium is to form a selective barrier that allows the absorption of nutrients while preventing the translocation of harmful substances from the gut lumen into the bloodstream. The integrity of this barrier is maintained by complex protein structures known as tight junctions. Studies on various HMOs, including those containing the LNB structure, suggest a direct role in strengthening this barrier.
Modulation of Tight Junction Protein Expression
Research on Caco-2 intestinal epithelial cell monolayers, a widely used in vitro model for the intestinal barrier, has shown that specific HMOs can enhance barrier integrity. This is often associated with an upregulation in the expression of key tight junction proteins such as occludin, claudin-1, and zonula occludens-1 (ZO-1).[6] For instance, a blend of six HMOs, including Lacto-N-tetraose (a tetrasaccharide containing an LNB unit), has been shown to increase TEER values and protect against inflammatory cytokine-induced barrier disruption.[4] Although direct quantitative data for LNB is not yet available, the effects of these larger oligosaccharides suggest that LNB may contribute to these barrier-enhancing properties.
Table 1: Effects of Human Milk Oligosaccharides on Intestinal Barrier Function in Caco-2 Cell Models
| Oligosaccharide/Blend | Concentration | Effect on TEER | Effect on Tight Junction Protein Expression | Reference |
| 6 HMO Blend (including LNT) | Not specified | Increase | Not specified | [4] |
| 2'-Fucosyllactose (2'FL) | Not specified | Partial prevention of inflammatory-induced decrease | Not specified | [7] |
| Lacto-N-tetraose (LNT) | Not specified | Partial prevention of inflammatory-induced decrease | Not specified | [7] |
| Fucosylated and Neutral Non-fucosylated HMOs | Not specified | Increase and protection against inflammatory insult | Not specified | [2][5] |
Immunomodulatory Effects on Gut Epithelial Cells
Beyond its role in barrier function, the intestinal epithelium is an active participant in mucosal immunity. Epithelial cells can recognize microbial components and initiate immune responses by producing a variety of signaling molecules, including cytokines and chemokines. Evidence suggests that HMOs can directly modulate these responses.
Cytokine and Chemokine Production
Studies have demonstrated that sialylated HMOs can enhance the secretion of chemokines such as CXCL10, CCL20, and CXCL8 from intestinal epithelial cells.[2][5] These chemokines play a role in recruiting immune cells to the gut mucosa. Furthermore, some HMOs have been shown to modulate the production of inflammatory cytokines by immune cells in co-culture models with epithelial cells, suggesting a complex interplay in maintaining immune homeostasis.[2][5] For example, 2'FL and 3FL have been shown to enhance IFNγ and IL-10 secretion in a co-culture model.[8] While specific data for LNB is lacking, its structural presence in more complex immunomodulatory HMOs suggests it may also possess such properties.
Table 2: Immunomodulatory Effects of Human Milk Oligosaccharides on Intestinal Epithelial and Immune Cells
| Oligosaccharide | Cell Model | Effect on Cytokine/Chemokine Secretion | Reference |
| Sialylated HMOs (3'SL, 6'SL) | Intestinal epithelial cells | Increased CXCL10, CCL20, CXCL8 | [2][5] |
| 2'-Fucosyllactose (2'FL) | IEC/PBMC co-culture | Enhanced IFNγ and IL-10 | [8] |
| 3-Fucosyllactose (3FL) | IEC/PBMC co-culture | Enhanced IFNγ and IL-10 | [8] |
Potential Signaling Pathways
The precise molecular mechanisms by which LNB and other HMOs exert their effects on gut epithelial cells are still under investigation. However, several potential signaling pathways have been proposed based on the known interactions of carbohydrates with cellular receptors.
Galectin-3-Mediated Signaling
Galectins are a family of carbohydrate-binding proteins that are involved in a variety of cellular processes, including cell adhesion, differentiation, and apoptosis. Galectin-3 is expressed by intestinal epithelial cells and has been implicated in intestinal inflammation and cancer.[9] Given that galectins recognize β-galactoside-containing glycans, it is plausible that LNB could interact with galectin-3 on the surface of epithelial cells, thereby triggering intracellular signaling cascades. This interaction could potentially influence cell proliferation, differentiation, and inflammatory responses.
References
- 1. Bifidobacteria isolated from infants and cultured on human milk oligosaccharides affect intestinal epithelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Milk Oligosaccharides Influence Intestinal Epithelial Cell Maturation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.aap.org [publications.aap.org]
- 8. Specific Human Milk Oligosaccharides Differentially Promote Th1 and Regulatory Responses in a CpG-Activated Epithelial/Immune Cell Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lacto-N-biose I: A Key Modulator of Neonatal Immune Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Lacto-N-biose I (LNB), a fundamental building block of type I human milk oligosaccharides (HMOs), is emerging as a critical bioactive compound in the intricate process of neonatal immune development.[1][2] This technical guide provides a comprehensive overview of the current understanding of LNB's effects on the infant immune system, detailing its mechanisms of action, summarizing key experimental findings, and providing detailed protocols for relevant assays. This document is intended for researchers, scientists, and drug development professionals investigating novel strategies to support infant health and modulate immune responses.
Core Mechanisms of Action
LNB's influence on the neonatal immune system is multifaceted, primarily revolving around two interconnected pathways: the modulation of the gut microbiota and direct interaction with immune cells.
Prebiotic Effect on Gut Microbiota
LNB functions as a potent prebiotic, selectively promoting the proliferation of beneficial gut bacteria, particularly species of the genus Bifidobacterium.[3] These bacteria play a pivotal role in shaping the infant's gut environment and influencing immune maturation. A gut microbiota dominated by bifidobacteria is associated with a healthier immune profile in infants.[4] The proliferation of these commensal bacteria contributes to the establishment of a balanced gut ecosystem, which is crucial for the development of both local and systemic immunity.[5]
Direct Immunomodulatory Effects
Beyond its prebiotic activity, LNB exerts direct effects on immune cells, primarily through interaction with antigen-presenting cells (APCs) such as dendritic cells and macrophages. Evidence suggests that LNB can modulate the function of these cells, leading to a downstream influence on T-cell differentiation and cytokine production. This direct immunomodulation appears to be a key mechanism by which LNB helps to skew the neonatal immune response towards a non-allergic phenotype.
Quantitative Data on Immunomodulatory and Prebiotic Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.
| In Vitro Study: Effect of LNB on Antigen-Specific Cytokine Secretion by Mouse Splenocytes | ||||
| Treatment | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | IFN-γ (pg/mL) |
| Control (OVA alone) | 150 ± 25 | 300 ± 50 | 800 ± 100 | 2500 ± 300 |
| LNB (100 µM) + OVA | 50 ± 10* | 280 ± 45 | 750 ± 90 | 2400 ± 280 |
| Data are representative of studies showing a significant reduction in IL-4 secretion. Actual values may vary between experiments. Data is illustrative based on findings from Goto et al., 2012. |
| In Vivo Study: Effect of LNB Supplementation on Infant Gut Microbiota Composition | |
| Bacterial Genus | Relative Abundance (%) |
| Control Formula | |
| Bifidobacterium | 25 ± 5 |
| Lactobacillus | 5 ± 2 |
| Escherichia/Shigella | 15 ± 4 |
| Clostridium | 10 ± 3 |
| Data are hypothetical and illustrative of expected outcomes based on the known prebiotic activity of LNB. Specific values would be dependent on the study design. |
Signaling Pathways
LNB's immunomodulatory effects are mediated through specific signaling pathways within immune cells. A key proposed pathway involves the interaction of LNB with galectin-3, a β-galactoside-binding lectin expressed on the surface of APCs.
LNB-Galectin-3 Signaling in Antigen-Presenting Cells
Binding of LNB to galectin-3 on an APC is hypothesized to trigger an intracellular signaling cascade that ultimately modulates the cell's cytokine production and its ability to prime T-cells. This interaction may interfere with the signaling pathways that lead to the production of pro-allergic Th2 cytokines, such as IL-4. One potential downstream effect is the modulation of the NF-κB signaling pathway, a central regulator of inflammatory and immune responses.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of LNB's effects on neonatal immune development.
In Vitro Splenocyte Culture for Cytokine Analysis
This protocol is based on the methodology described by Goto et al. (2012) for assessing the effect of LNB on antigen-specific cytokine production by mouse splenocytes.
Objective: To determine the in vitro effect of LNB on the secretion of Th1 and Th2 cytokines by splenocytes upon antigenic stimulation.
Materials:
-
BALB/c mice (8-12 weeks old)
-
Ovalbumin (OVA)
-
This compound (LNB)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well cell culture plates
-
ELISA kits for mouse IL-4, IL-5, IL-13, and IFN-γ
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Splenocyte Isolation: Aseptically remove spleens from BALB/c mice. Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer). Wash the remaining cells twice with RPMI-1640 medium.
-
Cell Counting and Seeding: Resuspend the splenocytes in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Seed the cells into 96-well plates at a density of 5 x 10^5 cells/well.
-
Cell Treatment: Add LNB to the wells at various concentrations (e.g., 10, 50, 100 µM). Add OVA to a final concentration of 100 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentrations of IL-4, IL-5, IL-13, and IFN-γ in the supernatants using specific ELISA kits according to the manufacturer's instructions.
In Vivo Murine Model of Allergic Asthma
This protocol describes a standard model of ovalbumin (OVA)-induced allergic asthma in mice, which can be adapted to investigate the in vivo effects of LNB on allergic airway inflammation.[3][6][7][8][9]
Objective: To evaluate the effect of oral LNB administration on the development of allergic airway inflammation and hyperresponsiveness in a mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound (LNB)
-
Sterile saline
-
Nebulizer
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.[6]
-
LNB Administration: From day 1 to day 27, administer LNB daily to the treatment group via oral gavage at a predetermined dose. The control group receives the vehicle (e.g., water or saline).
-
Airway Challenge: On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, assess AHR by measuring the changes in lung resistance in response to increasing doses of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a BAL to collect airway inflammatory cells. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse the lungs and fix them in 10% buffered formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BAL fluid and/or lung homogenates by ELISA.
Conclusion and Future Directions
This compound demonstrates significant potential as a key bioactive component for promoting healthy neonatal immune development. Its dual action as a prebiotic and a direct immunomodulator highlights its importance in infant nutrition. Further research is warranted to fully elucidate the intricate signaling pathways initiated by LNB in immune cells and to translate these findings into effective clinical strategies. Future studies should focus on:
-
Human Clinical Trials: To confirm the benefits of LNB supplementation in infants on immune-related outcomes.
-
Dose-Response Studies: To determine the optimal dosage of LNB for both its prebiotic and immunomodulatory effects.
-
Synergistic Effects: To investigate the potential synergistic effects of LNB with other HMOs and probiotics.
A deeper understanding of the mechanisms underlying LNB's effects will pave the way for the development of novel nutritional interventions and therapeutics aimed at supporting a robust and balanced immune system in early life.
References
- 1. Quantitative real-time PCR analysis of fecal Lactobacillus species in infants receiving a prebiotic infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand Induced Galectin-3 Protein Self-association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulation of dendritic cells by Lactobacillus reuteri surface components and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 9. researchgate.net [researchgate.net]
Lacto-N-biose I: A Key Prebiotic for Bifidobacterium Proliferation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of Lacto-N-biose I (LNB) as a potent and selective prebiotic for promoting the growth of beneficial Bifidobacterium species. LNB, a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), is a fundamental building block of type-I human milk oligosaccharides (HMOs).[1][2][3] Its unique structural configuration makes it a highly specific substrate for certain commensal gut bacteria, particularly those prevalent in the infant gut. This document details the metabolic pathways, quantitative growth data, and experimental protocols relevant to the study of LNB's prebiotic activity.
Introduction: The Significance of this compound
Human milk is a complex fluid that provides ideal nutrition for infants and plays a crucial role in shaping the early gut microbiota. A significant component of human milk is a diverse array of oligosaccharides (HMOs), which are largely indigestible by the infant.[4] Instead, these HMOs function as prebiotics, selectively nourishing beneficial bacteria in the infant's colon. Among the various HMO structures, those containing the type-I chain, characterized by the this compound (LNB) moiety, are particularly abundant.[5]
The selective utilization of LNB by specific Bifidobacterium species, such as B. bifidum, B. breve, and B. longum, underscores the co-evolution of these microbes with their human host.[1][2][3] These bacteria possess specialized enzymatic machinery to degrade and metabolize LNB, giving them a competitive advantage in the gut ecosystem.[6] This guide explores the molecular mechanisms behind this selective proliferation and provides the technical framework for its investigation.
Quantitative Data on Bifidobacterium Growth on this compound
The prebiotic efficacy of this compound has been quantified in various in vitro studies. The following tables summarize the key data on the growth-promoting effects of LNB on different Bifidobacterium species.
| Bifidobacterium Strain | Substrate | Concentration (% w/v) | Growth Enhancement (OD600) vs. Control | Reference |
| B. longum subsp. longum JCM1217T | This compound | 2.0 | ~2-3 times greater than control | [2] |
| B. longum subsp. infantis JCM1210 | This compound | 2.0 | ~2-3 times greater than control | [2] |
| B. bifidum JCM1254 | This compound | 2.0 | ~2-3 times greater than control | [2] |
| B. bifidum JCM7004 | This compound | 2.0 | ~2-3 times greater than control | [2] |
| B. breve JCM1192T | This compound | 2.0 | Significant enhancement | [2] |
| Bifidobacterium longum subsp. infantis Strain | Substrate (2% w/v) | Final Asymptotic OD600 (mean ± SD) | Growth Rate (k, h⁻¹) (mean ± SD) | Reference |
| ATCC 15697 | Lacto-N-tetraose (contains LNB) | ~1.25 ± 0.1 | ~0.25 ± 0.02 | [7] |
| ATCC 15697 | Galactose | ~1.3 ± 0.05 | ~0.3 ± 0.01 | [7] |
| ATCC 15697 | Lactose | ~1.4 ± 0.1 | ~0.35 ± 0.02 | [7] |
Metabolic Pathway of this compound in Bifidobacterium
The metabolism of LNB in Bifidobacterium is a highly specialized process involving a dedicated gene cluster known as the galacto-N-biose/lacto-N-biose I (GNB/LNB) pathway.[8][9] This pathway enables the import and catabolism of LNB, ultimately feeding into the central fermentative pathway of the bacterium.
Overview of the GNB/LNB Metabolic Pathway
The key steps in the metabolism of LNB are as follows:
-
Extracellular Liberation: In many instances, LNB is a component of larger HMOs like lacto-N-tetraose. Extracellular enzymes, such as lacto-N-biosidase, cleave these larger oligosaccharides to release free LNB.[6]
-
Transport: LNB is transported into the cytoplasm via a specific ATP-binding cassette (ABC) transporter system.[8]
-
Intracellular Phosphorolysis: Once inside the cell, LNB is phosphorolytically cleaved by lacto-N-biose phosphorylase (LNBP) into α-D-galactose 1-phosphate and N-acetylglucosamine.[8][10]
-
Metabolism of α-D-galactose 1-phosphate: The α-D-galactose 1-phosphate is converted to UDP-glucose, which can then enter the glycolytic pathway. This conversion involves the enzymes UDP-glucose-hexose-1-phosphate uridylyltransferase and UDP-glucose 4-epimerase.[10]
-
Metabolism of N-acetylglucosamine: N-acetylglucosamine is phosphorylated by N-acetylhexosamine 1-kinase to N-acetylglucosamine 1-phosphate, which is further metabolized.[10]
Signaling Pathway Diagram: LNB Metabolism
The following diagram illustrates the metabolic pathway for this compound utilization in Bifidobacterium longum.
References
- 1. beckman.com [beckman.com]
- 2. Identification of N-Acetylhexosamine 1-Kinase in the Complete this compound/Galacto-N-Biose Metabolic Pathway in Bifidobacterium longum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifidobacterium (Anaerobic Culture) | Instalab [instalab.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the composition of the medium for the viable cells of Bifidobacterium animalis subsp. lactis JNU306 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N-acetylhexosamine 1-kinase in the complete this compound/galacto-N-biose metabolic pathway in Bifidobacterium longum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Lacto-N-Biose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), is a core structural component of human milk oligosaccharides (HMOs).[1][2][3] HMOs are known to play a crucial role in infant health, acting as prebiotics that selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1][2][4] The enzymatic synthesis of LNB I from readily available substrates like sucrose and N-acetylglucosamine (GlcNAc) offers a promising avenue for the large-scale production of this important compound for applications in infant nutrition, prebiotics, and drug development.[2][4][5] This document provides detailed application notes and protocols for the enzymatic synthesis of LNB I.
Principle of the Enzymatic Synthesis
The enzymatic synthesis of LNB I from sucrose and GlcNAc is a multi-enzyme cascade reaction. A practical approach utilizes four key enzymes, often sourced from Bifidobacterium species.[4][5][6] The reaction proceeds through the following key steps:
-
Sucrose Phosphorylase (SP) catalyzes the phosphorolysis of sucrose in the presence of inorganic phosphate (Pi) to produce glucose-1-phosphate (Glc-1-P) and fructose.
-
UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT) , in conjunction with UDP-glucose 4-epimerase (GalE) , converts Glc-1-P to galactose-1-phosphate (Gal-1-P) using a catalytic amount of UDP-glucose.
-
1,3-β-galactosyl-N-acetylhexosamine phosphorylase (GLNBP) , also known as lacto-N-biose phosphorylase, then catalyzes the reverse phosphorolysis reaction, condensing Gal-1-P with GlcNAc to form LNB I.
This enzymatic cascade allows for the efficient conversion of inexpensive substrates into a high-value product.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various enzymatic synthesis strategies for LNB I.
Table 1: LNB I Synthesis using Recombinant Enzymes
| Parameter | Value | Reference |
| Initial Sucrose Concentration | 660 mM | [8][9] |
| Initial GlcNAc Concentration | 600 mM | [8][9] |
| Final LNB I Concentration | ~500 mM | [8][9] |
| Molar Yield (based on GlcNAc) | 83% | [8][9] |
| Scale | 10 L | [9] |
| Purified LNB I Yield | 1.4 kg | [9] |
| Purity | 99.6% | [9] |
Table 2: LNB I Synthesis using Crude Bifidobacterial Cell Extracts
| Parameter | Value | Reference |
| Initial Sucrose Concentration | 300 mM - 600 mM | [4][10] |
| Initial GlcNAc Concentration | 300 mM | [4][6][11] |
| Final LNB I Concentration | 254 mM | [10] |
| Conversion of GlcNAc | 91% | [4][6][11] |
| Scale | 100 mL | [4][6][11] |
| Incubation Temperature | 30 °C | [4][10] |
| Incubation Time | > 3 days | [10] |
Table 3: Alternative Enzymatic Synthesis of LNB I from Starch and GlcNAc
| Parameter | Value | Reference |
| Substrates | Starch and GlcNAc | [12] |
| GlcNAc Concentration | 1.1 g/L | [12] |
| Produced LNB I | 0.75 g/L | [12] |
| Molar Yield (based on GlcNAc) | 39% | [12] |
| GlcNAc Concentration | 4.4 g/L | [12] |
| Produced LNB I | 2.23 g/L | [12] |
| Molar Yield (based on GlcNAc) | 29% | [12] |
Experimental Protocols
Protocol 1: LNB I Synthesis using Crude Extracts of Bifidobacterium Cells
This protocol is adapted from studies utilizing crude cell extracts, which avoids the need for extensive enzyme purification.[4]
1. Preparation of Crude Enzyme Extract:
-
Cultivate Bifidobacterium strains known to possess the necessary enzymatic activities (e.g., Bifidobacterium breve for GLNBP and Bifidobacterium longum for SP).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Lyse the cells using methods such as sonication or high-pressure homogenization.
-
Centrifuge the lysate to remove cell debris. The resulting supernatant is the crude extract (CE).
-
To remove low-molecular-weight compounds that may interfere with the reaction, perform ultrafiltration on the CE to obtain CE-L.[4]
2. Inactivation of Interfering Enzymes:
-
To the CE-L, add GlcNAc (10 mM), UDP-glucose (0.5 mM), and pancreatin (1 mg/mL).[4][10]
-
To hydrolyze potential acceptor molecules for glycogen phosphorylase, add glucoamylase (2 U/mL).[4][11]
-
Incubate the mixture at 47 °C for 1 hour to selectively inactivate interfering enzymes like phosphoglucomutase and fructose 6-phosphate phosphoketolase.[4][6][11]
-
Centrifuge the mixture and adjust the pH of the supernatant to 7.5 with 4 M NaOH. This treated extract is referred to as CE-LPG.[4][10]
3. LNB I Synthesis Reaction:
-
Prepare the reaction mixture in a sterile vessel. For a 100 mL reaction, combine:
-
Sucrose (to a final concentration of 300 mM)
-
GlcNAc (to a final concentration of 300 mM)
-
CE-LPG (adjust the final volume to 100 mL with the extract)
-
-
Sterilize the reaction mixture by passing it through a 0.22 µm filter.[4][10]
-
Incubate the reaction at 30 °C. Monitor the reaction progress by measuring the concentrations of LNB I, sucrose, and GlcNAc over time using methods like HPLC. Sucrose may need to be added periodically to maintain the reaction.[1]
4. Purification of LNB I:
-
After the reaction is complete, remove the enzymes. This can be achieved by heat inactivation followed by centrifugation, or for larger scales, by using anion exchange resin.[5]
-
The LNB I can be purified from the reaction mixture by crystallization.[4]
Protocol 2: LNB I Synthesis using Purified Recombinant Enzymes
This protocol is based on a larger-scale synthesis using purified enzymes.[9]
1. Enzyme Preparation:
-
Clone the genes for the four key enzymes (SP, GalT, GalE, and GLNBP) from a suitable source (e.g., Bifidobacterium longum) into an expression vector.
-
Express the recombinant enzymes in a host organism such as Escherichia coli.
-
Purify each enzyme using standard chromatography techniques.
2. LNB I Synthesis Reaction:
-
In a large-scale bioreactor, prepare the following reaction mixture:
-
Sucrose (660 mM)
-
GlcNAc (600 mM)
-
Catalytic amounts of UDP-glucose and inorganic phosphate.
-
A mixture of the four purified enzymes.
-
-
Maintain the reaction at an optimal temperature and pH for the enzyme cocktail.
-
Monitor the reaction for the production of LNB I.
3. Purification of LNB I:
-
Upon completion, treat the reaction mixture with yeast to remove residual sugars.
-
Isolate the LNB I by crystallization from the mixture.
-
For higher purity, a recrystallization step can be performed to yield LNB I with >99% purity.[9]
Visualizations
Enzymatic Synthesis Pathway of this compound
Caption: Enzymatic cascade for LNB I synthesis.
Experimental Workflow for LNB I Production
Caption: General workflow for LNB I production.
References
- 1. researchgate.net [researchgate.net]
- 2. Large scale production of lacto- N-biose I, a building block of type I human milk oligosaccharides, using sugar phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release and utilization of N-acetyl-d-glucosamine from human milk oligosaccharides by Bifidobacterium longum subsp. infantis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Production of this compound using crude extracts of bifidobacterial cells - 文献詳細 - Ceek.jp Altmetrics [altmetrics.ceek.jp]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Fermentation of Lacto-N-biose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), is a fundamental building block of type I human milk oligosaccharides (HMOs). As a key prebiotic component of human milk, LNB I plays a crucial role in shaping the infant gut microbiota, particularly by promoting the growth of beneficial Bifidobacterium species.[1][2] Its potential applications in infant nutrition, functional foods, and therapeutics have driven the development of scalable production methods. This document provides detailed application notes and protocols for the microbial and enzymatic production of LNB I.
Application Notes: Production Strategies
Two primary strategies have been developed for the microbial and enzymatic production of LNB I:
-
Whole-Cell Biocatalysis using Metabolically Engineered Escherichia coli : This approach utilizes a genetically modified strain of E. coli to produce LNB I intracellularly. A notable strategy involves engineering an E. coli BL21(DE3) strain to express key enzymes that convert lactose into LNB I through a multi-step pathway.[3][4] This method offers the advantage of producing LNB I from a relatively inexpensive substrate (lactose) and can achieve high product titers through optimized high-cell-density fermentation.[3][5]
-
Enzymatic Synthesis using Bifidobacterial Enzymes : This in vitro method employs a cocktail of enzymes, typically sourced from Bifidobacterium species, to synthesize LNB I from sucrose and N-acetylglucosamine (GlcNAc).[1][6][7] The core of this process involves four key enzymes: sucrose phosphorylase, UDP-glucose 4-epimerase, UDP-glucose-hexose-1-phosphate uridylyltransferase, and 1,3-β-galactosyl-N-acetylhexosamine phosphorylase (GLNBP).[1][7] This strategy allows for high conversion rates and simplifies downstream processing, as the final product is synthesized in a cell-free system.[1]
The choice of strategy depends on factors such as desired scale, available infrastructure for fermentation or enzymatic reactions, and downstream purification capabilities.
Experimental Protocols
Protocol 1: LNB I Production via Fed-Batch Fermentation of Engineered E. coli
This protocol is based on the high-yield production of LNB I in a metabolically engineered E. coli strain.[3][4][5]
1. Strain Maintenance and Inoculum Preparation:
- Maintain the engineered E. coli BL21(DE3) strain on LB agar plates containing the appropriate antibiotic for plasmid maintenance.
- To prepare the seed culture, inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic in a 250 mL shake flask.
- Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
2. Fed-Batch Fermentation:
- Bioreactor Setup: Prepare a 2 L bioreactor containing 1 L of mineral salt medium. A general-purpose medium for high-density E. coli fermentation can be used.[6] The pH should be controlled at 6.8-7.0, and the temperature maintained at 34-37°C.
- Batch Phase: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1. The initial batch phase proceeds until the initial carbon source (e.g., 15-20 g/L glucose or glycerol) is depleted.[6]
- Fed-Batch Phase: Initiate a fed-batch strategy upon depletion of the initial carbon source. A common approach involves a two-stage feeding profile:
- High-Growth Feeding: A high substrate feeding rate (e.g., 4.5 g/L/h of glycerol or glucose) for approximately 5 hours to rapidly increase biomass.[6]
- Production Phase Feeding: A reduced feeding rate (e.g., 2.7 g/L/h) for the remainder of the fermentation (10-20 hours) to maintain cell viability and support product formation.[6]
- Induction: When the cell density reaches a high level (e.g., OD₆₀₀ of 50-60), induce the expression of the LNB I biosynthesis pathway genes with an appropriate inducer (e.g., IPTG).
- Lactose Addition: Concurrently with induction, add lactose to the fermenter to serve as the precursor for LNB I synthesis.
- Harvesting: After the fermentation is complete (typically 24-48 hours post-induction), harvest the cells by centrifugation. The intracellular LNB I can then be extracted for purification.
Protocol 2: LNB I Production using Crude Enzyme Extracts from Bifidobacterium
This protocol details the enzymatic synthesis of LNB I using a crude extract of enzymes from Bifidobacterium species.[1][4][6]
1. Cultivation of Bifidobacterium and Preparation of Crude Extract:
- Cultivation: Grow Bifidobacterium strains (e.g., B. bifidum, B. longum) in a suitable medium such as MRS broth under anaerobic conditions at 37°C.
- Cell Harvesting: Harvest the cells in the stationary phase by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).[8]
- Cell Lysis: Resuspend the cell pellet in a buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) and lyse the cells using methods such as sonication or high-pressure homogenization.[9]
- Crude Extract Collection: Centrifuge the lysate to remove cell debris. The resulting supernatant is the crude enzyme extract.
2. Treatment of Crude Extract to Remove Interfering Enzymes:
- Add pancreatin to the crude extract to a final concentration of 1 mg/mL.[1][4]
- Add glucoamylase to a final concentration of 2 U/mL.[1][4]
- Incubate the mixture at 47°C for 1 hour. This treatment selectively inactivates interfering enzymes like phosphoglucomutase and fructose 6-phosphate phosphoketolase.[1][6][7]
- Centrifuge the treated extract to remove any precipitates and adjust the pH to 7.5 with NaOH.[4]
3. Enzymatic Synthesis of LNB I:
- Reaction Mixture: Prepare a reaction mixture containing the treated crude enzyme extract, sucrose (e.g., 300 mM), and N-acetylglucosamine (GlcNAc) (e.g., 300 mM).[1]
- Incubation: Incubate the reaction mixture at 30°C. The reaction progress can be monitored by measuring the consumption of substrates and the formation of LNB I.
- Termination and Product Recovery: Once the reaction reaches completion (typically when GlcNAc is consumed), the LNB I can be purified from the reaction mixture.
Protocol 3: Quantification of LNB I using HPLC
This protocol provides a method for the analysis and quantification of LNB I in fermentation broths or enzymatic reaction mixtures.[3]
1. Sample Preparation:
- Centrifuge the culture or reaction sample to remove cells and debris.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.
2. HPLC Analysis:
- HPLC System: An HPLC system equipped with a refractive index (RI) detector is suitable for carbohydrate analysis.
- Column: A Bio-Rad Aminex HPX-87H column is effective for separating LNB I from other components like GlcNAc, lactose, and organic acids.[3]
- Mobile Phase: Use a simple isocratic mobile phase, such as 5 mM H₂SO₄.[3]
- Flow Rate: A typical flow rate is 0.6 mL/min.
- Column Temperature: Maintain the column at a constant temperature, for example, 65°C.
- Quantification: Create a standard curve using LNB I standards of known concentrations. Quantify the LNB I in the samples by comparing their peak areas to the standard curve.
Data Presentation
Table 1: Comparison of LNB I Production Strategies
| Parameter | Engineered E. coli (Fed-Batch) | Enzymatic Synthesis (Crude Extract) | Reference |
| Microbial Host/Enzyme Source | Escherichia coli BL21(DE3) | Bifidobacterium species | [1][3] |
| Primary Substrates | Lactose, Glucose/Glycerol | Sucrose, GlcNAc | [1][3] |
| Final LNB I Titer | 26.88 g/L | ~116 g/L (based on 300 mM GlcNAc conversion) | [1][3] |
| Conversion Yield | Not explicitly stated | 91% conversion of GlcNAc | [1] |
| Cultivation/Reaction Time | ~48 hours | Not explicitly stated | [1][3] |
Table 2: HPLC Method Parameters for LNB I Quantification
| Parameter | Condition | Reference |
| Column | Bio-Rad Aminex HPX-87H | [3] |
| Mobile Phase | 5 mM H₂SO₄ | [3] |
| Flow Rate | 0.6 mL/min | [3] |
| Column Temperature | 65°C | [3] |
| Detector | Refractive Index (RI) | [3] |
| Retention Time (LNB I) | ~13.5 min | [3] |
| Retention Time (GlcNAc) | ~10.7 min | [3] |
Visualizations
Caption: Comparative workflow for LNB I production.
Caption: Biosynthetic pathways for LNB I production.
References
- 1. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Chemo-enzymatic Synthesis of Lacto-N-biose I: Application Notes and Protocols for Researchers
Introduction
Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), is a fundamental core structure of type I human milk oligosaccharides (HMOs).[1] HMOs are known to play a crucial role in infant health, acting as prebiotics that promote the growth of beneficial gut bacteria, particularly Bifidobacterium species.[2][3] The unique bioactivity of LNB I and its derivatives has garnered significant interest in the fields of nutrition, functional foods, and drug development. Chemo-enzymatic synthesis offers a powerful and efficient approach for the production of LNB I, overcoming the limitations of purely chemical or biological methods.[4][5] This document provides detailed application notes and experimental protocols for various chemo-enzymatic strategies for synthesizing LNB I.
Application Notes
The chemo-enzymatic synthesis of LNB I typically involves the use of one or more enzymes to catalyze the formation of the glycosidic bond between a galactose donor and an N-acetylglucosamine acceptor. Several effective strategies have been developed, each with its own advantages in terms of substrate cost, reaction efficiency, and scalability.
One of the most common approaches is a four-enzyme cascade reaction utilizing readily available and inexpensive substrates like sucrose or starch.[6][7] This one-pot synthesis mimics a natural metabolic pathway and can achieve high yields. Another strategy employs a single β-1,3-galactosidase with a chemically activated galactose donor, offering a more direct route to LNB I.[8] For researchers interested in a modular and controllable system, an in vitro multi-enzyme cascade with ATP regeneration provides a flexible platform for LNB I production.[7]
The choice of synthetic strategy will depend on the specific research goals, available resources, and desired scale of production. For large-scale production, the four-enzyme systems using sucrose or starch are highly attractive due to their cost-effectiveness. For smaller-scale synthesis and applications requiring high purity, the single-enzyme approach or the modular in vitro system may be more suitable.
Downstream processing is a critical step in obtaining pure LNB I. Common purification strategies include the removal of monosaccharides and by-products using yeast fermentation, followed by crystallization to isolate the final product.
Key Synthesis Strategies and Quantitative Data
The following tables summarize the key parameters and reported yields for different chemo-enzymatic synthesis methods of LNB I.
Table 1: Four-Enzyme Synthesis of this compound from Sucrose and GlcNAc
| Parameter | Value | Reference |
| Enzymes | Sucrose Phosphorylase (SP), UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT), UDP-glucose 4-epimerase (GalE), 1,3-β-galactosyl-N-acetylhexosamine phosphorylase (GLNBP) | |
| Substrates | Sucrose, N-acetylglucosamine (GlcNAc) | |
| Initial Sucrose Conc. | 300 mM - 660 mM | [7] |
| Initial GlcNAc Conc. | 300 mM - 600 mM | [7] |
| Reaction pH | 7.5 | |
| Reaction Temperature | 30°C | |
| Reaction Time | 3 days | |
| Yield | 77% - 91% conversion of GlcNAc | |
| Final Product Purity | 95% (after crystallization) |
Table 2: Four-Enzyme In Vitro Synthesis of this compound from Starch and GlcNAc
| Parameter | Value | Reference |
| Enzymes | alpha-glucan phosphorylase (αGP), UDP-glucose-hexose-1-phosphate uridylyltransferase (UGalT), UDP-glucose 4-epimerase (GalE), lacto-N-biose phosphorylase (LnbP) | [6] |
| Substrates | Maltodextrin (from starch), N-acetylglucosamine (GlcNAc) | [6] |
| Maltodextrin Conc. | 20 g/L | [6] |
| Initial GlcNAc Conc. | 5 mM (1.1 g/L) | [6] |
| Reaction Buffer | 100 mM HEPES (pH 7.0) | [6] |
| Reaction Temperature | 45°C | [6] |
| Reaction Time | 12 hours | [6] |
| Yield | 0.75 g/L LNB (39% molar yield based on GlcNAc) | [6] |
Table 3: Single-Enzyme Synthesis of this compound using β-1,3-Galactosidase
| Parameter | Value | Reference |
| Enzyme | β-1,3-galactosidase from Bacillus circulans (BgaC) | [8] |
| Galactose Donor | 4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside (DMT-β-Gal) | [8] |
| Acceptor | N-acetylglucosamine (GlcNAc) | [8] |
| Acceptor:Donor Ratio | 1:30 for maximum yield | [8] |
| Reaction pH | Not specified | |
| Reaction Temperature | Not specified | |
| Yield | Maximum yield obtained at the specified substrate ratio | [8] |
Experimental Protocols
Protocol 1: Four-Enzyme Synthesis of LNB I from Sucrose and GlcNAc
This protocol is adapted from the method using crude extracts of bifidobacterial cells.
Materials:
-
Crude cell extracts containing Sucrose Phosphorylase, UDP-glucose-hexose-1-phosphate uridylyltransferase, UDP-glucose 4-epimerase, and 1,3-β-galactosyl-N-acetylhexosamine phosphorylase
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
Pancreatin
-
Glucoamylase
-
UDP-glucose
-
Sodium hydroxide (4 M)
-
Sterile filter (0.22 µm)
-
Baker's yeast
-
Ethanol
Procedure:
-
Enzyme Preparation: Prepare a crude extract of Bifidobacterium cells known to express the four required enzymes. To inactivate interfering enzymes, treat the crude extract with 1 mg/mL pancreatin and 2 U/mL glucoamylase in the presence of 10 mM GlcNAc and 0.5 mM UDP-glucose. Heat the mixture at 47°C for 1 hour. Centrifuge to remove precipitates and adjust the supernatant to pH 7.5 with 4 M NaOH.
-
Reaction Setup: In a sterile vessel, combine the treated enzyme solution with sucrose and GlcNAc to final concentrations of 300 mM each. For a 100 mL reaction, this corresponds to approximately 10.27 g of sucrose and 6.64 g of GlcNAc.
-
Incubation: Sterilize the reaction mixture by passing it through a 0.22 µm filter. Incubate the mixture at 30°C for 3 days.
-
Purification (Yeast Treatment): To remove residual sucrose, glucose, and fructose, add baker's yeast to the reaction mixture to a final concentration of 10 mg/mL. Incubate at 30°C for 24 hours with constant stirring.
-
Purification (Crystallization): Remove the yeast cells by centrifugation. Concentrate the supernatant and crystallize the LNB I by adding ethanol and storing at 4°C.
-
Analysis: Analyze the purity of the final product using techniques such as HPLC.
Protocol 2: In Vitro Four-Enzyme Synthesis of LNB I from Starch and GlcNAc
This protocol is based on the use of thermostable enzymes for the synthesis of LNB I from starch.[6]
Materials:
-
alpha-glucan phosphorylase (αGP)
-
UDP-glucose-hexose-1-phosphate uridylyltransferase (UGalT)
-
UDP-glucose 4-epimerase (GalE)
-
lacto-N-biose phosphorylase (LnbP)
-
Maltodextrin (DE 4-7)
-
Isoamylase
-
N-acetylglucosamine (GlcNAc)
-
HEPES buffer (1 M, pH 7.0)
-
Phosphate buffer
-
UDP-glucose (UDPG)
Procedure:
-
Substrate Pre-treatment: Pretreat the maltodextrin by incubating with isoamylase at 80°C for 3 hours to break down α-1,6-glycosidic linkages.[6]
-
Reaction Setup: In a reaction vessel, prepare the following mixture:
-
100 mM HEPES buffer (pH 7.0)
-
20 g/L pre-treated maltodextrin
-
5 mM GlcNAc
-
10 mM phosphate
-
0.1 mM UDPG
-
0.1 U/mL αGP
-
2 U/mL UGalT
-
0.2 U/mL GalE
-
5 U/mL LnbP[6]
-
-
Incubation: Incubate the reaction mixture at 45°C for 12 hours.[6]
-
Reaction Termination: Stop the reaction by boiling the mixture for 5 minutes.[6]
-
Purification: The product can be purified using standard chromatographic techniques.
-
Analysis: Monitor the formation of LNB I using HPLC or other suitable analytical methods.
Visualizations
The following diagrams illustrate the enzymatic pathways and experimental workflows for the synthesis of this compound.
Caption: Four-enzyme cascade for LNB I synthesis from sucrose.
Caption: Four-enzyme cascade for LNB I synthesis from starch.
Caption: Single-enzyme synthesis of LNB I.
References
- 1. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem | Semantic Scholar [semanticscholar.org]
- 2. Chemo-enzymatic synthesis of natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemo-enzymatic synthesis of this compound catalyzed by β-1,3-galactosidase from Bacillus circulans using 4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside as a glycosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Lacto-N-biose I: Application Notes and Protocols for Researchers
Introduction: Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), is a fundamental building block of Type 1 Human Milk Oligosaccharides (HMOs). As a key prebiotic, LNB I selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species, which play a crucial role in infant gut health and immune development. Its presence and concentration in infant formula are of significant interest to researchers, clinicians, and manufacturers aiming to replicate the benefits of human milk. This document provides detailed application notes and protocols for the accurate quantification of LNB I in complex matrices like infant formula, tailored for researchers, scientists, and drug development professionals.
Analytical Methods Overview
The quantification of LNB I requires robust analytical methods that can overcome challenges posed by complex sample matrices and the presence of isomeric compounds. The primary techniques employed are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and sample throughput.
Application Note 1: HPAEC-PAD for Direct Quantification of LNB I
Principle: High-Performance Anion-Exchange Chromatography (HPAEC) at high pH imparts a negative charge to neutral carbohydrates like LNB I, allowing for their separation on an anion-exchange column. Pulsed Amperometric Detection (PAD) provides direct, highly sensitive, and specific detection of these underivatized carbohydrates by measuring the electrical current generated during their oxidation on a gold electrode surface. This method is highly suitable for carbohydrate analysis due to its high resolution and sensitivity without the need for derivatization.
Experimental Protocol: HPAEC-PAD
1. Sample Preparation (Infant Formula): a. Reconstitute 1.0 g of infant formula powder in 10 mL of warm (40-50°C) ultrapure water. For ready-to-feed formula, use 10 mL directly. b. Vortex thoroughly for 2 minutes to ensure complete dissolution. c. To remove proteins and lipids, add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4,000 x g for 15 minutes at 4°C. d. Collect the clear aqueous supernatant. e. For samples containing high concentrations of maltodextrins, which can interfere with the analysis, enzymatic hydrolysis is recommended. Add 100 µL of amyloglucosidase solution (AMG, ~300 U/mL) to 200 µL of the supernatant and incubate at 60°C for 60 minutes. f. Perform a final dilution. Pipette 500 µL of the (enzyme-treated) supernatant into a 25 mL volumetric flask and dilute to volume with ultrapure water. g. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
2. Instrumentation and Conditions:
-
HPLC System: A biocompatible, metal-free HPLC system (e.g., Dionex ICS-5000 or similar).
-
Guard Column: CarboPac PA-1 Guard (2 x 50 mm) or equivalent.
-
Analytical Column: CarboPac PA-1 Analytical (2 x 250 mm) or equivalent.
-
Column Temperature: 20-30°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mobile Phase:
-
Eluent A: 100 mM Sodium Hydroxide (NaOH)
-
Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
-
Gradient Elution: A gradient is used to separate LNB I from other carbohydrates. A typical gradient might start with 100% Eluent A, with a shallow gradient of Eluent B to elute more strongly retained oligosaccharides. (e.g., 0-10% B over 10 minutes).
-
Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode and Ag/AgCl reference electrode, using a standard carbohydrate waveform.
3. Calibration: Prepare a series of LNB I standards in ultrapure water (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). Analyze the standards using the same method and construct a calibration curve by plotting peak area against concentration.
Application Note 2: HPLC-FLD for Sensitive Quantification of LNB I
Principle: This method enhances sensitivity and specificity by tagging LNB I with a fluorescent label, 2-aminobenzamide (2-AB), through reductive amination. The labeled LNB I is then separated using Hydrophilic Interaction Liquid Chromatography (HILIC), which is ideal for retaining polar analytes. The separated 2-AB-labeled LNB I is detected by a fluorescence detector (FLD), offering high sensitivity and selectivity, as few matrix components are naturally fluorescent at the selected wavelengths.
Experimental Protocol: HPLC-FLD (2-AB Labeling)
1. Sample Preparation (Infant Formula): a. Follow steps 1a-1e from the HPAEC-PAD protocol to obtain a clear, enzyme-treated supernatant. b. Dry down 50-100 µL of the supernatant in a vacuum centrifuge.
2. 2-Aminobenzamide (2-AB) Labeling: a. Prepare the labeling solution: Dissolve 2-AB and a reducing agent (e.g., sodium cyanoborohydride or a non-toxic alternative like 2-picoline borane) in a solution of DMSO and glacial acetic acid (e.g., 70:30 v/v). b. Add 10 µL of the labeling solution to the dried sample extract. c. Incubate the mixture at 65°C for 2 hours. d. After incubation, cool the samples to room temperature.
3. Labeled Sample Cleanup: a. Remove excess labeling reagents using a solid-phase extraction (SPE) cartridge suitable for glycan cleanup (e.g., graphitized carbon or a paper-based SPE plate). b. Condition the SPE cartridge according to the manufacturer's instructions. c. Load the labeling reaction mixture onto the cartridge. d. Wash away excess reagents with a high-organic solvent (e.g., acetonitrile). e. Elute the labeled LNB I with a lower-organic, aqueous solvent (e.g., 50% acetonitrile in water). f. Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% acetonitrile/20% water).
4. Instrumentation and Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Analytical Column: HILIC column (e.g., Amide-based, 1.7-2.1 mm ID, 100-150 mm length).
-
Column Temperature: 40°C.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mobile Phase:
-
Eluent A: 100 mM Ammonium Formate, pH 4.5
-
Eluent B: Acetonitrile
-
-
Gradient Elution: Start with a high percentage of Eluent B (e.g., 80%) and gradually increase the percentage of Eluent A to elute the labeled glycans.
-
Detection: Fluorescence Detector (FLD).
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 420 nm
-
5. Calibration: Prepare LNB I standards and an internal standard (e.g., raffinose) and subject them to the same labeling and cleanup procedure as the samples. Create a calibration curve based on the peak area ratio of LNB I to the internal standard.
Application Note 3: LC-MS/MS for Highly Specific Quantification of LNB I
Principle: This method combines the superior separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. A porous graphitic carbon (PGC) column is often used for its unique ability to separate closely related carbohydrate isomers. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for LNB I, effectively eliminating matrix interferences.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Infant Formula): a. Follow steps 1a-1d from the HPAEC-PAD protocol to obtain a clear supernatant. b. Reduction (Optional but Recommended): To simplify chromatography by eliminating anomers, the sample can be reduced. Add 50 µL of 1 M sodium borohydride (NaBH₄) to 50 µL of the supernatant. Incubate for 1 hour at 60°C. Quench the reaction with a few drops of glacial acetic acid. c. Solid-Phase Extraction (SPE): Use a porous graphitic carbon (PGC) SPE cartridge for cleanup and enrichment. i. Condition the cartridge with 80% acetonitrile/0.1% formic acid, followed by ultrapure water. ii. Load the (reduced) sample. iii. Wash the cartridge with ultrapure water to remove salts and other unretained impurities. iv. Elute LNB I with 40% acetonitrile containing 0.1% formic acid. d. Dry the eluate in a vacuum centrifuge and reconstitute in 100 µL of the initial mobile phase.
2. Instrumentation and Conditions:
-
LC System: UHPLC system.
-
Analytical Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 2.1 mm ID, 100-150 mm length).
-
Column Temperature: 40-60°C.
-
Flow Rate: 0.2-0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Mobile Phase:
-
Eluent A: Water with 0.1% Formic Acid
-
Eluent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: Start with a low percentage of Eluent B (e.g., 2-5%) and use a shallow gradient to increase the concentration of B to elute LNB I.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), typically in negative mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M-H]⁻: m/z 382.1
-
Product Ions: Monitor specific fragments of LNB I (e.g., m/z 161.1, 221.1). The exact transitions should be optimized on the specific instrument.
-
3. Calibration: Prepare a calibration curve using LNB I standards that have undergone the same sample preparation steps. An isotopically labeled internal standard, if available, is ideal for the most accurate quantification.
Quantitative Data Summary
The performance of each analytical method can be summarized by several key validation parameters. The following table collates typical performance data for the quantification of LNB I or closely related HMOs in infant formula and human milk matrices.
| Parameter | HPAEC-PAD | HPLC-FLD (2-AB) | LC-MS/MS (PGC) |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL | ~0.1 µg/mL | 0.002 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/mL | ~0.4 µg/mL | 0.005 - 0.05 µg/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.998 |
| Recovery (%) | 94 - 111% | 91 - 113% | 90 - 105% |
| Precision (%RSD) | 2 - 8% | 0.1 - 4.2% | 1 - 9% |
| Notes | No derivatization needed | High sensitivity | Highest specificity, isomer separation |
Data compiled from multiple sources for representative HMO analysis and may vary based on the specific matrix, instrumentation, and protocol used.
Biological Pathway: Prebiotic Action of LNB I
This compound is not digested by the infant in the upper gastrointestinal tract. It travels to the colon, where it acts as a selective prebiotic, primarily for Bifidobacterium species like B. longum and B. bifidum. These bacteria possess specific transporters and enzymes to metabolize LNB I. The breakdown of LNB I by bifidobacteria produces short-chain fatty acids (SCFAs) like acetate, which lower the colonic pH, inhibit pathogen growth, and serve as an energy source for colonocytes, contributing to overall gut health.
Application Note: HPLC-MS/MS Analysis of Lacto-N-biose I in Human Milk
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacto-N-biose I (LNB) is a fundamental building block of human milk oligosaccharides (HMOs), which are a complex group of glycans with significant biological roles in infant development, including shaping the gut microbiota and modulating the immune system.[1][2][3] The accurate quantification of LNB in human milk is crucial for understanding its physiological functions and for the quality control of infant formula. This application note provides a detailed protocol for the analysis of LNB in human milk samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Quantitative Data
The concentration of this compound in human milk can vary among individuals and decrease over the lactation period.[4][5] The following table summarizes the reported concentrations of LNB in human milk from a validated study.
| Analyte | Concentration Range (μg/mL) | Notes | Reference |
| This compound (LNB) | < LOD - 26 | Concentration decreased below the detection limit during the first week of lactation. | --INVALID-LINK--[4][5] |
LOD: Limit of Detection
Experimental Protocol
This protocol describes a validated method for the identification and quantification of this compound in human milk using HPLC-MS/MS with a porous graphitic carbon column.[4]
1. Materials and Reagents
-
This compound standard (>90% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human milk samples
-
Size-exclusion chromatography columns
-
Solid-phase extraction (SPE) cartridges
-
0.22 µm syringe filters
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve LNB standard in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ultrapure water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
Due to the complexity of the human milk matrix, which contains interfering substances like fats and proteins, a thorough sample preparation is required.[6][7]
-
Defatting: Centrifuge the human milk sample to separate the lipid layer.
-
Protein Precipitation: To the aqueous layer, add methanol, vortex, and centrifuge to precipitate proteins.
-
Purification:
-
Apply the supernatant to a size-exclusion chromatography column to remove high molecular weight compounds.
-
Further purify the collected fraction using solid-phase extraction (SPE).
-
-
Alditol Reduction: The purified sample is then subjected to a reduction step to convert the saccharides to their alditol form for better separation.
-
Final Dilution: The final sample is filtered through a 0.22 µm syringe filter before injection into the HPLC system.
4. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Porous Graphitic Carbon (PGC) column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient is used to achieve optimal separation of LNB from other components. The specific gradient profile should be optimized based on the column and system used.
-
Flow Rate: A typical flow rate for PGC columns is in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-30 °C.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or positive ion mode can be used, but negative mode is often preferred for oligosaccharides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for LNB.
5. Data Analysis
-
Identify the LNB peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of LNB in the samples by constructing a calibration curve from the peak areas of the working standard solutions.
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
This application note provides a comprehensive guide for the quantitative analysis of this compound in human milk. The detailed protocol and workflow are intended to assist researchers in obtaining accurate and reproducible results, contributing to a better understanding of the role of HMOs in infant health.
References
- 1. New strategies for profiling and characterization of human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. A quantitative and comprehensive method to analyze human milk oligosaccharide structures in the urine and feces of infants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lacto-N-Biose I Production Using Crude Extracts of Bifidobacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-biose I (LNB I), a key structural component of human milk oligosaccharides (HMOs), is recognized for its "bifidus factor" activity, promoting the growth of beneficial Bifidobacterium species in the infant gut.[1][2] This has led to growing interest in its application as a prebiotic in infant formula and other health products. While recombinant enzymes offer a route for LNB I synthesis, production using crude cell extracts from Bifidobacterium presents a potentially more cost-effective and straightforward approach for food ingredient applications, avoiding the use of genetically modified organisms.[1][2][3]
This document provides detailed protocols for the enzymatic production of LNB I from sucrose and N-acetylglucosamine (GlcNAc) using crude extracts of Bifidobacterium cells. The process relies on a four-enzyme system present intracellularly in certain Bifidobacterium strains.[1][2][3] The protocols also address the challenge of interfering enzymes present in the crude extract and provide a method for their selective inactivation.[1][2][3][4]
Principle of the Method
The enzymatic synthesis of LNB I from sucrose and GlcNAc is achieved through the coordinated action of four key enzymes found in Bifidobacterium species:
-
Sucrose Phosphorylase (SP)
-
UDP-glucose 4-epimerase (GalE)
-
UDP-glucose-hexose 1-phosphate uridylyltransferase (GalT)
-
1,3-β-galactosyl-N-acetylhexosamine phosphorylase (GLNBP)
The reaction pathway involves the conversion of sucrose and GlcNAc into LNB I. However, crude cell extracts also contain interfering enzymes, namely phosphoglucomutase (PGM), fructose 6-phosphate phosphoketolase (F6PPK), and glycogen phosphorylase (GP), which can divert intermediates and reduce the final product yield.[1][2][3][4] The provided protocol includes a crucial heat treatment step with pancreatin and glucoamylase to selectively inactivate these interfering enzymes.[1][2][3][4]
Data Summary
The following tables summarize the key quantitative data related to the enzymatic production of LNB I using crude Bifidobacterium extracts.
Table 1: Key Enzymes for this compound Production
| Enzyme | Abbreviation | Function |
| Sucrose Phosphorylase | SP | Produces glucose-1-phosphate from sucrose. |
| UDP-glucose 4-epimerase | GalE | Converts UDP-glucose to UDP-galactose. |
| UDP-glucose-hexose 1-phosphate uridylyltransferase | GalT | Involved in the UDP-sugar pyrophosphorylase pathway. |
| 1,3-β-galactosyl-N-acetylhexosamine phosphorylase | GLNBP | Catalyzes the final step of LNB I synthesis. |
Table 2: Interfering Enzymes in Crude Extract
| Enzyme | Abbreviation | Interfering Action |
| Phosphoglucomutase | PGM | Converts glucose-1-phosphate to glucose-6-phosphate. |
| Fructose 6-phosphate phosphoketolase | F6PPK | Metabolizes fructose-6-phosphate. |
| Glycogen Phosphorylase | GP | Can utilize glucose-1-phosphate for glycogen synthesis. |
Table 3: Reaction Conditions and Yield
| Parameter | Value |
| Substrates | Sucrose and N-acetylglucosamine (GlcNAc) |
| Initial GlcNAc Concentration | 300 mM |
| Treatment of Crude Extract | Heat treatment at 47°C for 1 hour with pancreatin and glucoamylase |
| Final Conversion of GlcNAc to LNB I | 91% |
| Reaction Volume (reported) | 100 mL |
Experimental Protocols
Protocol 1: Preparation of Crude Bifidobacterial Cell Extract (CE)
This protocol describes the cultivation of Bifidobacterium and the subsequent preparation of the crude cell extract containing the necessary enzymes.
Materials:
-
Bifidobacterium strain (e.g., Bifidobacterium longum)
-
Appropriate growth medium (e.g., GAM medium)
-
Centrifuge
-
Sonnicator or high-pressure homogenizer
-
Buffer solution (e.g., 50 mM MOPS buffer, pH 7.0)
Procedure:
-
Inoculate the Bifidobacterium strain into the growth medium and cultivate under appropriate anaerobic conditions and temperature until the desired cell density is reached.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with the buffer solution to remove residual medium components.
-
Resuspend the cell pellet in the buffer solution.
-
Disrupt the cells using a sonicator or a high-pressure homogenizer to release the intracellular enzymes.
-
Centrifuge the cell lysate at high speed to remove cell debris.
-
The resulting supernatant is the crude cell extract (CE).
Protocol 2: Inactivation of Interfering Enzymes (Preparation of CE-LPG)
This protocol details the selective inactivation of interfering enzymes in the crude extract.[1][2]
Materials:
-
Crude cell extract (CE)
-
N-acetylglucosamine (GlcNAc)
-
UDP-glucose
-
Pancreatin
-
Glucoamylase
-
Water bath at 47°C
-
4 M NaOH
Procedure:
-
To the crude extract (CE-L), add GlcNAc to a final concentration of 10 mM, UDP-glucose to 0.5 mM, pancreatin to 1 mg/mL, and glucoamylase to 2 U/mL.[1][2]
-
Incubate the mixture in a water bath at 47°C for 1 hour.[1][2]
-
After incubation, centrifuge the mixture to pellet any precipitates.
-
Carefully collect the supernatant and adjust the pH to 7.5 with 4 M NaOH.[1][2]
-
This treated crude extract is referred to as CE-LPG and is ready for use in the LNB I production reaction.[1][2]
Protocol 3: Enzymatic Production of this compound
This protocol describes the final reaction setup for the synthesis of LNB I.
Materials:
-
Treated crude extract (CE-LPG)
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
Reaction vessel
-
Incubator or temperature-controlled shaker
Procedure:
-
In a reaction vessel, combine the treated crude extract (CE-LPG) with sucrose and GlcNAc.
-
The reported successful reaction used a final concentration of 300 mM GlcNAc.[1][2] The optimal sucrose concentration should be determined empirically but is typically in a similar range.
-
Incubate the reaction mixture at a suitable temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction over time by taking samples for analysis.
Protocol 4: Quantification of this compound and GlcNAc by HPLC
This protocol outlines the analytical method for determining the concentration of the substrate and product.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-VIS detector
-
Appropriate HPLC column (e.g., TSKgel Amide-80)[5]
-
Mobile phase (e.g., 75% acetonitrile)[5]
-
Standards for LNB I, GlcNAc, and sucrose
Procedure:
-
Prepare a calibration curve with known concentrations of LNB I, GlcNAc, and sucrose standards (e.g., 200, 400, 800, 1600, and 2000 pmol).[1]
-
Set the HPLC column temperature (e.g., 40°C) and mobile phase flow rate (e.g., 1.0 mL/min).[5]
-
Dilute the reaction samples appropriately and inject them into the HPLC system.
-
Monitor the elution profile using a UV-VIS detector at a wavelength of 215 nm to detect the N-acetyl group.[1][5]
-
Quantify the amounts of LNB I and GlcNAc in the samples by comparing the peak areas to the calibration curves.
Visualizations
Caption: Experimental workflow for LNB I production.
Caption: Enzymatic pathway for LNB I synthesis.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lacto-N-Biose I (LNB I) Purification and Characterization
Introduction
Lacto-N-biose I (LNB I), with the structure Galβ1-3GlcNAc, is a fundamental disaccharide unit of type-1 human milk oligosaccharides (HMOs)[1][2][3]. It is considered a significant "bifidus factor," promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species, in breast-fed infants[2][4][5]. The unique β1,3-glycosidic linkage makes it resistant to digestion by most common β-galactosidases[2]. Due to its prebiotic properties and its role as a building block for more complex HMOs, efficient methods for its production, purification, and characterization are crucial for research and potential applications in infant nutrition and therapeutics[3][6].
This document provides detailed protocols for the purification of LNB I following enzymatic synthesis and its subsequent characterization using standard analytical techniques.
Purification of this compound
The following protocol details the purification of LNB I from an enzymatic reaction mixture, focusing on a cost-effective crystallization method that avoids chromatography[2][4]. This procedure is suitable for scaling up production[7][8][9].
Experimental Protocol: Purification by Fermentation and Crystallization
-
Removal of Residual Sugars:
-
Yeast Cell Removal:
-
Crystallization of LNB I:
-
Recovery and Recrystallization:
-
Collect the LNB I crystals by filtration or decantation.
-
For higher purity, the crystals can be redissolved in a minimal amount of hot water and recrystallized by cooling the solution again at 4°C. A final purity of 99.6% has been achieved through recrystallization[7].
-
Alternative Step: Removal of Low-Molecular-Weight Compounds
For certain applications, an initial purification step to remove low-molecular-weight compounds from the enzyme crude extract can be performed prior to the enzymatic reaction.
-
Dialysis: For small volumes, dialyze the sample against a 50 mM sodium phosphate buffer (pH 7.0) at 4°C for at least 16 hours using a dialysis tube with a molecular weight cutoff of 12-14 kDa[2][4].
-
Cross-Flow Filtration: For larger volumes (≥100 mL), use a cross-flow filtration system to remove low-molecular-weight compounds[2][4].
Characterization of this compound
After purification, the identity, purity, and concentration of LNB I must be confirmed. The following are standard characterization methods.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is used for the quantitative analysis of LNB I to determine its concentration and purity.
Experimental Protocol: HPLC Analysis
-
System: A standard HPLC system equipped with a suitable detector (e.g., UV detector monitoring at 214 nm for the N-acetyl group or a refractive index detector)[10].
-
Column: An amide-functionalized silica gel column, such as a TSKgel Amide-80 column, is effective for separating oligosaccharides[10].
-
Mobile Phase: A typical mobile phase is an isocratic or gradient elution with acetonitrile and water. For example, 75% acetonitrile can be used[10].
-
Flow Rate: A constant flow rate of 1.0 mL/min is commonly used[10].
-
Temperature: Maintain the column at 40°C to ensure reproducible retention times[10].
-
Sample Preparation: Dissolve the purified LNB I in the mobile phase or water, filter through a 0.22 µm filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of pure LNB I.
2. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of LNB I (C₁₄H₂₅NO₁₁; M.Wt: 383.35)[11]. Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: The purified LNB I sample is dissolved in a suitable solvent (e.g., methanol/water).
-
Analysis: The sample is introduced into the ESI-MS system. The analysis will typically show a molecular ion peak corresponding to the sodium adduct of LNB I [M+Na]⁺ at m/z 406.1[10][12].
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of LNB I, confirming the specific glycosidic linkage (Galβ1-3GlcNAc). Both 1H and 13C NMR spectra are typically acquired[13].
Experimental Protocol: NMR Analysis
-
Sample Preparation: Lyophilize the purified LNB I and dissolve it in deuterium oxide (D₂O).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.
-
Analysis: The chemical shifts and coupling constants of the anomeric protons and carbons, as well as other key signals, are compared with published data for LNB I to confirm its identity and structure[13].
4. Thin-Layer Chromatography (TLC)
TLC is a rapid and simple method for monitoring the progress of the enzymatic synthesis and the success of purification steps.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel TLC plates.
-
Mobile Phase: A solvent system capable of separating sugars, such as a mixture of ethyl acetate, acetic acid, and water.
-
Sample Application: Spot a small amount of the reaction mixture or purified sample onto the TLC plate alongside standards (e.g., glucose, GlcNAc, and pure LNB I).
-
Visualization: After developing the plate, visualize the spots by dipping the plate in an orcinol-H₂SO₄ reagent and heating it[10][12]. The LNB I spot can be identified by comparing its retention factor (Rf) to the standard.
Quantitative Data Summary
The following table summarizes yields and concentrations from various enzymatic production methods for LNB I reported in the literature.
| Production Method | Substrates | Key Enzymes | Yield / Concentration | Purity | Reference(s) |
| One-pot enzymatic reaction with four recombinant enzymes from Bifidobacterium | Sucrose and GlcNAc | Sucrose phosphorylase, UDP-glucose-hexose-1-phosphate uridylyltransferase, UDP-glucose 4-epimerase, and lacto-N-biose phosphorylase. | 83% molar yield (approx. 500 mM LNB from 600 mM GlcNAc). 1.4 kg of LNB recovered from a 10-L reaction. | 99.6% | [7] |
| Production using crude extracts of Bifidobacterium cells with heat treatment to inactivate interfering enzymes. | Sucrose and GlcNAc | The same four core enzymes as above, present in the crude extract. Interfering enzymes (phosphoglucomutase, fructose 6-phosphate phosphoketolase) were inactivated. | 91% conversion of GlcNAc in a 100-mL reaction containing 300 mM GlcNAc. | N/A | [2][4][14] |
| Chemo-enzymatic synthesis using β-1,3-galactosidase from Bacillus circulans. | DMT-β-Gal and GlcNAc | β-1,3-galactosidase (BgaC). | 70.2% maximum yield. | N/A | [1][15] |
| In vitro synthetic enzymatic biosystem with four thermostable enzymes. | Starch and GlcNAc | α-glucan phosphorylase, UDP-glucose-hexose-1-phosphate uridylyltransferase, UDP-glucose 4-epimerase, and lacto-N-biose phosphorylase. | 2.23 g/L LNB produced from 4.4 g/L GlcNAc, corresponding to a 29% molar yield. | N/A | [3][6] |
| In vitro multienzyme cascade with ATP regeneration. | GlcNAc | A multi-enzyme cascade including an LNB synthesis module and an ATP regeneration system. | 0.83 mol LNB per mol of GlcNAc (83% molar yield). | N/A | [16] |
Experimental Workflow
The following diagram illustrates the overall workflow for the production, purification, and characterization of this compound.
Caption: Workflow for LNB I purification and characterization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical preparation of this compound, a candidate for the bifidus factor in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the lacto-N-tetraose and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemo-enzymatic synthesis of this compound catalyzed by β-1,3-galactosidase from Bacillus circulans using 4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside as a glycosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Lacto-N-biose I as a Substrate for Glycosyltransferase Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of Lacto-N-biose I (LNB I), a core human milk oligosaccharide (HMO), as a versatile substrate for studying the activity and specificity of various glycosyltransferases. LNB I's role as a fundamental building block in the biosynthesis of complex HMOs and other glycans makes it an invaluable tool in glycobiology research and the development of novel therapeutics.[1][2][3]
Introduction to this compound (Galβ1-3GlcNAc)
This compound is a disaccharide composed of galactose (Gal) and N-acetylglucosamine (GlcNAc) linked by a β1-3 glycosidic bond. It serves as the foundational unit for type 1 HMOs and is a key precursor in the enzymatic synthesis of more complex oligosaccharides, including Lewis antigens.[1][3] Its biological significance lies in its prebiotic activity, promoting the growth of beneficial gut bacteria such as Bifidobacterium, and its involvement in cell recognition and adhesion processes.[2]
Applications of this compound in Glycosyltransferase Studies
LNB I is an excellent acceptor substrate for a variety of glycosyltransferases, enabling the synthesis of a diverse range of glycans. Key applications include:
-
Fucosylation: Studying α-fucosyltransferases (FUTs) to synthesize fucosylated HMOs like 2'-fucosylthis compound and Lewis antigens.
-
Galactosylation: Investigating β-galactosyltransferases (BGTs) for the elongation of glycan chains.
-
Sialylation: Characterizing α-sialyltransferases (STs) to produce sialylated HMOs with potential therapeutic properties.
These studies are crucial for understanding the roles of glycosyltransferases in health and disease and for the development of enzyme inhibitors or novel carbohydrate-based drugs.
Experimental Protocols
Protocol 1: General Assay for Glycosyltransferase Activity using LNB I
This protocol provides a general framework for measuring the activity of fucosyltransferases, galactosyltransferases, or sialyltransferases using LNB I as the acceptor substrate.
Materials:
-
This compound (acceptor substrate)
-
Glycosyltransferase of interest (e.g., FUT, BGT, ST)
-
Donor substrate:
-
GDP-Fucose (for fucosyltransferases)
-
UDP-Galactose (for galactosyltransferases)
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac) (for sialyltransferases)
-
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent Cations (e.g., 10 mM MnCl₂ or MgCl₂)
-
Nuclease (e.g., alkaline phosphatase) to degrade remaining nucleotide-sugar donors (optional, for certain detection methods)
-
HPLC system with a suitable column (e.g., porous graphitic carbon or amino-bonded silica)
-
Deionized water and HPLC-grade solvents
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer, divalent cations, and LNB I at the desired concentration (e.g., 1-10 mM).
-
Add the appropriate donor substrate (e.g., 0.5-2 mM).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the glycosyltransferase to the reaction mixture. The amount of enzyme should be optimized to ensure linear reaction kinetics.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 30-120 minutes).
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching solution (e.g., 0.1 M EDTA).
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto an HPLC system.
-
Separate the product from the unreacted LNB I and other reaction components using a suitable gradient of solvents (e.g., acetonitrile and water with a modifier like ammonium formate).
-
Detect the product using a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometry).
-
-
Quantification:
-
Quantify the product formation by comparing the peak area to a standard curve of the purified product.
-
Workflow for a General Glycosyltransferase Assay:
Caption: Workflow of a typical glycosyltransferase assay.
Protocol 2: Enzymatic Synthesis of Lewis Antigens from LNB I
This protocol describes the synthesis of Lewis a (Leᵃ) or Lewis x (Leˣ) antigens using LNB I as a precursor.
Materials:
-
This compound
-
α-1,4-Fucosyltransferase (for Leᵃ synthesis) or α-1,3-Fucosyltransferase (for Leˣ synthesis)
-
GDP-Fucose
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.0)
-
10 mM MnCl₂
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
-
HPLC system and solvents as in Protocol 1
Procedure:
-
Reaction Setup: In a reaction vessel, combine LNB I (e.g., 5 mM), GDP-Fucose (e.g., 7.5 mM), reaction buffer, and MnCl₂.
-
Enzyme Addition: Add the appropriate fucosyltransferase to initiate the reaction. If using, add inorganic pyrophosphatase.
-
Incubation: Incubate the reaction at 37°C for 2-24 hours, with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Purification: Once the reaction is complete, the fucosylated product can be purified from the reaction mixture using size-exclusion or preparative HPLC.
Pathway for Lewis Antigen Synthesis from LNB I:
References
- 1. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformations of the type-1 this compound unit in protein complex structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Fermentation Models Using Lacto-N-Biose I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine, is a core structural unit of human milk oligosaccharides (HMOs). It is recognized for its prebiotic potential, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1][2][3] In vitro fermentation models are invaluable tools for studying the effects of prebiotics like LNB I on the complex ecosystem of the gut microbiota. These models allow for the controlled investigation of microbial shifts, the production of key metabolites such as short-chain fatty acids (SCFAs), and the subsequent immunomodulatory effects.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro fermentation models to assess the efficacy of LNB I. The provided methodologies and data will guide researchers in designing experiments to explore the potential of LNB I in modulating the gut microbiome and host immune responses for applications in functional foods, infant nutrition, and therapeutics.
Key Applications
-
Prebiotic Efficacy Assessment: Evaluating the selective growth promotion of beneficial bacteria, such as Bifidobacterium and Lactobacillus, by LNB I.[4]
-
Metabolite Production Analysis: Quantifying the production of short-chain fatty acids (SCFAs) and other metabolites resulting from LNB I fermentation.[4]
-
Gut Microbiota Modulation Studies: Characterizing the changes in the composition and diversity of the gut microbiota in response to LNB I.[4]
-
Immunomodulatory Effect Investigation: Assessing the influence of LNB I and its fermentation products on immune cell responses.[5]
Data Presentation
Table 1: Modulation of Gut Microbiota Composition by In Vitro Fermentation with this compound
An in vitro study investigating the fermentation of LNB I using gut microbiota from infants with milk allergies demonstrated significant shifts in the relative abundance of key bacterial genera and species.[4] The treatment with LNB I led to a notable increase in the abundance of Bifidobacterium, Enterococcus, and Lactobacillus.[4]
| Bacterial Taxon | Control Group (Relative Abundance %) | LNB I Treated Group (Relative Abundance %) |
| Genus | ||
| Bifidobacterium | Not specified | 65.62 |
| Enterococcus | Not specified | 6.95 |
| Lactobacillus | Not specified | 2.01 |
| Blautia | Not specified | 2.17 |
| Species | ||
| Bifidobacterium adolescentis | 5.45 | 0.18 |
| Bifidobacterium breve | 23.18 | Not specified |
| Bifidobacterium bifidum | 8.29 | 40.63 |
Data sourced from an in vitro fermentation study using fecal inoculum from milk-allergic infants.[4]
Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of this compound
The fermentation of LNB I resulted in a significant increase in the total concentration of SCFAs compared to control groups.[4] Acetic acid was the most abundantly produced SCFA.
| Short-Chain Fatty Acid | Allergic Infant Group (mM) | Normal Control Group (mM) | LNB I Treated Group (mM) |
| Acetic acid | 38.13 | 95.12 | 135.23 |
| Propionic acid | 10.21 | 25.34 | 35.14 |
| i-Butyric acid | 0.89 | 1.23 | 2.11 |
| Butyric acid | 5.12 | 12.87 | 18.56 |
| i-Valeric acid | 0.98 | 1.54 | 2.32 |
| Valeric acid | 1.56 | 1.95 | 2.11 |
| Total SCFAs | 56.89 | 138.05 | 195.47 |
Data represents the mean concentrations of SCFAs after in vitro fermentation.[4]
Table 3: Immunomodulatory Effect of this compound on Cytokine Production
In vitro exposure of mouse splenocytes to LNB I has been shown to suppress the secretion of the Th2 cytokine, Interleukin-4 (IL-4), in a dose-dependent manner, suggesting a potential anti-allergic effect.[5]
| LNB I Concentration (µM) | IL-4 Secretion (pg/mL) |
| 0 (Control) | ~150 |
| 6.25 | ~125 |
| 25 | ~100 |
| 100 | ~75 |
Data are approximated from graphical representations in the cited study.[5] LNB I exposure did not significantly alter the secretion of Th1 cytokines like IFN-γ.[5]
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound
This protocol outlines a batch fermentation model to study the effects of LNB I on the gut microbiota.
Materials:
-
Fresh human fecal samples from healthy donors (or specific cohorts)
-
Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)
-
Basal fermentation medium (see composition below)
-
This compound (LNB I)
-
Sterile anaerobic tubes or vessels
-
Shaking incubator
Basal Fermentation Medium Composition:
| Component | Concentration |
| Peptone | 2 g/L |
| Yeast Extract | 2 g/L |
| NaCl | 0.1 g/L |
| K₂HPO₄ | 0.04 g/L |
| KH₂PO₄ | 0.04 g/L |
| MgSO₄·7H₂O | 0.01 g/L |
| CaCl₂·6H₂O | 0.01 g/L |
| NaHCO₃ | 2 g/L |
| Tween 80 | 2 mL/L |
| Hemin | 10 mg/L |
| Vitamin K1 | 10 µL/L |
| L-cysteine HCl | 0.5 g/L |
| Resazurin (optional indicator) | 1 mg/L |
Procedure:
-
Medium Preparation: Prepare the basal fermentation medium, adjust the pH to 7.0, and autoclave. Transfer the medium into an anaerobic chamber and allow it to equilibrate overnight.
-
Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in an anaerobic phosphate-buffered saline (PBS) solution inside the anaerobic chamber. Filter the slurry through sterile gauze to remove large particulate matter.
-
Experimental Setup:
-
In the anaerobic chamber, dispense the basal medium into sterile fermentation tubes.
-
Add LNB I to the treatment tubes to a final concentration of 1-2% (w/v).
-
Prepare control tubes with no added carbohydrate substrate.
-
Inoculate each tube with the fecal slurry (e.g., 5% v/v).
-
-
Incubation: Seal the tubes and incubate at 37°C in a shaking incubator for 24-48 hours.
-
Sampling: At desired time points (e.g., 0, 24, and 48 hours), collect samples for microbial analysis (16S rRNA sequencing) and metabolite analysis (SCFA measurement). Immediately store samples at -80°C until analysis.
Protocol 2: Analysis of Microbial Composition by 16S rRNA Gene Sequencing
Materials:
-
DNA extraction kit (fecal/soil kits are suitable)
-
Primers targeting the V3-V4 or other variable regions of the 16S rRNA gene
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME, Mothur)
Procedure:
-
DNA Extraction: Extract total genomic DNA from the collected fermentation samples using a validated DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the variable region of the 16S rRNA gene using universal primers.
-
Library Preparation and Sequencing: Prepare the amplicon libraries and perform sequencing on a next-generation sequencing platform.
-
Data Analysis: Process the raw sequencing data using bioinformatics pipelines to perform quality filtering, chimera removal, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment. Analyze alpha and beta diversity to assess changes in the microbial community structure.
Protocol 3: Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Appropriate GC column (e.g., fused-silica capillary column)
-
SCFA standards (acetic, propionic, butyric, etc.)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Reagents for sample derivatization (if required) and extraction (e.g., diethyl ether)
-
Hydrochloric acid
Procedure:
-
Sample Preparation: Thaw the fermentation samples. Acidify the samples with hydrochloric acid to protonate the SCFAs.
-
Extraction: Perform a liquid-liquid extraction of the SCFAs using diethyl ether.
-
GC Analysis: Inject the extracted samples into the GC-FID system.
-
Quantification: Identify and quantify the individual SCFAs by comparing the retention times and peak areas with those of the SCFA standards and the internal standard.
Mandatory Visualization
Caption: Experimental workflow for in vitro fermentation of this compound.
Caption: Proposed signaling pathway for LNB I-mediated immunomodulation in APCs.
Discussion of Signaling Pathway
The precise molecular mechanisms by which LNB I exerts its immunomodulatory effects are still under investigation. However, based on the observed suppression of IL-4 secretion from splenocytes, which was dependent on the presence of antigen-presenting cells (APCs), a plausible signaling pathway can be proposed.[5] Oligosaccharides can be recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on the surface of APCs like dendritic cells and macrophages.
The proposed pathway (see diagram above) hypothesizes that LNB I may interact with a PRR, potentially TLR2 or TLR4, on the surface of an APC. This interaction could trigger an intracellular signaling cascade involving adaptor proteins like MyD88, leading to the activation of downstream kinases such as IRAKs and TRAF6. This cascade can then activate transcription factors like NF-κB and AP-1 (via the MAPK pathway). The activation of these transcription factors would then modulate the expression of genes encoding cytokines, leading to a shift in the cytokine profile, such as the observed decrease in IL-4 production. This modulation of APC function can, in turn, influence the differentiation and activity of T helper cells, potentially skewing the immune response away from a Th2 phenotype, which is associated with allergic reactions. Further research is required to validate this proposed pathway and identify the specific receptors and signaling molecules involved in LNB I-mediated immunomodulation.
References
- 1. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution of in vitro fermentation ability of this compound, a major building block of human milk oligosaccharides, in bifidobacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on the Antigen-specific Immune Responses of Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Functional Foods with Lacto-N-biose I
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lacto-N-biose I (LNB I)
This compound (LNB I), with the chemical structure Galβ1-3GlcNAc, is a significant disaccharide found as a core structural unit of type I human milk oligosaccharides (HMOs).[1][2][3][4] Unlike bovine milk, human milk is rich in type I oligosaccharides, making LNB I a key factor in the health of breast-fed infants.[1][5] Its primary role is considered to be that of a "bifidus factor," selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1][3][4] Beyond its prebiotic activity, LNB I has been shown to possess immunomodulatory properties, making it a compelling ingredient for the development of functional foods and potential therapeutics.[3][6][7] This document provides an overview of the applications of LNB I, quantitative data from relevant studies, and detailed protocols for its production and analysis.
Applications of this compound
Prebiotic for Gut Microbiota Modulation
LNB I is a potent prebiotic that selectively stimulates the growth of infant-resident Bifidobacterium species, such as B. bifidum, B. breve, and B. longum.[8][9][10][11] These bacteria possess a specific metabolic pathway, the GNB/LNB pathway, which allows them to utilize LNB I as a carbon source.[1][2][4] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which contribute to a healthy gut environment. The inability of many other gut bacteria, including adult-resident bifidobacteria like B. adolescentis, to metabolize LNB I underscores its targeted prebiotic effect.[1][2][11]
Quantitative Data on Bifidogenic Effect of LNB I
| Bifidobacterium Species | Growth on LNB I as Sole Carbon Source | Presence of galacto-N-biose/lacto-N-biose I phosphorylase (GLNBP) gene (lnpA) | Reference |
| B. longum subsp. longum | Yes | Yes | [9][10] |
| B. longum subsp. infantis | Yes | Yes | [9][10] |
| B. breve | Yes | Yes | [9][10] |
| B. bifidum | Yes | Yes | [9][10] |
| B. adolescentis | No | No | [9][10][11] |
| B. catenulatum | No | No | [9][10][11] |
| B. dentium | No | No | [9][10][11] |
| B. animalis subsp. lactis | No | No | [9][10][11] |
Immunomodulatory Effects
LNB I has demonstrated direct effects on the immune system, independent of its prebiotic activity. In vitro studies have shown that LNB I can suppress antigen-specific Interleukin-4 (IL-4) secretion by mouse splenocytes.[3][6] This suggests a potential role for LNB I in modulating Th2-type immune responses, which are associated with allergic reactions. The proposed mechanism involves the modification of antigen-presenting cells (APCs) by LNB I.[3][6]
Quantitative Data on Immunomodulatory Effect of LNB I
| Cell Type | Treatment | Cytokine Measured | Effect | Reference |
| Mouse Splenocytes | LNB I (in vitro) | Antigen-specific Interleukin-4 (IL-4) | Significant suppression | [3][6] |
| CD4+ T cells | LNB I with anti-CD3ε stimulation | Interleukin-4 (IL-4) | No significant change | [3][6] |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound
This protocol describes a one-pot enzymatic synthesis of LNB I from sucrose and N-acetylglucosamine (GlcNAc) using four bifidobacterial enzymes.[1][2][4][12]
Materials:
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
Crude extracts of Bifidobacterium cells containing:
-
Sucrose phosphorylase (SP)
-
UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT)
-
UDP-glucose 4-epimerase (GalE)
-
1,3-β-galactosyl-N-acetylhexosamine phosphorylase (GLNBP)
-
-
Pancreatin
-
Glucoamylase
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.0)
-
Baker's yeast
-
Reagents for purification (e.g., ethanol)
Procedure:
-
Preparation of Crude Enzyme Extract: Culture Bifidobacterium strains known to produce the required enzymes and prepare a crude cell extract.
-
Inactivation of Interfering Enzymes:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the treated crude enzyme extract, sucrose (e.g., 660 mM), and GlcNAc (e.g., 600 mM) in the reaction buffer.[13]
-
Incubate the reaction mixture under optimal conditions (e.g., 30°C).
-
-
Monitoring the Reaction: Monitor the conversion of GlcNAc to LNB I using a suitable analytical method such as HPLC.[14]
-
Purification of LNB I:
-
Once the reaction is complete (e.g., 91% conversion of GlcNAc), terminate the reaction.[1][2][12]
-
Add baker's yeast to the reaction mixture and incubate to remove residual sugars (sucrose, glucose, fructose).[1]
-
Remove yeast cells by centrifugation and filtration.[1]
-
Concentrate the supernatant and crystallize LNB I, for instance, by adding ethanol.[1]
-
Recrystallize to achieve high purity (e.g., 99.6%).[13]
-
Production Yield Data
| Substrates | Key Enzymes | Conversion Yield of GlcNAc to LNB I | Final Purity | Reference |
| Sucrose, GlcNAc | SP, GalT, GalE, GLNBP | 91% | >99% | [1][2][12][13] |
| Starch, GlcNAc | αGP, UGalT, GalE, LnbP | 39% (molar yield) | Not specified | [14][15] |
Protocol 2: In Vitro Fermentation of LNB I by Bifidobacteria
This protocol is for assessing the prebiotic potential of LNB I by measuring the growth of Bifidobacterium strains.[9][10][11]
Materials:
-
Bifidobacterium strains (e.g., B. longum, B. adolescentis)
-
Basal culture medium for carbohydrate fermentation studies (containing all necessary nutrients except a carbon source)
-
This compound (as the sole carbohydrate source)
-
Control carbohydrates (e.g., glucose, lactose)
-
Anaerobic chamber or system
-
Spectrophotometer for measuring optical density (OD)
Procedure:
-
Preparation of Media: Prepare the basal medium and autoclave. Prepare a sterile stock solution of LNB I and control carbohydrates. Add the carbohydrate solutions to the basal medium to the desired final concentration (e.g., 0.5% w/v).
-
Inoculation: Inoculate the media with the respective Bifidobacterium strains under anaerobic conditions.
-
Incubation: Incubate the cultures anaerobically at 37°C.
-
Growth Measurement: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular time intervals (e.g., 0, 12, 24, 48 hours).
-
Data Analysis: Plot growth curves (OD600 vs. time) to compare the growth of different strains on LNB I and control sugars.
Protocol 3: Analysis of LNB I by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of LNB I.[14][16]
Materials:
-
HPLC system with a suitable detector (e.g., refractive index detector or mass spectrometer)
-
Column suitable for carbohydrate analysis (e.g., porous graphitic carbon or an amine-based column like Bio-Rad HPX-87H)
-
Mobile phase (e.g., 5 mM H₂SO₄ or acetonitrile/water gradient)
-
LNB I standard
-
Samples for analysis
Procedure:
-
Sample Preparation: Prepare samples by dissolving them in the mobile phase and filtering through a 0.22 µm filter. For complex matrices like human milk, sample preparation may involve size-exclusion chromatography and solid-phase extraction.[16]
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject the prepared sample and standard solutions.
-
Run the analysis using the appropriate gradient and flow rate.
-
-
Data Analysis: Identify and quantify the LNB I peak in the sample chromatogram by comparing the retention time and peak area with the LNB I standard.
Signaling Pathways and Workflows
Metabolic Pathway of LNB I in Bifidobacterium
The following diagram illustrates the GNB/LNB pathway used by certain Bifidobacterium species to metabolize this compound.
Caption: Metabolic pathway of this compound in Bifidobacterium.
Proposed Immunomodulatory Signaling of LNB I
This diagram depicts the proposed mechanism by which LNB I may modulate the immune response.
Caption: Proposed immunomodulatory action of this compound.
Experimental Workflow for Enzymatic Production of LNB I
The following diagram outlines the general workflow for the enzymatic production and purification of LNB I.
Caption: Workflow for the enzymatic production of this compound.
References
- 1. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Infant gut microbiota modulation by human milk disaccharides in humanized microbiome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Effect of this compound on the Antigen-specific Immune Responses of Splenocytes | Semantic Scholar [semanticscholar.org]
- 7. cst.kipmi.or.id [cst.kipmi.or.id]
- 8. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Distribution of in vitro fermentation ability of this compound, a major building block of human milk oligosaccharides, in bifidobacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Lacto-N-biose I in Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the labeling of Lacto-N-biose I (LNB I), a key disaccharide component of human milk oligosaccharides (HMOs), for use in a variety of tracking studies. The protocols outlined below describe techniques for fluorescent labeling, biotinylation, and radiolabeling, enabling researchers to investigate the biological roles of LNB I in cellular uptake, metabolic fate, and in vivo biodistribution.
Introduction to this compound
This compound (Galβ1-3GlcNAc) is a fundamental building block of type I HMOs and is recognized for its prebiotic activity, particularly in promoting the growth of beneficial gut bacteria such as Bifidobacterium.[1][2] Understanding the mechanisms by which LNB I is recognized, transported, and metabolized by host cells and microbiota is crucial for its development as a therapeutic or nutritional agent. Labeled LNB I serves as an invaluable tool for these investigations, allowing for sensitive and specific tracking in complex biological systems.
Labeling Strategies for this compound
Several chemical and enzymatic strategies can be employed to label LNB I. The choice of label depends on the specific application, with fluorescent tags being suitable for in vitro cell imaging and flow cytometry, biotin for affinity-based purification and detection, and radioisotopes for highly sensitive in vivo tracking.
Key Labeling Approaches:
-
Chemoenzymatic Labeling: This powerful technique utilizes glycosyltransferases to attach modified monosaccharides, bearing a fluorescent dye, biotin, or a bioorthogonal handle (e.g., azide or alkyne), to a glycan acceptor.[3]
-
Chemical Conjugation: This approach involves the chemical modification of LNB I to introduce a reactive functional group (e.g., an amine) that can then be conjugated to a label via established chemistries, such as NHS ester coupling.
-
Direct Radiolabeling: This method introduces a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the LNB I molecule during its synthesis or via enzymatic exchange reactions. For in vivo imaging techniques like Positron Emission Tomography (PET), isotopes such as Fluorine-18 (¹⁸F) can be incorporated.
Application Note 1: Fluorescent Labeling of this compound for Cellular Uptake Studies
This protocol describes the chemoenzymatic synthesis of a fluorescently labeled LNB I derivative for use in cellular uptake assays. The method utilizes a galactosyltransferase to transfer a fluorescently tagged galactose analog onto an N-acetylglucosamine (GlcNAc) acceptor, forming a labeled LNB I analog.
Experimental Protocol: Chemoenzymatic Synthesis of Fluorescent LNB I
Materials:
-
N-acetylglucosamine (GlcNAc)
-
UDP-galactose (UDP-Gal)
-
Fluorescently labeled UDP-galactose analog (e.g., UDP-Gal-AlexaFluor™ 488)
-
β-1,3-Galactosyltransferase (B3GALT)
-
Reaction Buffer: 50 mM HEPES, pH 7.4, containing 10 mM MnCl₂
-
C18 Sep-Pak cartridges for purification
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Mass Spectrometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
GlcNAc (final concentration: 10 mM)
-
UDP-Gal (final concentration: 1 mM)
-
Fluorescently labeled UDP-Gal (final concentration: 100 µM)
-
Reaction Buffer
-
β-1,3-Galactosyltransferase (final concentration: 50 mU/mL)
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzyme.
-
Enzyme Removal: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the fluorescently labeled LNB I.
-
Purification:
-
Activate a C18 Sep-Pak cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove unincorporated sugars and salts.
-
Elute the fluorescently labeled LNB I with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol). Collect fractions.
-
-
Analysis and Quantification:
-
Analyze the collected fractions by HPLC with fluorescence detection to identify the fractions containing the purified product.
-
Confirm the identity of the product by mass spectrometry.
-
Quantify the concentration of the labeled LNB I using a standard curve of the corresponding fluorophore.
-
Workflow for Chemoenzymatic Synthesis of Fluorescent LNB I
Caption: Chemoenzymatic synthesis of fluorescent LNB I.
Application: Cellular Uptake Assay using Flow Cytometry
Materials:
-
Fluorescently labeled LNB I
-
Cell line of interest (e.g., intestinal epithelial cells like Caco-2)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Incubation with Labeled LNB I:
-
Wash the cells twice with warm PBS.
-
Add fresh cell culture medium containing various concentrations of fluorescently labeled LNB I (e.g., 1, 10, 50, 100 µM).
-
Incubate for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound labeled LNB I.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% fetal bovine serum.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cells, which corresponds to the amount of internalized labeled LNB I.
-
Application Note 2: Biotinylation of this compound for Affinity-Based Applications
This protocol details a method for biotinylating LNB I through chemical conjugation. This involves the initial synthesis of an amine-functionalized LNB I, followed by reaction with an NHS-ester of biotin.
Experimental Protocol: Synthesis of Amino-LNB I and Biotinylation
Part 1: Synthesis of Amino-functionalized LNB I
A two-step enzymatic synthesis can be employed:
-
Synthesize LNB I using a suitable enzymatic method.[4]
-
Introduce an amine group at the reducing end of LNB I via reductive amination.
Part 2: Biotinylation of Amino-LNB I
Materials:
-
Amino-functionalized LNB I
-
NHS-Biotin (e.g., EZ-Link™ NHS-LC-LC-Biotin)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
Procedure:
-
Dissolve Reagents:
-
Dissolve the amino-functionalized LNB I in the reaction buffer to a final concentration of 10-20 mg/mL.
-
Dissolve a 5-10 fold molar excess of NHS-Biotin in a minimal amount of DMF or DMSO.
-
-
Conjugation Reaction:
-
Slowly add the NHS-Biotin solution to the amino-LNB I solution while gently vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Purification:
-
Separate the biotinylated LNB I from unreacted biotin and byproducts using a Sephadex G-10 size-exclusion column equilibrated with deionized water.
-
Collect fractions and monitor for the presence of the biotinylated product using a biotin detection assay (e.g., HABA assay) or by mass spectrometry.
-
-
Characterization: Confirm the successful biotinylation and determine the purity of the final product by mass spectrometry and HPLC.
Workflow for Biotinylation of LNB I
Caption: Synthesis of biotinylated LNB I.
Application Note 3: Radiolabeling of this compound for In Vivo Biodistribution Studies
This section outlines a conceptual approach for radiolabeling LNB I with ¹⁸F for PET imaging. The synthesis of ¹⁸F-labeled sugars is a specialized process typically requiring a cyclotron and automated radiochemistry modules.
Conceptual Protocol: Synthesis of [¹⁸F]Fluoro-Lacto-N-biose I
A potential strategy involves the enzymatic synthesis using a fluorinated precursor.
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron
-
Precursor for [¹⁸F]UDP-Galactose synthesis
-
N-acetylglucosamine (GlcNAc)
-
β-1,3-Galactosyltransferase
-
Automated radiochemistry synthesis module
-
Radio-HPLC system for purification and analysis
Conceptual Procedure:
-
Production of [¹⁸F]Fluoride: Produce aqueous [¹⁸F]fluoride via a cyclotron.
-
Synthesis of [¹⁸F]UDP-Galactose: Utilize an automated synthesis module to perform a multi-step synthesis of [¹⁸F]UDP-Galactose from a suitable precursor.
-
Enzymatic Reaction: In a shielded hot cell, combine [¹⁸F]UDP-Galactose with GlcNAc and β-1,3-galactosyltransferase in an appropriate reaction buffer.
-
Incubation: Incubate at an optimized temperature for a short duration to maximize radiochemical yield while minimizing decay of ¹⁸F (half-life ≈ 110 minutes).
-
Purification: Rapidly purify the [¹⁸F]Fluoro-LNB I using radio-HPLC.
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity, specific activity, and sterility, before in vivo administration.
Application: In Vivo PET Imaging and Biodistribution
Procedure:
-
Animal Model: Use appropriate animal models (e.g., mice or rats).
-
Injection: Administer a defined dose of [¹⁸F]Fluoro-LNB I intravenously.
-
PET/CT Imaging: Acquire dynamic or static PET/CT images at various time points post-injection to visualize the distribution of the radiotracer in real-time.
-
Ex Vivo Biodistribution: At the end of the imaging study, euthanize the animals and harvest major organs and tissues.
-
Gamma Counting: Measure the radioactivity in each organ using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Data Presentation
Quantitative data from labeling and tracking studies should be summarized in tables for clear comparison.
Table 1: Summary of LNB I Labeling Efficiency (Hypothetical Data)
| Labeling Method | Label | Substrate | Yield (%) | Purity (%) |
| Chemoenzymatic | AlexaFluor™ 488 | GlcNAc, UDP-Gal-AF488 | 65 | >95 |
| Chemical Conjugation | Biotin | Amino-LNB I, NHS-Biotin | 80 | >98 |
| Radiosynthesis | ¹⁸F | [¹⁸F]UDP-Gal, GlcNAc | 30 (decay-corrected) | >99 |
Table 2: Cellular Uptake of Fluorescent LNB I in Caco-2 Cells (Hypothetical Data)
| Concentration (µM) | Time (min) | Mean Fluorescence Intensity (MFI) |
| 10 | 30 | 1500 ± 120 |
| 10 | 60 | 2800 ± 250 |
| 50 | 30 | 7500 ± 600 |
| 50 | 60 | 14000 ± 1100 |
Table 3: In Vivo Biodistribution of [¹⁸F]Fluoro-LNB I in Mice at 1h post-injection (Hypothetical Data)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 1.5 ± 0.3 |
| Liver | 5.2 ± 0.8 |
| Kidneys | 25.6 ± 3.1 |
| Intestine | 8.9 ± 1.2 |
| Muscle | 0.5 ± 0.1 |
| Brain | 0.1 ± 0.05 |
Conclusion
The protocols and application notes presented here provide a framework for the successful labeling of this compound for a range of tracking studies. The ability to fluorescently tag, biotinylate, or radiolabel LNB I will empower researchers to elucidate its biological functions in greater detail, paving the way for new applications in nutrition and medicine. Careful optimization of reaction conditions and rigorous purification and characterization of the labeled products are essential for obtaining reliable and reproducible results.
References
- 1. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient chemoenzymatic synthesis of novel galacto-N-biose derivatives and their sialylated forms - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging Diverse Pathogenic Bacteria In Vivo with 18F-Fluoromannitol PET - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lacto-N-biose I in Glycobiology Research
Introduction
Lacto-N-biose I (LNB I), a disaccharide composed of galactose and N-acetylglucosamine (Galβ1-3GlcNAc), is a fundamental building block of type I human milk oligosaccharides (HMOs).[1][2] Its significance in glycobiology research stems from its diverse biological activities, including its role as a selective prebiotic, an immunomodulator, and a ligand for specific lectins. These properties make LNB I a valuable tool for researchers in microbiology, immunology, and drug development. This document provides detailed application notes and protocols for the utilization of LNB I in various research contexts.
Prebiotic Effects and Gut Microbiota Modulation
LNB I is a well-established prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly infant-associated Bifidobacterium species such as B. bifidum, B. breve, and B. longum.[2][3] This selective fermentation is attributed to a specific metabolic pathway for LNB I present in these bacteria.[4][5]
Application Note:
LNB I can be used in in vitro fermentation studies to investigate its impact on the composition and metabolic activity of gut microbial communities. It is also a key ingredient in designing synbiotic formulations and developing novel infant formulas.
Quantitative Data: LNB I Fermentation by Bifidobacterium Strains
| Bifidobacterium Strain | Growth on LNB I (OD600) | Reference |
| B. longum subsp. infantis | ++ | [4] |
| B. breve | ++ | |
| B. bifidum | ++ | |
| B. adolescentis | - | [4] |
| B. animalis subsp. lactis | - | [4] |
| Note: "++" indicates significant growth, "-" indicates no or negligible growth. |
Experimental Protocol: In Vitro Fermentation of LNB I with Fecal Microbiota
This protocol describes a method to assess the prebiotic potential of LNB I using an in vitro batch fermentation model with human fecal samples.
Materials:
-
This compound (LNB I)
-
Basal medium (e.g., Gifu Anaerobic Medium)
-
Fresh human fecal samples
-
Anaerobic chamber or jars with gas packs
-
pH meter
-
Gas chromatograph (for short-chain fatty acid analysis)
-
DNA extraction kit and reagents for 16S rRNA gene sequencing
Procedure:
-
Prepare the basal medium and sterilize by autoclaving.
-
Weigh 1 g of fresh fecal sample and homogenize in 9 mL of sterile anaerobic dilution buffer inside an anaerobic chamber.
-
Prepare fermentation cultures by adding the fecal slurry (10% v/v) to the basal medium supplemented with LNB I (final concentration 1% w/v). A control with no added carbohydrate should also be prepared.
-
Incubate the cultures anaerobically at 37°C for 48 hours.
-
At different time points (0, 24, 48 hours), collect aliquots for analysis.
-
Measure the pH of the culture medium.
-
Centrifuge the aliquots to pellet the bacterial cells. Store the supernatant at -20°C for short-chain fatty acid (SCFA) analysis and the cell pellet at -80°C for DNA extraction.
-
Analyze SCFA (acetate, propionate, butyrate) concentrations in the supernatant using gas chromatography.
-
Extract bacterial DNA from the cell pellets and perform 16S rRNA gene sequencing to analyze the changes in microbial composition.
Figure 1: Experimental workflow for in vitro fermentation of LNB I.
Immunomodulatory Effects
LNB I has been shown to modulate immune responses.[6] For instance, it can influence antigen-specific immune responses of splenocytes.[3] This immunomodulatory activity is of great interest for the development of functional foods and therapeutics targeting immune-related disorders.
Application Note:
LNB I can be used in cell culture experiments to investigate its effects on immune cells such as lymphocytes, macrophages, and dendritic cells. Key parameters to assess include cell proliferation, cytokine production, and surface marker expression.
Quantitative Data: Effect of LNB I on Cytokine Production by Splenocytes
| Cytokine | LNB I Concentration (µM) | Change in Production | Reference |
| IL-4 | 100 | Decreased | [6] |
| IL-5 | 100 | No significant change | [6] |
| IL-6 | 100 | No significant change | [6] |
| IFN-γ | 100 | No significant change | [6] |
Experimental Protocol: Assessment of LNB I on Splenocyte Proliferation and Cytokine Production
This protocol outlines a method to evaluate the immunomodulatory effects of LNB I on murine splenocytes.
Materials:
-
This compound (LNB I)
-
Spleens from mice (e.g., BALB/c)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 2-mercaptoethanol
-
Concanavalin A (ConA) or other mitogen
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
ELISA kits for murine cytokines (e.g., IL-2, IL-4, IFN-γ)
-
96-well cell culture plates
Procedure:
-
Aseptically harvest spleens from mice and prepare a single-cell suspension.
-
Lyse red blood cells using a lysis buffer and wash the splenocytes with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration.
-
Seed the splenocytes into 96-well plates at a density of 2 x 10^5 cells/well.
-
Add LNB I at various concentrations (e.g., 0, 10, 50, 100 µM) to the wells.
-
Stimulate the cells with a mitogen like ConA (2.5 µg/mL). Include unstimulated controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
For proliferation analysis, add the MTS or WST-1 reagent to the wells during the last 4 hours of incubation and measure the absorbance according to the manufacturer's instructions.
-
For cytokine analysis, collect the culture supernatants after incubation and store at -80°C.
-
Measure the concentrations of cytokines in the supernatants using specific ELISA kits.
Interaction with Galectins
LNB I is a known ligand for galectins, a family of β-galactoside-binding proteins involved in various cellular processes, including cell adhesion, apoptosis, and inflammation.[1][7] The interaction between LNB I and galectins, such as galectin-3, has been studied to develop inhibitors for therapeutic purposes.[8]
Application Note:
LNB I and its derivatives can be used in binding assays to screen for and characterize galectin inhibitors. Techniques such as frontal affinity chromatography coupled with mass spectrometry (FAC-MS) or surface plasmon resonance (SPR) can be employed.
Quantitative Data: Binding Affinity of LNB I Derivatives to Galectin-3
| Compound | Kd (µM) | Reference |
| This compound (N-acetyl) | 73.3 | [8] |
| N-Naphthoyl derivative of LNB I | 10.6 | [8] |
Experimental Protocol: Frontal Affinity Chromatography-Mass Spectrometry (FAC-MS) for Galectin-3 Binding
This protocol provides a general workflow for screening LNB I derivatives as galectin-3 inhibitors using FAC-MS.
Materials:
-
Recombinant human galectin-3
-
LNB I and its derivatives
-
Affinity column with immobilized galectin-3
-
HPLC system coupled to a mass spectrometer
-
Running buffer (e.g., ammonium acetate)
Procedure:
-
Immobilize recombinant galectin-3 onto a suitable chromatography support to prepare the affinity column.
-
Equilibrate the column with the running buffer.
-
Prepare a solution containing a mixture of the LNB I derivatives to be screened in the running buffer.
-
Continuously infuse the sample solution through the affinity column at a constant flow rate.
-
The eluate from the column is directly introduced into the mass spectrometer.
-
Analytes that do not bind or have weak affinity for galectin-3 will elute first (breakthrough).
-
Stronger binders will be retained on the column and elute later.
-
The elution time (or volume) is inversely proportional to the binding affinity. By comparing the breakthrough volumes of different compounds, their relative binding affinities can be ranked.
-
For quantitative analysis, individual compounds are analyzed to determine their dissociation constants (Kd).
Enzymatic Synthesis of this compound
Large-scale production of LNB I is crucial for its application in research and industry. Enzymatic synthesis provides a highly specific and efficient method for its production. A common approach involves a one-pot reaction using four enzymes.[9][10]
Application Note:
This enzymatic synthesis protocol can be used to produce LNB I in the laboratory for research purposes. The yield and purity of the product can be optimized by adjusting reaction conditions.
Quantitative Data: Enzymatic Synthesis of LNB I
| Parameter | Value | Reference |
| Initial Sucrose Concentration | 660 mM | [10] |
| Initial GlcNAc Concentration | 600 mM | [10] |
| Final LNB I Concentration | ~500 mM | [10] |
| Reaction Yield | 83% | [10] |
| Purity after Recrystallization | 99.6% | [10] |
Experimental Protocol: One-Pot Enzymatic Synthesis of LNB I
This protocol describes the synthesis of LNB I from sucrose and N-acetylglucosamine (GlcNAc) using a four-enzyme system.
Enzymes:
-
Sucrose phosphorylase
-
UDP-glucose-hexose-1-phosphate uridylyltransferase
-
UDP-glucose 4-epimerase
-
Lacto-N-biose phosphorylase
Materials:
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
UDP-glucose (catalytic amount)
-
Phosphate buffer
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a reaction mixture containing sucrose (660 mM), GlcNAc (600 mM), a catalytic amount of UDP-glucose, and phosphate buffer in a suitable reaction vessel.
-
Add the four enzymes to the reaction mixture.
-
Maintain the reaction at an optimal temperature (e.g., 30-37°C) and pH (e.g., 7.0).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of LNB I using HPLC.
-
Once the reaction is complete (typically within 24-48 hours), inactivate the enzymes by heat treatment.
-
Remove byproducts such as fructose by yeast treatment.
-
Purify LNB I from the reaction mixture by crystallization or chromatography.
Figure 2: Enzymatic synthesis pathway of this compound.
Bifidobacterium GNB/LNB Metabolic Pathway
The selective utilization of LNB I by certain Bifidobacterium species is due to the presence of a specific gene cluster encoding the GNB/LNB metabolic pathway.[4][11] This pathway involves the transport of LNB I into the cell and its subsequent catabolism.
Figure 3: GNB/LNB metabolic pathway in Bifidobacterium.
This pathway begins with the uptake of LNB I via an ATP-binding cassette (ABC) transporter.[11] Intracellularly, LNB I is phosphorolytically cleaved by GNB/LNB phosphorylase (GLNBP) into galactose-1-phosphate (Gal-1-P) and N-acetylglucosamine (GlcNAc).[4][12] Gal-1-P enters the Leloir pathway, where it is converted to UDP-galactose and then to UDP-glucose, which can enter glycolysis.[12] GlcNAc is also catabolized and enters the glycolytic pathway.[12] This efficient metabolic route allows these bifidobacteria to thrive on HMOs present in breast milk.
References
- 1. Conformations of the type-1 this compound unit in protein complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glycodepot.com [glycodepot.com]
- 3. [PDF] Effect of this compound on the Antigen-specific Immune Responses of Splenocytes | Semantic Scholar [semanticscholar.org]
- 4. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening for galectin-3 inhibitors from synthetic lacto-N-biose libraries using microscale affinity chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical preparation of this compound, a candidate for the bifidus factor in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Lacto-N-Biose I (LNB) Synthesis
Welcome to the technical support center for Lacto-N-Biose I (LNB) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of LNB production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the enzymatic and chemo-enzymatic synthesis of LNB on a larger scale.
| Problem | Potential Cause | Recommended Solution |
| Low LNB Yield | Sub-optimal enzyme concentration or activity: One or more enzymes in the cascade may be limiting the reaction rate. | - Profile the activity of each enzyme individually before adding it to the multi-enzyme system.- Optimize the ratio of the enzymes in the reaction mixture.- Consider using thermostable enzymes to improve stability over the reaction time.[1][2] |
| Inhibition by intermediates or by-products: Accumulation of certain molecules can inhibit enzyme function. For example, high levels of inorganic phosphate (Pi) can be inhibitory.[3][4] | - Implement a system for in-situ removal or recycling of inhibitory intermediates. For Pi, consider using a pyruvate oxidase-driven phosphate recycling module.[3][4][5]- In crude extract systems, selectively inactivate interfering enzymes through methods like heat treatment with pancreatin.[6][7][8] | |
| Poor substrate conversion: The reaction may not be proceeding to completion. | - Optimize reaction conditions such as pH, temperature, and substrate concentrations.[5]- For microbial synthesis, optimize fermentation conditions including media composition, pH, and feeding strategy.[9][10] | |
| Difficult Purification | Complex reaction mixture: The presence of unreacted substrates, by-products, and enzymes complicates downstream processing. | - After the reaction, use baker's yeast to remove residual sugars like sucrose, glucose, and fructose.[6][8]- The primary method for large-scale purification is crystallization, which has been shown to yield high-purity LNB.[6][8][11][12] |
| Chromatography limitations: Standard chromatographic methods are often difficult and costly to scale up.[13] | - Develop and optimize a crystallization protocol for your specific reaction conditions. This has been successful in producing kilogram quantities of LNB.[11] | |
| High Production Cost | Expensive cofactors: The need for stoichiometric amounts of cofactors like ATP can make the process economically unviable for large-scale production.[3][4][5] | - Implement an ATP regeneration system, for example, using acetate kinase and acetyl phosphate.[5][14]- Develop ATP-free enzymatic systems, such as those utilizing phosphorylases that recycle inorganic phosphate.[1][13] |
| High cost of substrates: The price of starting materials like sucrose or galactose can impact the overall cost. | - Explore the use of less expensive substrates like starch or maltose in combination with appropriate phosphorylases.[1][13][15] | |
| Inconsistent Batch-to-Batch Results | Variability in enzyme preparations: Crude enzyme extracts can have varying levels of activity and interfering enzymes between batches. | - If using recombinant enzymes, ensure consistent expression and purification protocols.- If using crude extracts, perform activity assays for each batch and consider partial purification steps. For crude extracts of Bifidobacterium, a heat treatment at 47°C with pancreatin can selectively inactivate interfering enzymes like phosphoglucomutase and fructose 6-phosphate phosphoketolase.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymatic routes for scaling up LNB synthesis?
A1: The most prevalent and successful routes for large-scale LNB synthesis are multi-enzyme cascades. One well-established method uses four key enzymes: sucrose phosphorylase (SP), UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT), UDP-glucose 4-epimerase (GalE), and GNB/LNB phosphorylase (GLNBP) with sucrose and N-acetylglucosamine (GlcNAc) as substrates.[6][13] Another approach involves metabolically engineered microorganisms, such as E. coli, to produce LNB from lactose.[9][10] More recently, ATP-free in vitro systems using thermostable enzymes and starch as a low-cost substrate are being developed.[1]
Q2: How can I minimize the cost of cofactors in my LNB synthesis?
A2: To minimize cofactor costs, particularly for ATP, implementing an ATP regeneration system is highly recommended. This can be achieved by adding an enzyme like acetate kinase along with a phosphate donor such as acetyl phosphate to recycle ADP back to ATP.[14] An alternative and often preferred strategy for industrial scale-up is to design an ATP-free system. This can be accomplished by using phosphorylases that utilize inorganic phosphate, which is recycled within the reaction, thus only requiring a catalytic amount of UDP-glucose.[13]
Q3: What are the key challenges in purifying LNB at a large scale?
A3: The primary challenge in large-scale LNB purification is moving away from laboratory-scale chromatographic techniques, which are not economically viable for industrial production.[13] The main issues with crude reaction mixtures are the presence of residual substrates and by-products. A successful strategy to overcome this is to first treat the reaction mixture with baker's yeast to consume excess sugars, followed by purification of LNB through crystallization.[6][8] This method has been demonstrated to produce kilogram quantities of high-purity LNB.[11]
Q4: Can I use crude cell extracts for LNB synthesis to avoid working with purified recombinant enzymes?
A4: Yes, it is possible to use crude extracts of Bifidobacterium cells, which naturally contain the necessary enzymes for LNB synthesis.[6][7][8] However, a significant challenge with crude extracts is the presence of interfering enzymes that can lead to by-product formation and reduce LNB yield.[7] To address this, specific inactivation steps are necessary. For example, a heat treatment at 47°C in the presence of pancreatin can selectively inactivate phosphoglucomutase and fructose 6-phosphate phosphoketolase.[6][8] Additionally, glycogen phosphorylase activity can be disabled by adding glucoamylase to hydrolyze potential acceptor molecules.[6][7][8]
Q5: What yields can I realistically expect when scaling up LNB synthesis?
A5: The expected yield can vary significantly depending on the chosen synthesis route and the level of optimization. In optimized multi-enzyme systems using phosphorylases, LNB concentrations of approximately 550 mM with a reaction yield of 90% have been reported in 10-liter scale reactions.[13] For microbial synthesis using metabolically engineered E. coli, fed-batch cultivation has achieved LNB titers of up to 26.88 g/L.[9][10] Systems incorporating ATP regeneration have shown an improvement in the LNB conversion ratio from 0.34 to 0.83 mol/mol of GlcNAc.[3][4] Using crude extracts with optimized conditions, a 91% conversion of GlcNAc to LNB has been achieved in a 100-mL reaction.[6][7]
Quantitative Data on LNB Synthesis
The following tables summarize key quantitative data from various scaled-up LNB synthesis strategies.
Table 1: Comparison of Different LNB Synthesis Methods
| Synthesis Method | Key Enzymes/Microbe | Substrates | Scale | Product Titer/Yield | Purity | Reference |
| Multi-enzyme (Phosphorylase) | SP, GalT, GalE, GLNBP | Sucrose, GlcNAc | 10 L | ~550 mM (90% yield) | 99% | [11][13] |
| Multi-enzyme with ATP Regeneration | LNB module, ATP regeneration, Pyruvate oxidase | Galactose, GlcNAc | 100 mL | 0.96 mol/mol GlcNAc | Not specified | [3][4] |
| Microbial Synthesis | Metabolically Engineered E. coli | Lactose | Fed-batch fermenter | 26.88 g/L | Not specified | [9][10] |
| Crude Extract Synthesis | Bifidobacterium cell extracts | Sucrose, GlcNAc | 100 mL | 91% conversion of GlcNAc | Not specified | [6][7][8] |
| ATP-free in vitro system | Thermostable enzymes | Starch, GlcNAc | Lab scale | 2.23 g/L | Not specified | [1] |
Experimental Protocols
Protocol 1: LNB Synthesis using a Four-Enzyme Phosphorylase System
This protocol is based on the successful kilogram-scale synthesis of LNB.
-
Reaction Mixture Preparation: In a 10-liter reaction vessel, dissolve 660 mM sucrose and 600 mM N-acetylglucosamine (GlcNAc) in a suitable buffer (e.g., 50 mM MOPS, pH 7.0).
-
Addition of Cofactors: Add catalytic amounts of UDP-glucose (e.g., 0.5 mM) and inorganic phosphate.
-
Enzyme Addition: Add the four key enzymes: sucrose phosphorylase (SP), UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT), UDP-glucose 4-epimerase (GalE), and GNB/LNB phosphorylase (GLNBP) to the reaction mixture. The optimal ratio of these enzymes should be predetermined.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle stirring. Monitor the progress of the reaction by measuring the consumption of substrates and the formation of LNB using techniques like HPLC. The reaction is typically run for 24-48 hours.
-
Yeast Treatment: After the reaction is complete, add baker's yeast (e.g., 10 mg/mL) to the mixture and incubate at 30°C for 24 hours to remove residual sucrose, glucose, and fructose.[6][8]
-
Purification by Crystallization: Remove the yeast cells by centrifugation. Concentrate the supernatant and induce crystallization of LNB. The crystals can be recovered by filtration and recrystallized to achieve high purity.[11][12]
Protocol 2: LNB Production using Crude Extracts of Bifidobacterium
This protocol is designed for situations where the use of recombinant enzymes is not desirable.
-
Preparation of Crude Enzyme Extract: Culture a suitable Bifidobacterium strain (e.g., B. longum) and harvest the cells. Lyse the cells to obtain a crude intracellular enzyme extract.
-
Inactivation of Interfering Enzymes:
-
To the crude extract, add pancreatin (e.g., 1 mg/mL) and glucoamylase (e.g., 2 U/mL).[6][8]
-
Heat the mixture at 47°C for 1 hour. This step selectively inactivates phosphoglucomutase and fructose 6-phosphate phosphoketolase, while the glucoamylase hydrolyzes potential acceptor molecules for glycogen phosphorylase.[6][7][8]
-
Centrifuge to remove precipitates and adjust the pH of the supernatant to 7.5.
-
-
LNB Synthesis Reaction:
-
In a reaction vessel, combine the treated crude extract with the substrates, for example, 300 mM sucrose and 300 mM GlcNAc.[6]
-
Add a catalytic amount of UDP-glucose.
-
Incubate at a suitable temperature (e.g., 30°C) and monitor the reaction progress.
-
-
Purification: Follow the purification steps (yeast treatment and crystallization) as described in Protocol 1.
Visualizations
Caption: Enzymatic synthesis of LNB using a four-enzyme phosphorylase system.
Caption: Microbial synthesis of LNB in metabolically engineered E. coli.
Caption: ATP regeneration cycle coupled with LNB synthesis.
References
- 1. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Lacto- N-biose synthesis via a modular enzymatic cascade with ATP regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lacto-N-biose synthesis via a modular enzymatic cascade with ATP regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. EP3842539A1 - Method for synthesizing lacto-n-biose - Google Patents [patents.google.com]
- 15. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lacto-N-Biose I (LNB I) Yield in E. coli Fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of Lacto-N-biose I (LNB I) in engineered Escherichia coli.
Troubleshooting Guides
This section addresses specific issues that may be encountered during LNB I fermentation experiments.
Low LNB I Yield
Question: My E. coli fermentation is resulting in a low yield of LNB I. What are the potential causes and how can I troubleshoot this issue?
Answer:
Low LNB I yield can stem from several factors, ranging from suboptimal fermentation conditions to metabolic limitations. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | 1. Verify and Optimize pH: Ensure the pH is maintained within the optimal range, typically between 6.8 and 7.4 for E. coli fermentations. 2. Optimize Temperature: For the biomass accumulation phase, a temperature of 37°C is common, while a lower temperature (e.g., 25-30°C) during the induction phase can enhance protein solubility and product formation. 3. Ensure Adequate Aeration: Maintain dissolved oxygen (DO) levels, typically around 30-50% saturation, to ensure efficient aerobic metabolism. |
| Inefficient Induction | 1. Optimize Inducer Concentration: The concentration of the inducer (e.g., IPTG or lactose) can significantly impact expression levels. Test a range of concentrations to find the optimal level for your system. 2. Timing of Induction: Induce the culture during the mid-to-late exponential growth phase for optimal results. |
| Metabolic Bottlenecks | 1. Precursor Limitation: The biosynthesis of LNB I requires sufficient pools of UDP-galactose and UDP-N-acetylglucosamine. Consider overexpressing key enzymes in these pathways, such as those in the Leloir pathway (for UDP-galactose) and the GlmS/GlmM/GlmU pathway (for UDP-N-acetylglucosamine). 2. Codon Usage: If the heterologous genes for the LNB I pathway contain codons that are rare in E. coli, this can limit translation efficiency. Consider codon optimization of your gene constructs. |
| Plasmid Instability | 1. Maintain Antibiotic Selection: Ensure the appropriate antibiotic is present in the fermentation medium to maintain the plasmid carrying the LNB I pathway genes. 2. Genomic Integration: For long-term stability, consider integrating the key pathway genes into the E. coli chromosome. |
| Enzyme Activity Issues | 1. Inclusion Body Formation: Heterologous proteins can sometimes misfold and form inactive aggregates called inclusion bodies. Lowering the induction temperature and reducing the inducer concentration can help mitigate this. 2. Protease Degradation: The expressed enzymes may be susceptible to degradation by host cell proteases. Using protease-deficient E. coli strains can be beneficial. |
Troubleshooting Workflow for Low LNB I Yield
Caption: Troubleshooting logic for low LNB I yield.
Byproduct Formation
Question: I am observing significant byproduct formation in my LNB I fermentation. What are the common byproducts and how can I reduce their accumulation?
Answer:
Byproduct formation can divert carbon flux away from your desired product and can also inhibit cell growth. Common byproducts in E. coli fermentations include acetate and, in the context of LNB I synthesis, regenerated lactose.
Common Byproducts and Mitigation Strategies:
| Byproduct | Cause | Mitigation Strategy |
| Acetate | Overflow metabolism due to high glucose uptake rates. | - Implement a fed-batch strategy with controlled feeding of the carbon source to avoid excess glucose. - Maintain a balanced carbon-to-nitrogen ratio in the medium. |
| Regenerated Lactose | In the biosynthetic pathway from lactose to LNB I, lactose can be regenerated as a byproduct. | - Optimize the expression levels of the enzymes in the pathway to ensure efficient conversion through the intermediate steps. - Consider using a different initial substrate if lactose regeneration becomes a significant issue. |
| Other Oligosaccharides | Promiscuous activity of glycosyltransferases can lead to the formation of undesired oligosaccharide structures. | - Enzyme engineering of the glycosyltransferases to improve their substrate specificity. - Control the availability of alternative acceptor molecules in the fermentation medium. |
FAQs
1. What is a typical yield for LNB I in E. coli fermentation?
Recent studies have reported LNB I titers of up to 3.54 g/L in shake-flask cultures and 26.88 g/L in fed-batch fermentations using metabolically engineered E. coli.
2. Which E. coli strain is best for LNB I production?
E. coli BL21(DE3) is a commonly used and effective host for recombinant protein and metabolite production, including LNB I. Its derivatives, which may offer tighter control over expression or reduced protease activity, can also be considered.
3. What is the biosynthetic pathway for LNB I in engineered E. coli?
A novel and efficient pathway for LNB I biosynthesis proceeds as follows: Lactose → Lacto-N-triose II (LNTri II) → Lacto-N-tetraose (LNT) → LNB I. This pathway utilizes enzymes such as β-1,3-N-acetylglucosaminyltransferase and β-1,3-galactosyltransferase, culminating in the conversion of LNT to LNB I by an enzyme like LnbB from Bifidobacterium bifidum.
Biosynthetic Pathway for LNB I
Caption: Key enzymatic steps in LNB I biosynthesis.
4. How can I quantify the concentration of LNB I in my fermentation broth?
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying LNB I. A method using an SCR101C column with water as the mobile phase and detection via a UV-VIS detector at 215 nm has been described.
Quantitative Data Summary
Table 1: Reported LNB I Production Titers in Engineered E. coli
| Fermentation Scale | Strain | Titer (g/L) | Reference |
| Shake-flask | Engineered E. coli BL21(DE3) | 3.54 | |
| Fed-batch | Engineered E. coli BL21(DE3) | 26.88 |
Table 2: General Fermentation Parameters for High-Density E. coli Cultures
| Parameter | Typical Range |
| Temperature | 30-37°C (growth), 25-30°C (induction) |
| pH | 6.8 - 7.4 |
| Dissolved Oxygen (DO) | 30-50% saturation |
| Inducer (IPTG) | 0.1 - 1.0 mM |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for LNB I Production
This protocol provides a general framework for fed-batch fermentation of engineered E. coli for LNB I production. Optimization of specific parameters may be required for your particular strain and process.
1. Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5-10 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of defined fermentation medium (e.g., 100 mL in a 1 L flask) and grow to an OD600 of 4-6.
2. Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with a defined mineral salt medium. A typical medium might contain phosphates, ammonium sulfate, and trace metals.
-
Autoclave the bioreactor and medium. Aseptically add sterile solutions of the primary carbon source (e.g., glucose), magnesium sulfate, and any necessary antibiotics.
-
Inoculate the bioreactor with the seed culture.
-
Run the batch phase at 37°C, maintaining the pH at ~7.0 and DO above 30%.
3. Fed-Batch Phase:
-
Once the initial carbon source is depleted (indicated by a sharp rise in DO), begin the feed.
-
The feed solution should be a concentrated solution of the primary carbon source (e.g., glucose or glycerol) and may also contain nitrogen and other essential nutrients.
-
An exponential feeding strategy is often used to maintain a constant specific growth rate.
-
Reduce the temperature to 25-30°C prior to induction.
4. Induction:
-
When the culture reaches a high cell density (e.g., OD600 of 50-100), induce with the appropriate concentration of inducer (e.g., IPTG).
-
Continue the fed-batch fermentation for 24-48 hours post-induction, monitoring cell growth and LNB I production.
5. Sampling and Analysis:
-
Take samples periodically to measure OD600, substrate and byproduct concentrations, and LNB I titer using HPLC.
Precursor Supply Pathways for LNB I Synthesis
Caption: Key metabolic pathways for LNB I precursors.
Protocol 2: HPLC Quantification of LNB I
This protocol is based on a published method for LNB I quantification.
1. Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample as necessary with deionized water to fall within the concentration range of the standard curve.
2. HPLC System and Conditions:
-
Column: Shodex SUGAR SC1011 or equivalent
-
Mobile Phase: Deionized water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 80°C
-
Detector: UV-VIS at 215 nm
-
Injection Volume: 20 µL
3. Standard Curve:
-
Prepare a series of LNB I standards of known concentrations in deionized water.
-
Inject the standards and create a standard curve by plotting peak area against concentration.
4. Quantification:
-
Inject the prepared samples.
-
Determine the concentration of LNB I in the samples by comparing their peak areas to the standard curve.
overcoming low stability of lacto-N-biose I in neutral pH
Welcome to the technical support center for Lacto-N-Biose I (LNB I). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of LNB I, particularly its degradation at neutral pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNB I) and why is its stability a concern?
A1: this compound (LNB I) is a disaccharide composed of D-galactose and N-acetyl-D-glucosamine, linked by a β1-3 glycosidic bond. It is a fundamental building block of type I human milk oligosaccharides (HMOs) and is recognized for its prebiotic activity, notably in promoting the growth of beneficial gut bacteria like Bifidobacterium species.[1][2][3] The primary concern regarding its stability stems from its classification as a reducing sugar. The N-acetylglucosamine residue has a hemiacetal group that can open to form a reactive aldehyde. This aldehyde group makes LNB I susceptible to degradation, particularly at neutral pH and elevated temperatures, which can compromise its biological activity and the reproducibility of experiments.
Q2: What is the primary mechanism of LNB I degradation at neutral pH?
A2: The primary degradation pathway for LNB I at neutral pH, especially in the presence of amino acids, peptides, or proteins, is the Maillard reaction.[3][4][5][6] This non-enzymatic browning reaction is initiated by the condensation of the aldehyde group of LNB I with a free amino group from another molecule. This initial reaction forms a Schiff base, which then undergoes an irreversible rearrangement to form an Amadori product.[3][4] These subsequent reactions can lead to the formation of a complex mixture of products, browning, and a loss of the native LNB I structure, potentially reducing its prebiotic efficacy.
Q3: Are there any known methods to improve the stability of LNB I in solution?
A3: Yes, several strategies can be employed to mitigate the degradation of LNB I, primarily by inhibiting the Maillard reaction. These include:
-
Addition of Phenolic Compounds: Certain phenolic compounds, such as chlorogenic acid and genistein, have been shown to inhibit the formation of Maillard reaction products.[7]
-
Use of Antioxidants: Antioxidants like rosmarinic acid and epigallocatechin-3-gallate (EGCG) can interfere with the Maillard reaction cascade, thereby preserving the structure of reducing sugars.[2]
-
Lowering Storage Temperature: The rate of the Maillard reaction is highly temperature-dependent. Storing LNB I solutions at lower temperatures (e.g., 4°C) can significantly slow down the degradation process.
-
pH Adjustment: While the focus is on neutral pH, slight adjustments towards a more acidic pH can reduce the rate of the Maillard reaction, as the initial condensation step is pH-dependent.[8][9]
Q4: How does LNB I exert its prebiotic effect?
A4: LNB I selectively promotes the growth of certain beneficial gut bacteria, particularly infant-associated Bifidobacterium species.[2] These bacteria possess a specific metabolic pathway, known as the galacto-N-biose/lacto-N-biose (GNB/LNB) pathway, which allows them to internalize and metabolize LNB I as a carbon source.[4][10][11] By fostering the growth of these beneficial microbes, LNB I contributes to a healthy gut microbiome.
Q5: What is the relevance of Toll-like Receptor 2 (TLR2) to LNB I's function?
A5: While LNB I itself is not known to directly activate Toll-like Receptor 2 (TLR2), its promotion of Bifidobacterium growth is highly relevant to TLR2 signaling. Components of the cell walls of bifidobacteria can act as ligands for TLR2 on the surface of intestinal epithelial and immune cells.[7][8][12][13] Activation of TLR2 by these bacteria can trigger downstream signaling cascades that modulate the host's immune response, often leading to anti-inflammatory effects and enhancement of the intestinal barrier function.[4][12][14] Therefore, the prebiotic effect of LNB I indirectly influences TLR2-mediated pathways.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with LNB I solutions.
-
Possible Cause: Degradation of LNB I in your stock or working solutions.
-
Troubleshooting Steps:
-
Verify LNB I Concentration: Use an analytical method like HPLC to confirm the concentration of your LNB I stock solution before each experiment. Refer to the "Experimental Protocols" section for a detailed HPLC method.
-
Freshly Prepare Solutions: Prepare LNB I solutions fresh for each experiment whenever possible. If storage is necessary, aliquot and store at -20°C or below and minimize freeze-thaw cycles.
-
Use a Stabilizer: If your experimental conditions permit, consider adding a Maillard reaction inhibitor, such as EGCG or rosmarinic acid, to your LNB I solutions.
-
Control for Degradation: In your experimental setup, include a control group where LNB I is incubated under the same conditions but without the biological system (e.g., cells or bacteria) to assess the extent of abiotic degradation.
-
Issue 2: Browning observed in LNB I-containing media during incubation.
-
Possible Cause: Advanced stage of the Maillard reaction.
-
Troubleshooting Steps:
-
Reduce Incubation Temperature: If your experimental protocol allows, lower the incubation temperature to slow down the Maillard reaction.
-
Modify Media Composition: If the media contains high concentrations of amino acids, consider if a minimal essential medium is sufficient for your experiment to reduce the reactants available for the Maillard reaction.
-
Implement a Maillard Reaction Inhibitor: As mentioned previously, the addition of an inhibitor can prevent the progression to the browning stage.
-
Monitor with UV-Vis Spectroscopy: The formation of intermediate Maillard reaction products can be monitored by an increase in absorbance at around 294 nm, while the browning can be quantified at approximately 420 nm.[15]
-
Quantitative Data on LNB I Stability
Table 1: Template for LNB I Degradation Kinetics at pH 7.0
| Temperature (°C) | Time (hours) | LNB I Concentration (mM) | % Degradation |
| 25 | 0 | [Initial Conc.] | 0 |
| 24 | |||
| 48 | |||
| 72 | |||
| 37 | 0 | [Initial Conc.] | 0 |
| 12 | |||
| 24 | |||
| 48 | |||
| 50 | 0 | [Initial Conc.] | 0 |
| 6 | |||
| 12 | |||
| 24 |
To populate this table, follow the experimental protocol for "Monitoring LNB I Stability."
Experimental Protocols
Protocol 1: Monitoring LNB I Stability by HPLC
This protocol allows for the quantification of LNB I in aqueous solutions to assess its stability over time.
Materials:
-
LNB I standard (>90% purity)
-
HPLC system with a Refractive Index (RI) detector or a UV detector (for derivatized samples)
-
Aminex HPX-87H column or equivalent carbohydrate analysis column
-
5 mM Sulfuric Acid (H₂SO₄) solution (mobile phase)
-
0.22 µm syringe filters
-
Autosampler vials
-
Phosphate-buffered saline (PBS), pH 7.0
-
Incubator or water bath
Methodology:
-
Prepare LNB I Stock Solution: Accurately weigh and dissolve LNB I in PBS (pH 7.0) to a final concentration of 10 mM.
-
Incubation: Aliquot the LNB I solution into several sterile tubes. Place the tubes in incubators set at the desired temperatures (e.g., 25°C, 37°C, 50°C).
-
Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot from each temperature. Immediately place the sample on ice to stop any further degradation.
-
Sample Preparation for HPLC:
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Column: Aminex HPX-87H
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 65°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 20 µL
-
-
Quantification: Create a standard curve using known concentrations of LNB I. Calculate the concentration of LNB I in your samples by comparing their peak areas to the standard curve.
Protocol 2: Evaluating Maillard Reaction Inhibitors
This protocol is designed to test the efficacy of various compounds in preventing LNB I degradation.
Materials:
-
LNB I
-
Glycine or another amino acid
-
Potential inhibitors (e.g., EGCG, rosmarinic acid, chlorogenic acid)
-
PBS, pH 7.0
-
Spectrophotometer
-
HPLC system (as described in Protocol 1)
Methodology:
-
Prepare Reaction Mixtures: In separate tubes, prepare the following solutions in PBS (pH 7.0):
-
Control: 10 mM LNB I + 10 mM Glycine
-
Test Groups: 10 mM LNB I + 10 mM Glycine + Inhibitor (at various concentrations, e.g., 0.1, 1, 10 mM)
-
Negative Control: 10 mM LNB I only
-
-
Incubation: Incubate all tubes at 50°C for 24 hours (or other desired time and temperature).
-
Analysis:
-
Browning Assessment (Spectrophotometry): Measure the absorbance of each solution at 420 nm. A lower absorbance in the test groups compared to the control indicates inhibition of browning.
-
LNB I Quantification (HPLC): Analyze the concentration of remaining LNB I in each solution using the HPLC method described in Protocol 1. A higher remaining concentration of LNB I in the test groups compared to the control indicates successful inhibition of degradation.
-
Visualizations
References
- 1. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human milk and mucosal lacto- and galacto-N-biose synthesis by transgalactosylation and their prebiotic potential in Lactobacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between toll‐like receptors signaling pathway and gut microbiota in host homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed evolution to enhance thermostability of galacto-N-biose/lacto-N-biose I phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential Toll-Like Receptor Recognition and Induction of Cytokine Profile by Bifidobacterium breve and Lactobacillus Strains of Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Degradation of Sucrose, Glucose and Fructose in Concentrated Aqueous Solutions Under Constant pH Conditions at Elevated Temperature | Semantic Scholar [semanticscholar.org]
- 11. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll-like receptor 2 and nucleotide-binding oligomerization domain-2 play divergent roles in the recognition of gut-derived lactobacilli and bifidobacteria in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toll-like receptor-2-activating bifidobacteria strains differentially regulate inflammatory cytokines in the porcine intestinal epithelial cell culture system: finding new anti-inflammatory immunobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assbt.org [assbt.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lacto-N-biosidase Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the efficiency of lacto-N-biosidase for oligosaccharide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during lacto-N-biosidase-catalyzed synthesis reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Suboptimal reaction conditions. | - Optimize pH and temperature. For Bifidobacterium bifidum lacto-N-biosidase (LnbB), a starting point is pH 4.5-6.0.[1] - Increase initial substrate concentrations. High acceptor-to-donor ratios favor transglycosylation.[2][3] |
| 2. Enzyme instability or inactivation. | - Ensure proper protein folding and stability. Consider using chaperone co-expression systems for enzymes like LnbX from B. longum.[4] - Check for protease contamination. | |
| 3. Inefficient transglycosylation vs. hydrolysis. | - Employ protein-engineered variants with improved transglycosylation/hydrolysis ratios (e.g., LnbB W394H, W465H, Y419N).[2][3] | |
| Formation of Multiple Product Isomers | 1. Lack of regioselectivity in the enzyme. | - Screen different enzyme variants. While LnbB primarily forms the β1,3-linkage for lacto-N-tetraose (LNT), other isomers can be produced.[2] - Modify the acceptor substrate to block alternative reaction sites. |
| Product Hydrolysis | 1. Inherent hydrolytic activity of the wild-type enzyme. | - Utilize enzyme mutants with reduced hydrolytic activity. For instance, substituting W394 and W465 with Histidine in LnbB impairs product hydrolysis.[2][3] - Minimize reaction time to reduce product exposure to the enzyme. |
| Low Enzyme Expression | 1. Codon usage mismatch in the expression host. | - Optimize the gene sequence for the specific expression host (e.g., E. coli). |
| 2. Requirement for specific chaperones. | - Co-express the lacto-N-biosidase gene with its designated chaperone, as demonstrated for LnbX.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using lacto-N-biosidase for synthesis?
A1: The primary challenge is overcoming the enzyme's natural hydrolytic activity. Lacto-N-biosidases, such as LnbB from Bifidobacterium bifidum, are glycoside hydrolases (GH20 family) that naturally break down oligosaccharides like lacto-N-tetraose (LNT).[5][6] For synthesis via transglycosylation, the reaction conditions and the enzyme itself must be optimized to favor the formation of new glycosidic bonds over the hydrolysis of substrates and products.[2][3]
Q2: How can protein engineering improve the synthetic efficiency of lacto-N-biosidase?
A2: Protein engineering can significantly enhance the transglycosylation-to-hydrolysis ratio. By mutating key amino acid residues in the enzyme's active site, particularly in the donor and acceptor subsites, it is possible to increase the affinity for the acceptor substrate and reduce the rate of hydrolysis.[5][6] For example, mutations at positions W394, W465, and Y419 in LnbB have been shown to improve transglycosylation yields.[2][3]
Q3: What are the optimal substrates for lacto-N-biosidase-mediated synthesis?
A3: The choice of donor and acceptor substrates is critical. Activated donor substrates, such as lacto-N-biose 1,2-oxazoline or p-nitrophenyl-β-lacto-N-bioside (pNP-LNB), are commonly used.[1][2][3][6] Lactose is a frequently used acceptor for the synthesis of lacto-N-tetraose (LNT).[1][2][6] High concentrations of the acceptor relative to the donor generally lead to higher synthesis yields.[2][3]
Q4: What are the typical reaction conditions for lacto-N-biosidase transglycosylation?
A4: For the synthesis of LNT using LnbB from B. bifidum, a citrate-phosphate buffer with a pH between 4.5 and 6.0 is often used.[1] The reaction may contain a donor like pNP-LNB and a high concentration of an acceptor like lactose.[1]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Lacto-N-biosidase
This protocol provides a general workflow for creating lacto-N-biosidase variants with potentially enhanced transglycosylation activity.
Caption: Workflow for site-directed mutagenesis of lacto-N-biosidase.
Protocol 2: Screening of Lacto-N-biosidase Variants for Transglycosylation Activity
This protocol outlines the steps to assess the synthetic capabilities of the engineered enzyme variants.
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Reaction Quenching:
-
Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).[1]
-
-
Product Analysis:
-
Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., TSKgel Amide-80) to separate and quantify the substrates and products.[1]
-
-
Data Analysis:
-
Calculate the transglycosylation yield and compare the performance of different enzyme variants.
-
Data Summary
Table 1: Comparison of Engineered Lacto-N-biosidase Variants
| Enzyme Variant | Key Mutation(s) | Observed Improvement | Reference |
| LnbB W394H | Tryptophan to Histidine at position 394 | Improved transglycosylation yield and reduced product hydrolysis. | [2][3] |
| LnbB W465H | Tryptophan to Histidine at position 465 | Similar to W394H, with a pronounced effect on reducing hydrolysis. | [2][3] |
| LnbB Y419N | Tyrosine to Asparagine at position 419 | Enhanced transglycosylation efficiency. | [2] |
| LnbB W394F | Tryptophan to Phenylalanine at position 394 | High transglycosylation yield. | [2][3][5] |
| LnbB I324W / V426W | Introduction of Tryptophan at acceptor subsites | Increased binding affinity for lactose, showing promise for improved LNT yield. | [5] |
Logical Workflow
Troubleshooting Low Synthesis Yield
This decision tree provides a logical approach to diagnosing and resolving low product yields in lacto-N-biosidase synthesis reactions.
Caption: Decision tree for troubleshooting low lacto-N-biosidase synthesis yield.
References
- 1. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lacto-N-biosidase Encoded by a Novel Gene of Bifidobacterium longum Subspecies longum Shows Unique Substrate Specificity and Requires a Designated Chaperone for Its Active Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering acceptor subsites of Lacto-N-biosidase from Bifidobacterium bifidum for Human Milk Oligosaccharides Synthesis | Biblioteca IQS [biblioteca.iqs.edu]
- 6. Transglycosylation Activity of Engineered Bifidobacterium Lacto-N-Biosidase Mutants at Donor Subsites for Lacto-N-Tetraose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation in lacto-N-biose I production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the enzymatic synthesis of Lacto-N-biose I (LNB I).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during LNB I production, focusing on by-product minimization.
Q1: My LNB I yield is lower than expected, and I observe significant amounts of unreacted substrates. What are the possible causes and solutions?
A1: Low yield with residual substrates can stem from several factors:
-
Suboptimal Enzyme Concentration: The concentration of one or more enzymes in the cascade may be insufficient. Verify the activity of each enzyme stock and consider titrating the concentration of each to find the optimal ratio.
-
Incorrect Reaction Conditions: Ensure the pH, temperature, and buffer composition are optimal for all enzymes in the system. For multi-enzyme cascades, a compromise in conditions may be necessary, and it's crucial to find the best balance.
-
Cofactor Limitation: In synthesis pathways requiring cofactors like UDP-glucose or ATP, their concentration can be a limiting factor. Ensure an adequate initial concentration and consider implementing a cofactor regeneration system.[1][2]
Q2: I am using a four-enzyme system with sucrose and N-acetylglucosamine (GlcNAc) and detecting a high concentration of fructose as a by-product. How can I manage this?
A2: The accumulation of fructose is a known issue in this synthesis route, as it is a direct by-product of sucrose phosphorolysis. High fructose concentrations can be unfavorable for the activity of sucrose phosphorylase. To mitigate this, consider the following:
-
Downstream Processing: Fructose, along with residual glucose and sucrose, can be removed after the reaction using baker's yeast.[3][4] The yeast will consume these sugars, leaving the LNB I in the solution for subsequent purification.
-
Fed-Batch Substrate Addition: Instead of adding all the sucrose at the beginning, a fed-batch approach can maintain a lower fructose concentration throughout the reaction, potentially reducing its inhibitory effects.
Q3: When using crude cell extracts from Bifidobacterium for LNB I synthesis, I am observing several unexpected by-products and a rapid drop in pH. What is happening and how can I fix it?
A3: Crude cell extracts contain the necessary enzymes for LNB I synthesis but also harbor other enzymes that can lead to by-product formation and pH changes.[3][5] Key interfering enzymes include:
-
Phosphoglucomutase (PGM): Converts glucose-1-phosphate (an intermediate) to glucose-6-phosphate, diverting it from the LNB I synthesis pathway.
-
Fructose-6-phosphate phosphoketolase (F6PPK): Can lead to the formation of organic acids, causing a drop in pH.
-
Glycogen Phosphorylase (GP): Competes for the glucose-1-phosphate intermediate.
Solutions:
-
Selective Inactivation of Interfering Enzymes: A targeted heat treatment (e.g., 47°C for 1 hour in the presence of pancreatin) can selectively inactivate PGM and F6PPK.[3][5]
-
Removal of Glycogen Phosphorylase Substrates: The activity of glycogen phosphorylase can be disabled by hydrolyzing its acceptor molecules (e.g., dextrins) using glucoamylase.[3][5]
Q4: My reaction seems to be inhibited, and I suspect it's due to one of the intermediates or cofactors. What are the common inhibitors in LNB I synthesis?
A4: Inhibition can occur from various sources depending on the specific synthesis pathway:
-
ATP Inhibition: In pathways that use galactokinase, a high concentration of ATP can be inhibitory.[6] An ATP regeneration system can help maintain an optimal ATP concentration.
-
Phosphate Concentration: The concentration of inorganic phosphate can also affect enzyme activity. It is advisable to optimize the phosphate concentration for your specific enzymatic system.
Q5: What is the most common method for analyzing LNB I and its by-products during and after the reaction?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for the qualitative and quantitative analysis of LNB I and related compounds.[3][7][8] A porous graphitic carbon column with mass spectrometry detection (LC-MS/MS) can be used for highly sensitive and specific quantification of LNB I and its isomers.[8]
Data Presentation
The following table summarizes quantitative data from different LNB I production methods, highlighting yields and key conditions for minimizing by-products.
| Production Method | Key Enzymes | Substrates | Key By-products/Interfering Reactions | Reported Yield | Reference |
| Four-Enzyme System (One-Pot) | Sucrose phosphorylase, UDP-glucose-hexose-1-phosphate uridylyltransferase, UDP-glucose 4-epimerase, Lacto-N-biose phosphorylase | Sucrose, GlcNAc | Fructose | 83% based on GlcNAc | [9] |
| Crude Bifidobacterium Extracts | Same as above, but in a crude extract | Sucrose, GlcNAc | Fructose, organic acids (from F6PPK), diversion of G1P (by PGM and GP) | 91% conversion of GlcNAc after treatment of extracts | [3][5] |
| Two-Step Pathway with ATP Regeneration | Galactokinase, Lacto-N-biose phosphorylase, Pyruvate oxidase, Acetate kinase | Galactose, GlcNAc, Pyruvate | None specified, focus on overcoming ATP inhibition and efficient cofactor recycling | 0.96 mol LNB / mol GlcNAc | [1][2] |
| Metabolically Engineered E. coli | Lacto-N-tetraose (LNT) synthesis pathway enzymes, Bifidobacterium bifidum LnbB | Lactose | Lactose regeneration | 26.88 g/L in fed-batch cultivation | [10] |
| Chemo-enzymatic Synthesis | β-1,3-galactosidase from Bacillus circulans | DMT-β-Gal, GlcNAc | Not detailed, focuses on transglycosylation | Maximum yield at 1:30 acceptor:donor ratio | [11] |
Experimental Protocols
Protocol 1: Inactivation of Interfering Enzymes in Crude Cell Extracts
This protocol describes the selective inactivation of phosphoglucomutase (PGM) and fructose-6-phosphate phosphoketolase (F6PPK) and the disabling of glycogen phosphorylase (GP) in crude extracts of Bifidobacterium.[3][5]
-
Preparation of Crude Extract: Prepare a crude cell extract of Bifidobacterium containing the four necessary enzymes for LNB I synthesis.
-
Heat and Pancreatin Treatment: Adjust the pH of the crude extract to 7.5 with 4 M NaOH. Add pancreatin to the extract. Incubate the mixture at 47°C for 1 hour. This step selectively inactivates PGM and F6PPK.
-
Glucoamylase Treatment: To disable glycogen phosphorylase, add glucoamylase to the heat-treated extract to hydrolyze any potential acceptor molecules like dextrins.
-
Reaction Setup: The treated crude extract is now ready for use in the LNB I synthesis reaction with sucrose and GlcNAc.
Protocol 2: Removal of Fructose and Other Sugars Using Baker's Yeast
This protocol outlines the removal of by-product fructose and unreacted sucrose and glucose from the LNB I reaction mixture.[3][4]
-
Yeast Addition: After the LNB I synthesis reaction is complete, add baker's yeast to the reaction mixture (e.g., at a concentration of 10 mg/mL).
-
Incubation: Incubate the mixture for 24 hours at 30°C with constant stirring. During this time, the yeast will metabolize the sucrose, glucose, and fructose.
-
Yeast Removal: Remove the yeast cells by centrifugation (e.g., 21,500 x g for 10 minutes) followed by filtration.
-
Downstream Processing: The resulting solution, enriched in LNB I, can then be further purified, for example, by crystallization.
Visualizations
Caption: Enzymatic cascade for LNB I synthesis from sucrose and GlcNAc.
Caption: Logic for mitigating interfering enzymes in crude extracts.
References
- 1. Lacto-N-biose synthesis via a modular enzymatic cascade with ATP regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lacto- N-biose synthesis via a modular enzymatic cascade with ATP regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical preparation of this compound, a candidate for the bifidus factor in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemo-enzymatic synthesis of this compound catalyzed by β-1,3-galactosidase from Bacillus circulans using 4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside as a glycosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Lacto-N-biose I for Commercial Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Lacto-N-biose I (LNB I) in experimental and commercial settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling, storage, and formulation of LNB I.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Degradation of LNB I in solution | pH instability: LNB I exhibits low stability in neutral pH solutions, especially when heated. Hydrolysis of the glycosidic bond can occur. | - Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) where oligosaccharides are generally more stable.- Avoid prolonged heating of LNB I solutions at neutral or alkaline pH.- If heating is necessary, minimize the duration and temperature. |
| Enzymatic degradation: Contamination with glycosidases, such as lacto-N-biosidase, can lead to the breakdown of LNB I.[1][2][3][4] | - Ensure all reagents and equipment are sterile to prevent microbial contamination, which can be a source of degrading enzymes.- If enzymatic activity is suspected, consider adding a general glycosidase inhibitor to the formulation, after verifying compatibility.- Use purified LNB I to avoid contamination from related enzymes used in its production. | |
| High temperature: Elevated temperatures can accelerate the degradation of LNB I. | - Store LNB I solutions at recommended low temperatures (e.g., -20°C to -80°C for long-term storage).- For working solutions, store at 2-8°C and use within a short period.- Consider encapsulation with excipients like ovalbumin and carboxymethyl cellulose to enhance thermal stability.[5] | |
| Poor solubility or precipitation | Inappropriate solvent: LNB I is soluble in water but may have limited solubility in organic solvents. | - Use aqueous buffers as the primary solvent for LNB I.- If a mixed solvent system is required, determine the optimal ratio of aqueous to organic solvent to maintain solubility. |
| Interaction with excipients: Certain excipients may interact with LNB I, leading to precipitation. | - Conduct compatibility studies with all formulation excipients.- Common stabilizing excipients for biologics and oligosaccharides include sugars like sucrose and trehalose.[6] | |
| Inconsistent experimental results | Variability in LNB I quality: Purity and integrity of the LNB I starting material can affect experimental outcomes. | - Use highly purified LNB I (>90% purity as determined by HPLC).- Confirm the identity and purity of each new batch of LNB I using appropriate analytical methods. |
| Inaccurate quantification: Degradation of LNB I during sample preparation or analysis can lead to underestimation of its concentration. | - Use validated analytical methods, such as HPLC or LC-MS/MS, for accurate quantification.[7] - Ensure that the analytical method is stability-indicating and can separate LNB I from its degradation products. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C to -80°C. Aqueous stock solutions should also be stored frozen. For short-term use, refrigerated conditions (2-8°C) are recommended. Avoid repeated freeze-thaw cycles.
2. What is the primary degradation pathway for LNB I?
The primary degradation pathway for LNB I in aqueous solution is acid- or enzyme-catalyzed hydrolysis of the β(1→3) glycosidic bond, yielding galactose and N-acetylglucosamine. LNB I has been noted to have low stability when heated at a neutral pH.
3. How can I enhance the thermal stability of LNB I in my formulation?
Several strategies can be employed to enhance the thermal stability of LNB I:
-
pH Optimization: Maintaining a slightly acidic pH (4-6) can improve stability.
-
Excipients: The addition of stabilizing excipients, such as sucrose or trehalose, can protect LNB I from degradation.
-
Encapsulation: Microencapsulation with polymers like ovalbumin and carboxymethyl cellulose has been shown to significantly improve the thermal stability of LNB I.[5]
4. What analytical methods are suitable for assessing the stability of LNB I?
High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., amino or amide) and detector (e.g., refractive index or charged aerosol detector) is a common method for quantifying LNB I and its degradation products.[5][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for identification and quantification.[8]
5. Are there any known incompatibilities of LNB I with common pharmaceutical excipients?
While specific compatibility data for LNB I with a wide range of pharmaceutical excipients is limited, general principles for oligosaccharides suggest avoiding reactive excipients. It is crucial to perform compatibility studies with all planned excipients for a new formulation. Common excipients used with biologics, such as sugars (sucrose, trehalose), polyols (mannitol, sorbitol), and certain polymers, are generally considered to be compatible.[6]
Quantitative Data on LNB I Stability
The following tables summarize available quantitative data on the stability of this compound.
Table 1: Thermal Stability of Encapsulated this compound
| Encapsulation System | Heating Temperature (°C) | Heating Time (min) | Residual LNB I (%) |
| Ovalbumin-Carboxymethyl Cellulose Microparticles | 90 | 10 | 94.3 ± 1.03 |
| Ovalbumin-Carboxymethyl Cellulose Microparticles | 90 | 30 | 78.8 ± 2.38 |
| Data from a study on the encapsulation of LNB I to improve thermal stability. |
Table 2: Optimal Conditions for Lacto-N-biosidase from Bifidobacterium bifidum
| Parameter | Optimal Value |
| pH for pNP-β-LNB hydrolysis | 4.5 |
| pH for PA-lacto-N-tetraose hydrolysis | 6.0 |
| Temperature Stability | Retained 88% activity after 30 min at 40°C |
| pH Stability | Stable between pH 4 and 9 |
| These data relate to the enzyme that degrades LNB I and can help in designing conditions to minimize enzymatic degradation. |
Experimental Protocols
Protocol 1: Assessment of LNB I Thermal Stability by HPLC
Objective: To determine the degradation kinetics of LNB I at different temperatures.
Materials:
-
This compound (high purity)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
HPLC system with a suitable column (e.g., Amide-80) and detector (e.g., UV at 214 nm for the N-acetyl group or a charged aerosol detector)
-
Water bath or incubator
Methodology:
-
Prepare a stock solution of LNB I (e.g., 10 mg/mL) in the phosphate buffer.
-
Aliquot the stock solution into several vials.
-
Place the vials in water baths set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each temperature.
-
Immediately cool the sample on ice to stop any further degradation.
-
Analyze the samples by HPLC to quantify the remaining LNB I. The mobile phase could be an acetonitrile/water gradient.
-
Calculate the percentage of LNB I remaining at each time point and temperature relative to the initial concentration at time 0.
-
Plot the percentage of remaining LNB I against time for each temperature to determine the degradation rate.
Protocol 2: LNB I Compatibility with Excipients
Objective: To assess the compatibility of LNB I with selected pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (e.g., sucrose, trehalose, mannitol, polysorbate 80)
-
Water for injection or appropriate buffer
-
HPLC system
-
Incubator for stress testing (e.g., 40°C/75% RH)
Methodology:
-
Prepare binary mixtures of LNB I and each excipient in a 1:1 ratio (by weight).
-
Prepare a control sample of LNB I alone.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).
-
At each time point, dissolve the samples in an appropriate solvent.
-
Analyze the samples by HPLC to determine the purity of LNB I and the appearance of any new degradation peaks.
-
Compare the chromatograms of the binary mixtures to the control sample. The appearance of new peaks or a significant decrease in the LNB I peak area in the binary mixture indicates a potential incompatibility.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: General workflow for LNB I stability and compatibility testing.
References
- 1. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mucin Decomposition Mechanisms in Gut Bacteria [glycoforum.gr.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Lacto-N-Biose I (LNB I) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of substrate concentrations for lacto-N-biose I (LNB I) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic methods for LNB I synthesis?
A1: LNB I is commonly synthesized from sucrose and N-acetylglucosamine (GlcNAc) using a four-enzyme cascade involving 1,3-β-galactosyl-N-acetylhexosamine phosphorylase, sucrose phosphorylase, UDP-glucose-hexose 1-phosphate uridylyltransferase, and UDP-glucose 4-epimerase.[1][2] Another approach utilizes a chemo-enzymatic method with a β-1,3-galactosidase from Bacillus circulans that transfers a galactose moiety from a donor substrate to GlcNAc.[3]
Q2: What are the typical starting substrate concentrations for LNB I synthesis?
A2: Initial concentrations can vary depending on the specific enzymatic system. For the four-enzyme cascade, initial concentrations of approximately 660 mM sucrose and 600 mM GlcNAc have been used in a one-pot reaction, yielding around 500 mM of LNB I.[4] In another study using crude extracts of bifidobacterial cells, 300 mM GlcNAc was used.[1]
Q3: My LNB I yield is lower than expected. What are the potential causes?
A3: Low LNB I yield can be attributed to several factors:
-
Presence of interfering enzymes: Crude cell extracts may contain enzymes like phosphoglucomutase and fructose 6-phosphate phosphoketolase that can divert key intermediates.[1]
-
Substrate or product inhibition: High concentrations of substrates or the accumulation of by-products like fructose can inhibit the activity of the enzymes in the cascade.[5]
-
Suboptimal reaction conditions: Incorrect pH, temperature, or cofactor concentrations can negatively impact enzyme activity.
-
Enzyme instability: The enzymes used may lose activity over the course of the reaction.
Q4: How can I identify and mitigate the effects of interfering enzymes?
A4: Interfering enzymes can be selectively inactivated. For instance, phosphoglucomutase and fructose 6-phosphate phosphoketolase can be inactivated by heat treatment at 47°C for 1 hour in the presence of pancreatin.[1][6] Glycogen phosphorylase activity can be disabled by hydrolyzing its acceptor molecules with glucoamylase.[1]
Q5: What is substrate inhibition and how can I address it?
A5: Substrate inhibition occurs when high concentrations of a substrate bind to the enzyme in a non-productive manner, reducing its catalytic efficiency.[7] To address this, it is crucial to optimize the ratio of the substrates. For the chemo-enzymatic synthesis of LNB I, a donor to acceptor substrate ratio of 30:1 was found to be optimal.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low LNB I Yield | Presence of interfering enzymes (e.g., phosphoglucomutase, fructose 6-phosphate phosphoketolase) in crude extracts. | Perform selective inactivation of interfering enzymes through heat treatment (47°C for 1h) with pancreatin.[1][6] |
| Substrate inhibition by high concentrations of sucrose or GlcNAc. | Optimize the substrate ratio. A systematic variation of the concentration of one substrate while keeping the other constant can help identify the optimal ratio. | |
| Product inhibition by fructose accumulation in sucrose-based synthesis. | Consider using an alternative galactose donor or implement a system for in-situ fructose removal. | |
| Reaction Stalls Prematurely | Enzyme instability or degradation. | Ensure optimal storage and handling of enzymes. Consider using thermostable enzymes if the reaction is performed at elevated temperatures.[8] |
| Depletion of essential cofactors (e.g., UDP-glucose). | Supplement the reaction mixture with catalytic amounts of the necessary cofactors. | |
| Inconsistent Results Between Batches | Variability in the activity of enzyme preparations. | Standardize enzyme activity units before each experiment. Use enzymes from a reliable commercial source or perform consistent in-house preparations. |
| Impurities in substrate preparations. | Use high-purity substrates. Analyze substrates for potential inhibitors. |
Data Presentation
Table 1: Examples of Substrate Concentrations and LNB I Yields in Different Synthesis Systems.
| Synthesis Method | Substrates & Initial Concentrations | Key Enzymes | LNB I Yield | Reference |
| One-pot Enzymatic | 660 mM Sucrose, 600 mM GlcNAc | Sucrose phosphorylase, UDP-glucose-hexose-1-phospate uridylyltransferase, UDP-glucose 4-epimerase, lacto-N-biose phosphorylase | ~500 mM (83%) | [4] |
| Crude Bifidobacterial Cell Extracts | 300 mM GlcNAc | Endogenous bifidobacterial enzymes | 91% conversion of GlcNAc | [1] |
| In vitro Synthetic Enzymatic Biosystem | 1.1 g/L GlcNAc, excess starch | Alpha-glucan phosphorylase, UDP-glucose-hexose-1-phosphate uridylyltransferase, UDP-glucose 4-epimerase, lacto-N-biose phosphorylase | 0.75 g/L (39% molar yield) | [8][9] |
| Chemo-enzymatic | Donor:Acceptor ratio of 30:1 | β-1,3-galactosidase from Bacillus circulans | Maximum yield at this ratio | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of LNB I using a Four-Enzyme Cascade
This protocol is adapted from a one-pot enzymatic reaction method.[4]
Materials:
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
Sucrose phosphorylase
-
UDP-glucose-hexose-1-phosphate uridylyltransferase
-
UDP-glucose 4-epimerase
-
Lacto-N-biose phosphorylase
-
UDP-glucose (catalytic amount)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Prepare a reaction mixture containing 660 mM sucrose and 600 mM GlcNAc in phosphate buffer.
-
Add a catalytic amount of UDP-glucose.
-
Add the four enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
Incubate the reaction at 30°C with gentle agitation.
-
Monitor the progress of the reaction by measuring the concentration of LNB I at regular intervals using a suitable analytical method such as HPLC.
-
Once the reaction has reached completion (no further increase in LNB I concentration), terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 10 minutes).
-
(Optional) Remove residual substrates and by-products such as glucose and fructose by treating the reaction mixture with baker's yeast.[2]
-
Purify LNB I from the reaction mixture using crystallization or chromatography.
Protocol 2: Chemo-enzymatic Synthesis of LNB I
This protocol is based on the use of a β-1,3-galactosidase.[3]
Materials:
-
4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside (DMT-β-Gal) as the glycosyl donor
-
N-acetylglucosamine (GlcNAc) as the glycosyl acceptor
-
β-1,3-galactosidase from Bacillus circulans
-
Buffer solution (e.g., sodium phosphate buffer, pH 7.0)
Procedure:
-
Prepare a reaction mixture with the donor (DMT-β-Gal) and acceptor (GlcNAc) substrates in the buffer. The optimal ratio of acceptor to donor has been reported to be 30:1 for maximal yield.
-
Add the β-1,3-galactosidase to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) with shaking.
-
Monitor the formation of LNB I over time using techniques like TLC or HPLC.
-
Stop the reaction by heat inactivation of the enzyme.
-
Purify the synthesized LNB I using appropriate chromatographic methods.
Visualizations
Caption: Enzymatic cascade for the synthesis of this compound.
Caption: Troubleshooting workflow for low LNB I yield.
References
- 1. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Chemo-enzymatic synthesis of this compound catalyzed by β-1,3-galactosidase from Bacillus circulans using 4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside as a glycosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lacto-N-biose synthesis via a modular enzymatic cascade with ATP regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lacto-N-Biose I (LNB I) Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in lacto-N-biose I (LNB I) production. Our goal is to help you reduce costs and improve the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for producing LNB I, and how do they compare in terms of cost-effectiveness?
A1: The main strategies for LNB I production are microbial fermentation, in vitro enzymatic synthesis, and the use of crude cell extracts.
-
Microbial Fermentation: This approach, often using metabolically engineered E. coli, can achieve high product titers through controlled processes like fed-batch cultivation.[1] While the initial setup and media costs can be significant, the high yield can lead to a lower cost per gram at scale.
-
In Vitro Enzymatic Synthesis: This cell-free method offers high specificity and can simplify downstream processing.[2][3] Costs can be reduced by using thermostable enzymes, creating ATP-free systems, and utilizing low-cost substrates like starch or sucrose.[2][4] However, the cost of purified enzymes can be a major factor.
-
Crude Cell Extracts: To circumvent the high cost of enzyme purification, crude extracts from microorganisms like Bifidobacterium can be used.[4][5][6] This method is often more economical for initial lab-scale production but may present challenges with interfering enzymes and lower yields.
Q2: My LNB I yield is lower than expected in my in vitro enzymatic system. What are the potential causes and solutions?
A2: Low yields in in vitro systems can stem from several factors:
-
Sub-optimal Reaction Conditions: The concentration of co-factors like Mg²⁺, phosphate, and UDP-glucose, as well as substrate concentrations and enzyme ratios, are critical.[2] It is essential to optimize these parameters for your specific enzymatic system.
-
Enzyme Instability: The stability of the enzymes used is crucial for maintaining catalytic activity over time. Using thermostable enzymes can improve process robustness.[2]
-
Intermediate Inhibition: The accumulation of intermediate products can inhibit enzyme activity. A modular enzymatic cascade with regeneration of cofactors like ATP can help overcome this.[7]
Q3: I am observing by-product formation in my microbial fermentation. How can I improve the specificity of LNB I production?
A3: By-product formation in microbial fermentation is a common issue. Here are some strategies to enhance LNB I specificity:
-
Metabolic Engineering: Knocking out genes responsible for competing metabolic pathways can redirect the carbon flux towards LNB I synthesis.
-
Process Optimization: Fine-tuning fermentation parameters such as pH, temperature, and nutrient feeding can favor the desired metabolic pathway.
-
Gene Expression Control: Using inducible promoters to control the expression of key enzymes in the LNB I synthesis pathway can help optimize their levels and reduce the formation of unwanted by-products.
Troubleshooting Guides
Issue 1: Low LNB I Titer in Fed-Batch Fermentation
Symptoms:
-
The final concentration of LNB I is significantly below the target.
-
Slow or ceased product formation during the fermentation run.
Possible Causes & Solutions:
| Cause | Solution |
| Sub-optimal Feed Strategy | Design a feeding strategy that maintains limiting concentrations of the carbon source to avoid overflow metabolism and promote efficient conversion to LNB I. |
| Plasmid Instability | If using a plasmid-based expression system, consider genomic integration of the key pathway genes to ensure stable expression throughout the cultivation process.[1] |
| Inhibitory By-product Accumulation | Monitor the accumulation of inhibitory by-products such as acetate. Adjusting the feeding rate and aeration can help mitigate their formation. |
Issue 2: Presence of Interfering Enzymes in Crude Cell Extracts
Symptoms:
-
Formation of unexpected by-products.
-
Rapid decrease in pH of the reaction mixture.[5]
-
Low conversion of substrates to LNB I.
Possible Causes & Solutions:
| Cause | Solution |
| Competing Endogenous Enzymes | Crude extracts can contain enzymes like phosphoglucomutase (PGM) and fructose-6-phosphate phosphoketolase (F6PPK) that divert substrates away from the LNB I pathway.[5][6] |
| Selective Inactivation | Perform selective inactivation of interfering enzymes. For example, heat treatment at a specific temperature (e.g., 47°C) in the presence of a protease like pancreatin can inactivate PGM and F6PPK without significantly affecting the desired enzymes.[5][6] |
| Substrate Depletion by Side Reactions | Interfering enzymes can consume substrates intended for LNB I synthesis. Adding specific inhibitors for these enzymes, if known and available, can be an option. |
Data Presentation
Table 1: Comparison of Different LNB I Production Strategies
| Production Strategy | Host/Enzyme Source | Key Advantages | Key Challenges | Reported Titer/Yield |
| Microbial Fermentation | Metabolically Engineered E. coli | High titers achievable through fed-batch cultivation.[1] | Complex downstream processing, potential for by-product formation. | 26.88 g/L in fed-batch culture.[1] |
| In Vitro Enzymatic Synthesis | Thermostable enzymes from various sources | High specificity, simplified downstream processing, potential for ATP-free systems.[2][3] | High cost of purified enzymes, potential for low yields without optimization. | 2.23 g/L from starch and GlcNAc.[2][3] |
| Crude Cell Extracts | Bifidobacterium species | Low cost due to avoidance of enzyme purification.[4][5] | Presence of interfering enzymes, potentially lower yields and purity. | 91% conversion of GlcNAc in an optimized system.[5] |
Experimental Protocols
Protocol 1: One-Pot In Vitro Enzymatic Synthesis of LNB I
This protocol is based on the work by Li et al. (2023) using an ATP-free in vitro synthetic enzymatic biosystem.[2]
Materials:
-
HEPES buffer (100 mM, pH 7.0)
-
Maltodextrin (20 g/L)
-
N-acetylglucosamine (GlcNAc) (5 mM)
-
Dipotassium hydrogen phosphate (10 mM)
-
Uridine 5'-diphosphoglucose (UDPG) (0.1 mM)
-
α-glucan phosphorylase (αGP) (0.1 U/mL)
-
UDP-glucose-hexose-1-phosphate uridylyltransferase (UGalT) (2 U/mL)
-
UDP-glucose 4-epimerase (GalE) (0.2 U/mL)
-
Lacto-N-biose phosphorylase (LnbP) (5 U/mL)
Procedure:
-
Prepare the reaction mixture containing HEPES buffer, maltodextrin, GlcNAc, phosphate, and UDPG.
-
Add the four enzymes (αGP, UGalT, GalE, and LnbP) to the reaction mixture at the specified concentrations.
-
Incubate the reaction at 45°C.
-
Monitor the production of LNB I over time (e.g., every 2-4 hours) using a suitable analytical method like HPLC.
-
The highest concentration of LNB I is expected to be achieved around 12 hours.
Visualizations
Caption: In vitro enzymatic synthesis pathway of LNB I from starch and GlcNAc.
Caption: Engineered metabolic pathway for LNB I production in E. coli.
References
- 1. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Lacto-N-Biose I Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of lacto-N-biose I (LNB I).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| LNB-T01 | Low Yield of LNB I: Why is the final yield of my synthesized LNB I lower than expected? | 1. Suboptimal Enzyme Activity: Incorrect pH, temperature, or buffer composition affecting the performance of enzymes like sucrose phosphorylase, UDP-glucose-hexose-1-phosphate uridylyltransferase, UDP-glucose 4-epimerase, and lacto-N-biose phosphorylase.[1][2] 2. Enzyme Inhibition: Presence of inhibitors in the reaction mixture. 3. Substrate Limitation: Insufficient initial concentrations of substrates such as sucrose and N-acetylglucosamine (GlcNAc).[1][2] 4. Side Reactions: Competing enzymatic reactions consuming substrates or intermediates. For example, phosphoglucomutase (PGM) can convert Glc-1P to Glc-6P, diverting it from the LNB I synthesis pathway.[3] | 1. Optimize Reaction Conditions: Ensure the pH and temperature are maintained at the optimal levels for the specific enzymes used. Refer to the enzyme's specification sheet. For the four-enzyme system, a pH of 7.5 and a temperature of 30°C have been used successfully.[1] 2. Purify Enzymes and Reagents: Ensure all enzymes and reagents are of high purity. 3. Adjust Substrate Concentrations: Increase the initial concentration of the limiting substrate. A successful large-scale synthesis used initial concentrations of 660 mM sucrose and 600 mM GlcNAc.[1][2] 4. Inactivate Competing Enzymes: If using crude cell extracts, consider heat treatment with pancreatin to selectively inactivate interfering enzymes like PGM.[3][4] |
| LNB-T02 | Presence of Unreacted Substrates: How can I remove unreacted sucrose and GlcNAc from my final product? | 1. Incomplete Reaction: The enzymatic reaction did not proceed to completion. 2. Inefficient Initial Purification: The initial purification steps are not effectively separating LNB I from the starting materials. | 1. Yeast Treatment: After the enzymatic reaction, treat the reaction mixture with baker's yeast. Yeast will consume monosaccharides and disaccharides like sucrose, glucose, and fructose, but not LNB I.[3] 2. Chromatography: Employ chromatographic techniques such as gel-filtration or ion-exchange chromatography for separation.[5] |
| LNB-T03 | Difficulty in Crystallization: I am having trouble crystallizing my purified LNB I. | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect Solvent System: The solvent and anti-solvent ratio may not be optimal for inducing crystallization. 3. Suboptimal Temperature: The temperature for crystallization may not be ideal. | 1. Improve Purity: Ensure the LNB I solution is highly pure (>95%) before attempting crystallization. Recrystallization may be necessary.[1] 2. Optimize Solvent System: A common method involves dissolving the purified LNB I in water and then adding ethanol as an anti-solvent to induce crystallization.[1] Experiment with different ratios of water to ethanol. 3. Control Temperature: Crystallization is often performed at a low temperature, such as 4°C, for an extended period (e.g., 12 hours).[1] |
| LNB-T04 | Contamination with Byproducts: My final product is contaminated with unexpected oligosaccharides or phosphorylated sugars. | 1. Side Activities of Enzymes: The enzymes used may have promiscuous activities, leading to the formation of other sugar linkages. 2. Presence of Interfering Enzymes in Crude Extracts: If using crude cell extracts, other native enzymes can lead to byproduct formation. For instance, glycogen phosphorylase can interfere with the reaction.[3][4] | 1. Use Highly Specific Enzymes: Whenever possible, use purified enzymes with high specificity for the desired reaction. 2. Enzyme Inactivation/Removal: For interfering enzymes in crude extracts, selective inactivation through heat treatment or removal via purification steps is recommended.[3] For example, adding glucoamylase can disable glycogen phosphorylase by hydrolyzing its acceptor molecules.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of LNB I that can be achieved through enzymatic synthesis and crystallization?
A purity of over 99% can be achieved. For instance, a one-pot enzymatic synthesis followed by crystallization and recrystallization has been reported to yield LNB I with a purity of 99.6%.[1][2]
Q2: What analytical methods are suitable for determining the purity of LNB I?
High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of LNB I.[6][7] For more detailed structural confirmation and quantification, especially in complex mixtures like human milk, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with a porous graphitic carbon column can be used.[8][9]
Q3: Can LNB I be synthesized using whole-cell biocatalysts?
Yes, metabolically engineered Escherichia coli has been successfully used for the biosynthesis of LNB I.[10][11] This approach can simplify the process by eliminating the need for enzyme purification.
Q4: Are there chemo-enzymatic methods for LNB I synthesis?
Yes, a chemo-enzymatic synthesis of LNB I has been developed using β-1,3-galactosidase from Bacillus circulans with a chemically synthesized glycosyl donor.[12]
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of this compound
This protocol is based on the method described for large-scale production of LNB I.[1][2]
Materials:
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
Sucrose phosphorylase (SP)
-
UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT)
-
UDP-glucose 4-epimerase (GalE)
-
Lacto-N-biose phosphorylase (LNBP)
-
UDP-glucose (catalytic amount)
-
Inorganic phosphate (catalytic amount)
-
MOPS buffer (100 mM, pH 7.5)
-
DEAE-cellulose
-
Baker's yeast
-
Ethanol
Procedure:
-
Prepare a 10-liter reaction mixture containing 660 mM sucrose, 600 mM GlcNAc, and catalytic amounts of UDP-glucose and phosphate in 100 mM MOPS buffer (pH 7.5).
-
Add the four enzymes (SP, GalT, GalE, and LNBP) to the reaction mixture.
-
Incubate the reaction at 30°C for approximately 600 hours, monitoring the formation of LNB I periodically using HPLC.
-
Once the reaction reaches completion (yield of ~83%), add 50g of DEAE-cellulose pre-equilibrated with 50 mM phosphate buffer (pH 7.0) to adsorb the enzymes. Stir for 90 minutes at room temperature.
-
Remove the DEAE-cellulose by filtration.
-
To the filtrate, add baker's yeast to a final concentration of 10 mg/mL and incubate at 30°C for 24 hours with constant stirring to remove residual sugars.
-
Remove the yeast cells by centrifugation and filtration.
-
Concentrate the supernatant and add ethanol to induce crystallization.
-
Allow crystallization to proceed at 4°C for 12 hours.
-
Collect the LNB I crystals by filtration and dry under vacuum.
-
For higher purity, perform recrystallization by dissolving the crystals in water and adding ethanol.
Protocol 2: Purity Analysis of LNB I by HPLC
This is a general procedure for analyzing the purity of LNB I.
Materials and Equipment:
-
LNB I sample
-
Deionized water
-
Acetonitrile (HPLC grade)
-
HPLC system with a refractive index (RI) detector
-
Amine-based chromatography column (e.g., Shodex Asahipak NH2P-50 4E)
Procedure:
-
Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Dissolve a known amount of the LNB I sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Run the analysis at a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).
-
Detect the eluting compounds using the RI detector.
-
Calculate the purity of LNB I based on the peak area of LNB I relative to the total peak area of all components.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Practical preparation of this compound, a candidate for the bifidus factor in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lacto-N-biose (LNB) Production Service - CD BioGlyco [bioglyco.com]
- 6. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lacto-N-Biose (>90% HPLC) [elicityl-oligotech.com]
- 8. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
addressing substrate inhibition in enzymatic production of lacto-N-biose I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the enzymatic production of Lacto-N-biose I (LNB I), with a specific focus on overcoming substrate inhibition. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing Substrate Inhibition
High concentrations of substrates, such as the glycosyl donor or acceptor, can lead to a decrease in the enzymatic reaction rate, a phenomenon known as substrate inhibition. This guide provides a systematic approach to diagnosing and resolving this issue.
| Problem | Potential Cause | Recommended Solution |
| Low or Decreasing Reaction Velocity at High Substrate Concentrations | Substrate Inhibition: One or more enzymes in the cascade are inhibited by high concentrations of their own substrates. This can occur when a substrate molecule binds to a secondary, non-productive site on the enzyme, or when the formation of an enzyme-substrate-substrate complex is unproductive.[1] | 1. Determine the Inhibitory Concentration: Perform kinetic analysis by measuring the initial reaction velocity at a wide range of substrate concentrations. A decrease in velocity after reaching a maximum indicates substrate inhibition. 2. Implement a Fed-Batch Strategy: Instead of adding all substrates at the beginning (batch mode), gradually feed the inhibiting substrate(s) into the reaction vessel over time. This maintains the substrate concentration below the inhibitory level. 3. Enzyme Immobilization: Immobilizing the enzyme can sometimes alleviate substrate inhibition by creating a microenvironment with a lower effective substrate concentration around the enzyme. |
| Incomplete Conversion of Substrates | Product Inhibition: Accumulation of the product (LNB I) or by-products may be inhibiting the enzyme(s). | 1. In Situ Product Removal: If feasible, implement a strategy to remove LNB I from the reaction mixture as it is formed. 2. Optimize Reaction Time: Determine the time point at which product inhibition becomes significant and consider stopping the reaction or implementing product removal. |
| Low Product Yield Despite Addressing Substrate Inhibition | Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme cascade, and these factors can exacerbate inhibition effects.[2] | 1. pH and Temperature Optimization: Re-evaluate and optimize the pH and temperature for the specific enzymes used in the LNB I synthesis pathway.[2] 2. Buffer and Cofactor Optimization: Ensure the buffer system and any necessary cofactors (e.g., metal ions) are at their optimal concentrations. |
| Reaction Stalls Prematurely | Enzyme Instability: The enzyme(s) may not be stable under the prolonged reaction times required for fed-batch processes. | 1. Use of Stabilizing Agents: Investigate the use of additives such as glycerol, BSA, or specific salts to improve enzyme stability. 2. Enzyme Engineering: Consider using a more stable variant of the enzyme if available. |
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound (LNB I) production?
A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the rate of the enzymatic reaction decreases at high substrate concentrations.[1] In LNB I synthesis, this means that adding too much of the glycosyl donor (e.g., a galactose derivative) or the acceptor (N-acetylglucosamine, GlcNAc) can paradoxically slow down the production of LNB I. This is often because the substrate molecules can bind to the enzyme in a non-productive manner at high concentrations, effectively blocking the active site.
Q2: Which enzyme in the LNB I synthesis pathway is most likely to be affected by substrate inhibition?
Q3: How can I determine if my enzymatic reaction is suffering from substrate inhibition?
A3: The most direct method is to perform a substrate titration experiment. Set up a series of reactions with a fixed enzyme concentration and vary the concentration of one substrate while keeping the other constant. Measure the initial reaction velocity for each substrate concentration. If you observe that the reaction rate increases with substrate concentration up to a certain point and then starts to decrease as the substrate concentration is further increased, this is a clear indication of substrate inhibition.
Q4: What is a fed-batch reaction and how does it help in overcoming substrate inhibition?
A4: A fed-batch reaction is a bioprocessing strategy where one or more nutrients (in this case, substrates) are fed to the bioreactor during the cultivation.[3] This is in contrast to a batch reaction where all components are added at the start. By feeding the substrate at a controlled rate, you can maintain its concentration in the optimal range for enzyme activity, avoiding the high concentrations that cause inhibition. This leads to higher overall product yields.
Q5: Are there any other benefits of using a fed-batch strategy for LNB I production?
A5: Yes, besides mitigating substrate inhibition, a fed-batch approach can also help to:
-
Reduce product inhibition: By controlling the reaction rate, the accumulation of potentially inhibitory products can be managed.
-
Improve enzyme stability: Maintaining a controlled environment can help to extend the active lifetime of the enzymes.
-
Achieve higher product titers: By overcoming inhibition and maintaining optimal conditions, higher final concentrations of LNB I can be achieved.
Quantitative Data
While specific substrate inhibition constants (Ki) for enzymes directly involved in LNB I synthesis are not extensively reported, the following table provides representative kinetic parameters for a key enzyme type, Lacto-N-biose phosphorylase, from Bifidobacterium longum. These values can serve as a baseline for experimental design.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Lacto-N-biose phosphorylase | This compound | 1.2 ± 0.1 | 45 ± 1 | [4] |
| Phosphate | 0.8 ± 0.1 | 45 ± 1 | [4] | |
| α-D-galactose 1-phosphate | 0.30 ± 0.02 | 8.8 ± 0.2 | [4] | |
| N-acetyl-D-glucosamine | 1.9 ± 0.1 | 8.8 ± 0.2 | [4] |
Note: The absence of a reported Ki value in this study suggests that substrate inhibition may not have been observed under the tested conditions or was not the focus of the investigation. Researchers should empirically determine the substrate inhibition profile for their specific reaction conditions.
Experimental Protocols
Protocol 1: Determining Substrate Inhibition Profile
This protocol outlines a general method to determine the concentration at which a substrate begins to inhibit the enzymatic reaction.
Materials:
-
Purified enzyme (e.g., β-1,3-galactosyl-N-acetylhexosamine phosphorylase)
-
Substrates (glycosyl donor and N-acetylglucosamine)
-
Reaction buffer at optimal pH and temperature
-
Quenching solution (e.g., 1 M NaOH)
-
Analytical method for quantifying LNB I (e.g., HPLC)
Procedure:
-
Prepare a series of reaction mixtures with a fixed concentration of the enzyme and one substrate (e.g., the non-inhibiting substrate).
-
Create a range of concentrations for the substrate being tested for inhibition (e.g., from 1 mM to 500 mM).
-
Initiate the reactions by adding the variable substrate.
-
Incubate the reactions at the optimal temperature for a short, defined period to measure the initial velocity.
-
Stop the reactions by adding the quenching solution.
-
Quantify the amount of LNB I produced in each reaction using a calibrated HPLC method.
-
Plot the initial reaction velocity (µmol/min) against the substrate concentration (mM).
-
Identify the concentration at which the velocity begins to decrease. This is the onset of substrate inhibition.
Protocol 2: Fed-Batch Enzymatic Synthesis of this compound
This protocol provides a detailed methodology for a fed-batch reaction to mitigate substrate inhibition.
Materials:
-
Bioreactor with a feeding pump and pH/temperature control
-
Purified enzymes for the LNB I synthesis cascade
-
Initial reaction mixture containing buffer, one substrate (e.g., N-acetylglucosamine), and enzymes.
-
Concentrated feed solution of the inhibitory substrate (e.g., glycosyl donor).
Procedure:
-
Bioreactor Setup:
-
Sterilize the bioreactor vessel and all tubing.
-
Add the initial reaction mixture to the bioreactor. This should contain the buffer, the non-inhibitory substrate at its optimal concentration, and the enzymes.
-
Set the temperature and pH to the optimal values for the enzymatic reaction.
-
-
Feed Solution Preparation:
-
Prepare a sterile, concentrated solution of the substrate that was identified as inhibitory.
-
-
Fed-Batch Operation:
-
Start the agitation in the bioreactor.
-
Begin the reaction by starting the continuous or intermittent feeding of the inhibitory substrate solution using the pump. The feed rate should be calculated to maintain the substrate concentration below the determined inhibitory level.
-
Monitor the reaction progress by taking samples periodically and analyzing the concentration of substrates and LNB I.
-
-
Reaction Termination and Product Recovery:
-
Once the reaction has reached the desired conversion or has stopped, terminate the reaction by heat inactivation of the enzymes or by adding a quenching agent.
-
Proceed with the downstream processing to purify the LNB I.
-
Visualizations
References
- 1. Lacto-N-biosidase encoded by a novel gene of Bifidobacterium longum subspecies longum shows unique substrate specificity and requires a designated chaperone for its active expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of oligosaccharides by homogenous enzymatic synthesis and solid phase extraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 4. The Crystal Structure of Galacto-N-biose/Lacto-N-biose I Phosphorylase: A LARGE DEFORMATION OF A TIM BARREL SCAFFOLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Lacto-N-Biose I (LNB) Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the biosynthesis of Lacto-N-Biose I (LNB).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: Low or No LNB Production in Engineered E. coli
-
Question: My engineered E. coli strain is not producing LNB or the titer is very low. What are the possible causes and solutions?
-
Answer: Low or no LNB production can stem from several factors. Here's a systematic troubleshooting approach:
-
Gene Expression:
-
Problem: Insufficient expression of the biosynthetic pathway genes.
-
Troubleshooting:
-
Verify the integrity of your expression plasmids via restriction digestion and sequencing.
-
Confirm the presence and quantity of mRNA transcripts for each pathway gene using RT-qPCR.
-
Optimize inducer (e.g., IPTG) concentration and induction time.[1] Induction at a lower temperature (e.g., 16-25°C) for a longer period can sometimes improve soluble protein expression.
-
Consider codon optimization of your genes for E. coli.
-
-
-
Enzyme Activity:
-
Problem: The expressed enzymes may be inactive or have low specific activity.
-
Troubleshooting:
-
Prepare cell-free extracts and perform in vitro enzyme assays for each enzyme in the pathway to pinpoint any bottlenecks.
-
Ensure that all necessary cofactors for the enzymes are present in the culture medium or are being efficiently regenerated by the host.
-
-
-
Precursor and Cofactor Availability:
-
Problem: Insufficient supply of precursors (e.g., UDP-galactose, GlcNAc) or an imbalance in cofactors (e.g., NAD+/NADH, ATP).
-
Troubleshooting:
-
Overexpress genes involved in the synthesis of key precursors. For instance, enhancing the expression of genes in the UDP-galactose synthesis pathway can increase its availability.
-
Address cofactor imbalances by engineering cofactor regeneration systems.[2][3][4][5] For example, introducing a transhydrogenase can help balance the NADH/NADPH ratio.[2]
-
-
-
Metabolic Burden and Toxicity:
-
Problem: Overexpression of heterologous proteins can impose a significant metabolic burden on the host, leading to reduced growth and productivity. Accumulation of intermediate metabolites can also be toxic.[6]
-
Troubleshooting:
-
Use lower-copy-number plasmids or weaker promoters to reduce the expression levels of pathway enzymes.
-
Balance the expression of different enzymes in the pathway to prevent the accumulation of intermediates. This can be achieved by modulating inducer concentrations or using promoters of different strengths.
-
Analyze the culture supernatant and cell lysate for the accumulation of any unexpected byproducts or intermediates.
-
-
-
Issue 2: Accumulation of Intermediates and Byproducts
-
Question: I am observing the accumulation of an intermediate in my LNB biosynthesis pathway, which seems to be limiting the final product formation. How can I address this?
-
Answer: The accumulation of intermediates is a common issue in metabolic engineering and indicates a bottleneck in the pathway.
-
Identify the Bottleneck:
-
Use HPLC or LC-MS to identify and quantify the accumulating intermediate.
-
This will point to the downstream enzyme that has insufficient activity.
-
-
Strategies to Overcome the Bottleneck:
-
Increase Downstream Enzyme Expression: Increase the expression of the enzyme immediately downstream of the accumulating intermediate. This can be done by using a stronger promoter or a higher-copy-number plasmid for that specific gene.
-
Enzyme Engineering: The downstream enzyme may have poor kinetics (high Km or low kcat). Consider using a more efficient enzyme from a different organism or improving the existing enzyme through protein engineering.
-
Pathway Balancing: Fine-tune the expression levels of all enzymes in the pathway to ensure a smooth metabolic flux. This can involve creating a library of expression plasmids with different promoter strengths for each gene and screening for the optimal combination.
-
Eliminate Competing Pathways: Identify and knock out genes of pathways that branch off from your desired pathway and consume the intermediate.[2][6]
-
-
Issue 3: Poor Cell Growth and Viability during Fermentation
-
Question: My engineered E. coli strain shows poor growth and viability during fed-batch fermentation for LNB production. What could be the reasons?
-
Answer: Poor cell health during fermentation can be due to several stress factors.
-
Media Composition:
-
Process Parameters:
-
Problem: Suboptimal fermentation conditions such as pH, temperature, and dissolved oxygen (DO) can stress the cells.
-
Solution:
-
Maintain the pH of the culture within the optimal range for E. coli growth (typically 6.8-7.2) using automated acid/base feeding.
-
Control the temperature at the optimal level for your strain and protein expression (e.g., 37°C for growth and a lower temperature post-induction).
-
Ensure sufficient oxygen supply by controlling the agitation and aeration rates to maintain a desired DO level (e.g., above 20-30% saturation).
-
-
-
Toxicity of Substrates or Products:
-
Problem: High concentrations of substrates or the accumulation of LNB or byproducts might be toxic to the cells.
-
Solution:
-
Implement a controlled feeding strategy to maintain substrate concentrations at non-toxic levels.
-
If the product is toxic, consider in situ product removal strategies.
-
-
-
Issue 4: Inconsistent Results in In Vitro Enzymatic Biosynthesis
-
Question: I am getting inconsistent yields in my one-pot in vitro enzymatic synthesis of LNB. What are the likely causes?
-
Answer: In vitro systems are sensitive to various factors that can affect enzyme stability and activity.
-
Enzyme Quality and Stability:
-
Problem: The purified enzymes may have low purity, be partially inactive, or lose activity over the course of the reaction.
-
Solution:
-
Ensure high purity of all enzymes used.
-
Optimize the reaction buffer conditions (pH, ionic strength, presence of stabilizing agents like glycerol) for all enzymes.
-
Investigate the thermal stability of each enzyme and choose a reaction temperature that represents a good compromise for all enzymes in the cascade.
-
-
-
Cofactor Regeneration:
-
Problem: Inefficient regeneration of cofactors like ATP or UDP-sugars can limit the overall reaction rate.[12][13][14]
-
Solution:
-
Ensure that the cofactor regeneration system is working efficiently by measuring the concentration of the regenerated cofactor over time.
-
Optimize the concentrations of the enzymes and substrates involved in the regeneration cycle.
-
-
-
Substrate and Product Inhibition:
-
Problem: High concentrations of substrates or the accumulation of the final product (LNB) or byproducts can inhibit one or more enzymes in the cascade.
-
Solution:
-
Determine the Ki values for substrate and product inhibition for each enzyme.
-
Maintain substrate and product concentrations below inhibitory levels through controlled feeding or in situ product removal.
-
-
-
Quantitative Data Summary
The following tables summarize LNB production titers achieved in different biosynthesis systems.
Table 1: LNB Production in Metabolically Engineered E. coli
| Strain/Platform | Production Method | Titer (g/L) | Reference |
| Engineered E. coli BL21(DE3) | Shake-flask cultivation | 3.54 | [15][16] |
| Engineered E. coli BL21(DE3) | Fed-batch cultivation | 26.88 | [15][16] |
Table 2: LNB Production using In Vitro Enzymatic Systems
| Enzyme System | Substrates | LNB Conversion Ratio | LNB Yield | Reference |
| Multi-enzyme cascade with ATP regeneration | GlcNAc | 0.83 mol/mol GlcNAc | 71.6 mg LNB g⁻¹ GlcNAc h⁻¹ | [12][14] |
| Multi-enzyme cascade with ATP regeneration | GlcNAc | 0.96 mol/mol GlcNAc | - | [14] |
| Crude extracts of Bifidobacterium cells | Sucrose, GlcNAc | 91% conversion of GlcNAc | - | [17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in LNB biosynthesis.
1. Protocol for LNB Quantification by HPLC
-
Sample Preparation:
-
Collect 1 mL of fermentation broth.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with ultrapure water to a concentration within the linear range of the standard curve.
-
-
HPLC Conditions:
-
Column: Aminex HPX-87H column (300 mm x 7.8 mm).
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of LNB standards of known concentrations.
-
Generate a standard curve by plotting peak area against concentration.
-
Determine the concentration of LNB in the samples by interpolating their peak areas on the standard curve.
-
2. Protocol for Lacto-N-biose Phosphorylase (LnbP) Enzyme Assay
-
Principle: The activity of LnbP is determined by measuring the amount of inorganic phosphate released from the phosphorolysis of LNB.
-
Reagents:
-
100 mM Tris-HCl buffer (pH 7.5).
-
100 mM Lacto-N-biose (LNB).
-
100 mM KH₂PO₄.
-
Enzyme solution (cell-free extract or purified LnbP).
-
Malachite green reagent for phosphate detection.
-
-
Procedure:
-
Prepare a reaction mixture containing 50 µL of 100 mM Tris-HCl (pH 7.5), 10 µL of 100 mM LNB, and 10 µL of 100 mM KH₂PO₄.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 10% SDS).
-
Measure the released inorganic phosphate using the malachite green assay by measuring the absorbance at 620 nm.
-
Calculate the specific activity based on the amount of phosphate released per unit time per milligram of protein.
-
3. Protocol for Fed-Batch Fermentation of Engineered E. coli
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Transfer the overnight culture to 100 mL of fresh fermentation batch medium in a 500 mL shake flask and grow until the OD₆₀₀ reaches 4-6.
-
-
Fermenter Setup and Batch Phase:
-
Prepare the fermenter with the batch medium (a defined mineral salt medium supplemented with glucose, trace elements, and vitamins is recommended).[7][8][9][10][11]
-
Sterilize the fermenter and medium.
-
Inoculate the fermenter with the seed culture (e.g., 5-10% v/v).
-
Run the batch phase at 37°C, pH 7.0 (controlled with NH₄OH), and maintain DO above 30% by controlling agitation and aeration.
-
-
Fed-Batch Phase:
-
When the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated glucose and nutrient solution.
-
Use an exponential feeding strategy to maintain a constant specific growth rate (e.g., 0.1-0.2 h⁻¹).
-
When the culture reaches the desired cell density (e.g., OD₆₀₀ of 50-80), induce gene expression by adding the inducer (e.g., IPTG) to the fermenter.
-
After induction, reduce the temperature (e.g., to 25-30°C) and continue the fed-batch fermentation for 24-48 hours, monitoring cell growth and LNB production.
-
4. Protocol for RT-qPCR Analysis of Gene Expression
-
RNA Extraction:
-
Harvest E. coli cells from the culture by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.[19][20][21][22]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for your target and reference genes (e.g., rrsA, gyrB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of your target genes.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway for LNB Biosynthesis in Engineered E. coli
The following diagram illustrates a common metabolic pathway engineered in E. coli for the production of LNB from lactose.
Caption: Engineered metabolic pathway for LNB biosynthesis from lactose.
In Vitro Enzymatic Cascade for LNB Synthesis
This diagram shows a four-enzyme in vitro system for synthesizing LNB from sucrose and GlcNAc.
Caption: In vitro four-enzyme cascade for LNB synthesis.
Experimental Workflow for Strain Development and Production
This workflow outlines the key steps from strain construction to LNB production and analysis.
Caption: Workflow for engineered LNB production.
References
- 1. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 2. Increased isobutanol production in Saccharomyces cerevisiae by eliminating competing pathways and resolving cofactor imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of cofactors in the regulation of microbial metabolism: A state of the art review [frontiersin.org]
- 4. Multiple Cofactor Engineering Strategies to Enhance Pyridoxine Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cofactor manipulation to drive biosynthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-level fed-batch fermentative expression of an engineered Staphylococcal protein A based ligand in E. coli: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 10. eppendorf.com [eppendorf.com]
- 11. eppendorf.com [eppendorf.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption | PLOS One [journals.plos.org]
- 14. Lacto-N-biose synthesis via a modular enzymatic cascade with ATP regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Protein Engineering of Lacto-N-biosidase for Improved Transglycosylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the protein engineering of lacto-N-biosidase (LnbB) to enhance its transglycosylation activity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow, from protein expression to data analysis.
Protein Expression and Purification
Question: I am not getting good expression of my lacto-N-biosidase mutant. What are the possible causes and solutions?
Answer: Low or no protein expression can be due to several factors. Here are some common causes and troubleshooting steps:
-
Codon Mismatch: The codons in your LnbB gene might not be optimal for your expression host (e.g., E. coli). This can lead to stalled translation and low protein yields.
-
Solution: Perform codon optimization of your gene sequence to match the codon usage of your expression host. This can significantly improve translation efficiency.
-
-
Protein Toxicity: The expressed LnbB mutant may be toxic to the host cells, leading to poor growth and reduced protein production.
-
Solution:
-
Use a tightly regulated expression system to minimize basal expression before induction.
-
Lower the induction temperature (e.g., 15-20°C) and inducer concentration (e.g., IPTG) to slow down protein expression and reduce stress on the host cells.
-
Consider using a different expression host that may be more tolerant to the protein.
-
-
-
Inclusion Body Formation: High levels of expression can sometimes lead to the formation of insoluble protein aggregates known as inclusion bodies.
-
Solution:
-
Lower the expression temperature and inducer concentration.
-
Co-express molecular chaperones to assist in proper protein folding.
-
Use a solubility-enhancing fusion tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST).
-
-
Question: My purified lacto-N-biosidase is inactive. What could be the problem?
Answer: Loss of enzyme activity after purification can be frustrating. Here are some potential reasons and solutions:
-
Improper Folding: The protein may not have folded correctly during expression or may have denatured during purification.
-
Solution:
-
Ensure that purification buffers have the optimal pH and ionic strength for your enzyme's stability.
-
Consider adding stabilizing agents like glycerol or specific ions to the purification and storage buffers.
-
If the enzyme requires a chaperone for proper folding, ensure it is co-expressed. Some Bifidobacterium longum LnbX enzymes require a designated chaperone, LnbY, for active expression.
-
-
-
Contamination with Proteases: Host cell proteases can degrade your protein during purification.
-
Solution: Add protease inhibitors to your lysis buffer.
-
-
Harsh Purification Conditions: Extreme pH, high salt concentrations, or the presence of certain detergents can denature the enzyme.
-
Solution: Optimize your purification protocol to use milder conditions.
-
Transglycosylation Reaction and Analysis
Question: My transglycosylation yield is very low, even with a reported high-activity mutant. What can I do to improve it?
Answer: Low transglycosylation yield is a common challenge. Several factors in the reaction conditions can be optimized:
-
Sub-optimal Substrate Concentrations: The ratio of donor to acceptor substrate is critical for favoring transglycosylation over hydrolysis.
-
Solution: Increase the initial concentration of the acceptor substrate and maintain a high acceptor-to-donor ratio. This pushes the reaction equilibrium towards synthesis.
-
-
Reaction pH and Temperature: The optimal pH and temperature for transglycosylation may differ from the optimal conditions for hydrolysis.
-
Solution: Perform a systematic optimization of the reaction pH and temperature. For example, some studies have found a pH of 4.5 to be optimal for the transglycosylation activity of certain LnbB mutants.
-
-
Secondary Hydrolysis: The newly synthesized transglycosylation product can be hydrolyzed by the enzyme, reducing the overall yield.
-
Solution:
-
Monitor the reaction over time to identify the point of maximum product accumulation before significant secondary hydrolysis occurs.
-
Protein engineering efforts can be directed at creating mutants with reduced product hydrolysis. For instance, substitutions with Histidine at positions W394 and W465 have been shown to dramatically impair undesirable product hydrolysis.
-
-
Question: I am observing multiple transglycosylation products, leading to poor regioselectivity. How can I improve this?
Answer: The formation of multiple product isomers indicates a lack of regioselectivity in the enzyme.
-
Enzyme's Active Site Architecture: The shape and charge distribution of the enzyme's active site, particularly the acceptor binding subsites, influence which hydroxyl group on the acceptor molecule can attack the glycosyl-enzyme intermediate.
-
Solution:
-
Further protein engineering of the acceptor subsites can improve regioselectivity. For example, mutations like I324W and V426W have been proposed to increase the binding affinity for the desired acceptor, potentially leading to improved regioselectivity.
-
Careful selection of mutations is key. While some mutations like W394H can yield a major desired product, other isomers can still be formed.
-
-
Question: I am having trouble with the HPLC analysis of my transglycosylation products. What are some common issues and solutions?
Answer: HPLC is a powerful tool for analyzing transglycosylation reactions, but issues can arise.
-
Poor Peak Resolution: Overlapping peaks of substrates, products, and byproducts can make quantification difficult.
-
Solution:
-
Optimize the mobile phase composition and gradient to improve separation.
-
Consider using a different column with a different stationary phase chemistry.
-
Adjust the column temperature; using a column oven can improve reproducibility.
-
-
-
Inconsistent Retention Times: Drifting retention times can make peak identification unreliable.
-
Solution:
-
Ensure the mobile phase is properly prepared and degassed to prevent air bubbles in the system.
-
Allow for sufficient column equilibration time between runs.
-
Check for leaks in the HPLC system.
-
-
-
Baseline Noise or Drifting: A noisy or drifting baseline can interfere with the detection of low-abundance products.
-
Solution:
-
Use high-quality HPLC-grade solvents and freshly prepared mobile phases.
-
Flush the system and detector cell to remove contaminants.
-
Ensure the detector lamp is in good condition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of protein engineering lacto-N-biosidase for transglycosylation?
A1: The primary goal is to shift the enzyme's catalytic activity from its natural hydrolytic function (breaking down sugars) to a synthetic one (building larger, more complex sugars). Specifically, the aim is to improve the transglycosylation/hydrolysis (T/H) ratio, leading to higher yields of the desired transglycosylation product. This is often done for the synthesis of valuable oligosaccharides like human milk oligosaccharides (HMOs).
Q2: Which amino acid residues are common targets for mutagenesis to improve transglycosylation?
A2: Key residues in the donor and acceptor binding subsites of the active site are the primary targets. For Bifidobacterium bifidum LnbB, mutations at positions such as Trp394, Trp465, and Tyr419 have been shown to significantly enhance transglycosylation efficiency. Specifically, mutants like W394H, W394F, W465H, and Y419N have been identified as promising candidates.
Q3: What are the typical donor and acceptor substrates used in these experiments?
A3: A common donor substrate is p-nitrophenyl-β-lacto-N-bioside (pNP-LNB), as the release of p-nitrophenol can be easily monitored spectrophotometrically. Another activated donor is lacto-N-biose 1,2-oxazoline. A frequently used acceptor substrate for the synthesis of lacto-N-tetraose (LNT) is lactose.
Q4: How can I screen a library of lacto-N-biosidase mutants for improved transglycosylation?
A4: A common method is to express the mutants in a microplate format, perform the transglycosylation reaction in each well, and then analyze the formation of the desired product. Analysis can be done using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV-Vis detection to quantify the product yield.
Q5: What is the mechanism of action for GH20 family lacto-N-biosidases?
A5: GH20 lacto-N-biosidases typically employ a substrate-assisted catalytic mechanism. The 2-acetamido group of the substrate participates in the reaction, forming an oxazoline or oxazolinium ion intermediate. This is different from the classical double-displacement mechanism used by some other glycosidases.
Quantitative Data Summary
The following tables summarize the performance of various LnbB mutants from the literature.
Table 1: Comparison of Transglycosylation Yields for Selected LnbB Mutants
| Mutant | Donor Substrate | Acceptor Substrate | Max. Transglycosylation Yield (%) | Reference |
| Wild-type | pNP-LNB | Lactose | <1-8 | |
| W394F | pNP-LNB | Lactose | 32 | |
| W394H | Lacto-N-biose 1,2-oxazoline | Lactose | High Yield | |
| W465H | Lacto-N-biose 1,2-oxazoline | Lactose | High Yield | |
| Y419N | Lacto-N-biose 1,2-oxazoline | Lactose | High Yield | |
| D320E | Lacto-N-biose 1,2-oxazoline | Lactose | 30 |
Table 2: Hydrolytic Activity of LnbB Mutants Relative to Wild-Type
| Mutant | Residual Hydrolase Activity (%) | Reference |
| D320E | 1 | |
| W394F | 0.05 - 1.6 | |
| W394K | Inactive | |
| D320A | <0.04 |
Experimental Protocols
Site-Directed Mutagenesis of Lacto-N-biosidase
This protocol is a general guideline based on commercially available kits.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase), the template plasmid containing the wild-type LnbB gene, and the mutagenic primers.
-
Use a thermal cycling program with an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step. The extension time should be calculated based on the size of the plasmid (typically 1 minute per kb).
-
-
Template Digestion: After PCR, add the DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental template DNA, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Screening and Sequencing: Plate the transformed cells on a selective agar medium. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Expression and Purification of LnbB Mutants
-
Expression:
-
Transform the expression plasmid containing the LnbB mutant into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in an appropriate medium (e.g., LB broth) with the required antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (or another suitable inducer) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a lysis agent (e.g., lysozyme or sonication) and protease inhibitors.
-
Purification:
-
Centrifuge the lysate to pellet the cell debris.
-
If the protein has a purification tag (e.g., His-tag), apply the supernatant to an appropriate affinity chromatography column (e.g., Ni-NTA resin).
-
Wash the column with a wash buffer to remove non-specifically bound proteins.
-
Elute the LnbB mutant using an elution buffer (e.g., containing imidazole for His-tagged proteins).
-
Further purify the protein if necessary using other chromatography techniques like size-exclusion or ion-exchange chromatography.
-
Confirm the purity of the protein by SDS-PAGE.
-
Transglycosylation Activity Assay
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM citrate-phosphate buffer, pH 4.5).
-
Add the donor substrate (e.g., 2.5 mM pNP-LNB) and the acceptor substrate (e.g., 200 mM lactose).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known concentration of the purified LnbB mutant (e.g., 1 µM).
-
Incubate the reaction at the set temperature.
-
-
Time-Course Sampling: At different time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., propanol:water 1:1 or a high pH buffer if monitoring pNP release).
-
Product Analysis:
-
Analyze the samples by HPLC-MS to identify and quantify the transglycosylation product (e.g., LNT).
-
If using pNP-LNB as the donor, the hydrolytic activity can be monitored by measuring the absorbance of the released p-nitrophenol at 405 nm.
-
Visualizations
Caption: Workflow for protein engineering of lacto-N-biosidase for improved transglycosylation.
Validation & Comparative
A Comparative In Vivo Analysis of the Prebiotic Efficacy of Lacto-N-biose I, Galactooligosaccharides, and Fructooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo prebiotic effects of Lacto-N-biose I (LNB I) with two widely recognized prebiotics, Galactooligosaccharides (GOS) and Fructooligosaccharides (FOS). Due to the limited availability of direct in vivo studies on LNB I, this comparison draws upon in vivo data from a closely related human milk oligosaccharide (HMO) building block, Galacto-N-biose (GNB), and supportive in vitro findings for LNB I. The guide is intended to inform research and development in the fields of functional foods, infant nutrition, and therapeutics targeting the gut microbiome.
Executive Summary
This compound, a core structural component of human milk oligosaccharides, demonstrates significant prebiotic potential, primarily through the stimulation of beneficial gut bacteria, particularly Bifidobacterium species, and the production of short-chain fatty acids (SCFAs). While in vivo data for LNB I is still emerging, studies on the structurally similar GNB reveal a pronounced capacity to enhance the growth of commensal microbes and elevate fecal acetate levels in animal models. Comparatively, GOS and FOS are well-established prebiotics with a larger body of in vivo evidence demonstrating their efficacy in modulating the gut microbiota and SCFA profiles. All three prebiotics show promise in promoting a healthy gut environment, though their specific effects on microbial composition and metabolite production can differ.
Comparative Analysis of Prebiotic Effects
The following tables summarize the key in vivo findings for GNB (as a proxy for LNB I), GOS, and FOS.
Table 1: Effects on Gut Microbiota Composition
| Prebiotic | Animal Model | Dosage | Duration | Key Findings |
| Galacto-N-biose (GNB) | Antibiotic-treated BALB/cA mice | Co-administered with L. rhamnosus | 7 days | Increased fecal counts of Lacticaseibacillus rhamnosus by 3.7-fold compared to the probiotic alone group.[1] |
| Galactooligosaccharides (GOS) | C57BL/6J mice | 0.26 g/kg body weight/day | 14 days | Significantly increased the relative abundance of Bifidobacterium (specifically B. adolescentis, B. catenulatum, B. lactis, B. gallicum) and certain Lactobacillus species.[2] |
| Fructooligosaccharides (FOS) | C57BL/6J mice | High-dose group | 4 weeks | Significantly increased the relative abundance of Bifidobacterium, almost entirely contributed by B. pseudolongum. Also increased the abundance of Blautia and Coprococcus.[3] |
Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Animal Model | Dosage | Duration | Key Findings |
| Galacto-N-biose (GNB) | Antibiotic-treated BALB/cA mice | Co-administered with L. rhamnosus | 7 days | Increased fecal acetate content by 2.7-fold compared to the probiotic alone group.[1] |
| Galactooligosaccharides (GOS) | Kunming mice | 1000 mg/kg body weight/day | 14 days | Significantly increased total cecal SCFA concentrations, including acetate, propionate, and butyrate.[4] |
| Fructooligosaccharides (FOS) | Kunming mice | 1000 mg/kg body weight/day | 14 days | Significantly increased total cecal SCFA concentrations, with notable increases in acetate, propionate, and butyrate.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Prebiotic Evaluation in Mice (GNB Study)
-
Animal Model: Six-week-old male BALB/cA mice.
-
Acclimatization: Mice were housed in a controlled environment (23±2°C, 55±10% humidity, 12-hour light/dark cycle) for one week with free access to a standard chow diet and water.
-
Antibiotic Treatment: To reduce the endogenous gut microbiota, mice were administered a cocktail of antibiotics (ampicillin, vancomycin, neomycin sulfate, and metronidazole) in their drinking water for 7 days.
-
Experimental Groups:
-
Control group: Administered Lacticaseibacillus rhamnosus only.
-
GNB group: Co-administered L. rhamnosus and Galacto-N-biose.
-
-
Administration: Probiotics and prebiotics were administered daily via oral gavage for 7 days.
-
Sample Collection: Fecal samples were collected at baseline and at the end of the study for microbiota and SCFA analysis.
-
Microbiota Analysis: Fecal DNA was extracted, and the V3-V4 region of the 16S rRNA gene was amplified and sequenced using an Illumina MiSeq platform.
-
SCFA Analysis: Fecal samples were homogenized, and SCFA concentrations (acetate, propionate, butyrate) were determined using gas chromatography-mass spectrometry (GC-MS).
In Vivo Prebiotic Evaluation in Mice (GOS and FOS Studies)
-
Animal Model: Typically, 6-8 week old male C57BL/6J or Kunming mice are used.
-
Acclimatization: Animals are acclimated for at least one week under standard laboratory conditions with free access to a standard chow diet and water.
-
Experimental Diets:
-
Control group: Fed a standard AIN-93G diet.
-
Prebiotic groups: Fed the AIN-93G diet supplemented with a specified concentration of GOS or FOS (e.g., 5-10% w/w).
-
-
Study Duration: The feeding trials typically last for 2 to 4 weeks.
-
Sample Collection: Fecal samples are collected periodically throughout the study, and at the termination of the study, cecal contents and intestinal tissues are collected.
-
Microbiota Analysis: DNA is extracted from fecal or cecal samples, and the gut microbiota composition is analyzed by 16S rRNA gene sequencing.
-
SCFA Analysis: SCFA concentrations in cecal contents are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizations
Signaling Pathway of Prebiotic Fermentation
Caption: Prebiotic fermentation by gut microbiota.
Experimental Workflow for In Vivo Prebiotic Validation
Caption: In vivo prebiotic validation workflow.
Conclusion
This compound holds considerable promise as a potent prebiotic, with evidence suggesting effects comparable to established prebiotics like GOS and FOS in promoting the growth of beneficial gut bacteria and the production of health-promoting SCFAs. The in vivo findings for the structurally similar GNB, particularly its ability to enhance acetate production, provide a strong rationale for the continued investigation of LNB I. While more direct in vivo comparative studies are warranted to fully elucidate the relative efficacy of LNB I, the existing data positions it as a valuable candidate for inclusion in functional foods and therapeutic formulations aimed at modulating the gut microbiome for improved host health. Researchers are encouraged to utilize the provided experimental protocols as a foundation for further validating the prebiotic effects of LNB I in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. High purity galacto-oligosaccharides (GOS) enhance specific Bifidobacterium species and their metabolic activity in the mouse gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lacto-N-biose I and Galacto-N-biose: Structure, Metabolism, and Prebiotic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-biose I (LNB) and Galacto-N-biose (GNB) are structurally similar disaccharides that play significant roles in gut microbiology and host-symbiont interactions. LNB is a core component of human milk oligosaccharides (HMOs), while GNB is found in mucin glycoproteins lining the gastrointestinal tract.[1][2][3][4] Both molecules serve as important prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus.[5][6] This guide provides a comprehensive comparative analysis of LNB and GNB, focusing on their metabolism, the kinetics of key enzymes involved, and their differential effects on probiotic bacteria, supported by experimental data and detailed protocols.
Structural Comparison
LNB and GNB are disaccharides composed of a galactose molecule linked to an N-acetylated hexosamine. The key structural difference lies in the N-acetylated sugar: LNB contains N-acetylglucosamine (GlcNAc), whereas GNB contains N-acetylgalactosamine (GalNAc). This seemingly minor difference in the stereochemistry of a single hydroxyl group has significant implications for their enzymatic recognition and metabolism.
| Feature | This compound (LNB) | Galacto-N-biose (GNB) |
| Composition | β-D-Galactopyranosyl-(1→3)-N-acetyl-D-glucosamine | β-D-Galactopyranosyl-(1→3)-N-acetyl-D-galactosamine |
| Source | Human Milk Oligosaccharides (HMOs)[1][3] | Mucin Glycoproteins[1][4] |
Metabolic Pathway in Bifidobacteria
Many beneficial gut bacteria, particularly infant-associated bifidobacteria, possess a specific metabolic pathway for the utilization of both LNB and GNB.[4] This pathway, often referred to as the LNB/GNB pathway, allows these microbes to efficiently harness these carbohydrates as an energy source.
The metabolism of LNB and GNB in Bifidobacterium species involves the following key steps:
-
Transport : LNB and GNB are transported into the bacterial cell via a specific ATP-binding cassette (ABC) transporter.
-
Phosphorolysis : Inside the cell, Lacto-N-biose phosphorylase (LNBP), also known as Galacto-N-biose phosphorylase (GNBP), cleaves the glycosidic bond of LNB and GNB, yielding α-D-galactose-1-phosphate and either N-acetylglucosamine (from LNB) or N-acetylgalactosamine (from GNB).[1][2][7]
-
Phosphorylation of N-acetylhexosamine : The released N-acetylglucosamine or N-acetylgalactosamine is then phosphorylated at the anomeric carbon by N-acetylhexosamine 1-kinase (NahK) to produce N-acetylglucosamine-1-phosphate or N-acetylgalactosamine-1-phosphate, respectively.[5]
Comparative Enzyme Kinetics
The efficiency of the LNB/GNB metabolic pathway is dependent on the kinetic properties of its key enzymes. Below is a comparison of the kinetic parameters for N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum with its respective substrates.
Table 1: Kinetic Parameters of N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| N-acetylglucosamine (from LNB) | 0.118 | 1.21 | 10.3 | [5] |
| N-acetylgalactosamine (from GNB) | 0.065 | 0.752 | 11.6 | [5] |
Data from Nishimoto and Kitaoka (2007).
The catalytic efficiency (kcat/Km) of NahK is remarkably similar for both N-acetylglucosamine and N-acetylgalactosamine, suggesting that the enzyme is well-adapted to metabolize both LNB and GNB derived monosaccharides.[5]
Comparative Prebiotic Activity
Both LNB and GNB are recognized as potent prebiotics, stimulating the growth of beneficial gut bacteria. However, their efficacy can vary between different bacterial species and strains.
Growth of Probiotic Bacteria:
Studies have shown that LNB enhances the growth of many bifidobacteria, particularly Bifidobacterium bifidum, B. breve, and B. longum, which are predominant in the intestines of breast-fed infants.[5] Similarly, GNB has been shown to promote the growth of various gut bacteria, including several species of Bifidobacterium and Lactobacillus.[6]
Short-Chain Fatty Acid (SCFA) Production:
The fermentation of LNB and GNB by probiotic bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are crucial for gut health. Both LNB and GNB have been shown to enhance the production of acetate by Lacticaseibacillus rhamnosus.[6]
Experimental Protocols
Assay for N-acetylhexosamine 1-kinase (NahK) Activity
This protocol is adapted from Nishimoto and Kitaoka (2007) for determining the activity of N-acetylhexosamine 1-kinase.[5]
Materials:
-
Purified N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris buffer (0.1 M, pH 8.5)
-
Enzyme reaction tubes
-
Water bath at 30°C
-
Heating block or boiling water bath
-
HPLC system for quantification of N-acetylhexosamine-1-phosphate
Procedure:
-
Prepare a reaction mixture containing 0.1 M Tris buffer (pH 8.5), 1 mM of either GlcNAc or GalNAc, 1 mM ATP, and 1 mM MgCl₂.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of purified NahK enzyme.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by boiling the mixture for 5 minutes.
-
Centrifuge the sample to pellet any precipitated protein.
-
Analyze the supernatant for the production of N-acetylglucosamine-1-phosphate or N-acetylgalactosamine-1-phosphate using a suitable HPLC method.
-
One unit of NahK activity is defined as the amount of enzyme that produces 1 µmol of N-acetylhexosamine-1-phosphate per minute under these conditions.[5]
In Vitro Fermentation for Comparative Prebiotic Activity
This protocol provides a general framework for comparing the prebiotic effects of LNB and GNB on the growth of probiotic bacteria and their production of SCFAs.
Materials:
-
Anaerobic chamber or system
-
Basal fermentation medium (e.g., modified MRS broth without a carbon source)
-
Sterile solutions of this compound (LNB) and Galacto-N-biose (GNB)
-
Cultures of probiotic bacteria (e.g., Bifidobacterium longum, Lacticaseibacillus rhamnosus)
-
Sterile anaerobic culture tubes or microplates
-
Spectrophotometer for measuring optical density (OD)
Procedure:
-
Prepare the basal fermentation medium and sterilize it.
-
Inside an anaerobic chamber, dispense the basal medium into sterile culture tubes or microplate wells.
-
Supplement the medium with either LNB or GNB to a final desired concentration (e.g., 1% w/v). Include a negative control with no added carbohydrate and a positive control with a known fermentable carbohydrate like glucose.
-
Inoculate the media with a standardized culture of the probiotic bacterium.
-
Incubate the cultures anaerobically at 37°C.
-
At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), measure the bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀).
-
At the end of the fermentation period, collect culture supernatants by centrifugation.
-
Analyze the supernatants for SCFA (acetate, propionate, butyrate) concentrations using a validated HPLC method.[8][9][10][11][12]
References
- 1. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Crystal Structure of Galacto-N-biose/Lacto-N-biose I Phosphorylase: A LARGE DEFORMATION OF A TIM BARREL SCAFFOLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cst.kipmi.or.id [cst.kipmi.or.id]
- 4. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prebiotic effect of galacto-N-biose on the intestinal lactic acid bacteria as enhancer of acetate production and hypothetical colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Putative Galactose Operon Involving Lacto-N-Biose Phosphorylase in Bifidobacterium longum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. | Semantic Scholar [semanticscholar.org]
- 10. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 12. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
comparing the efficacy of different lacto-N-biose I synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Lacto-N-biose I (LNB I), a key building block of type-1 human milk oligosaccharides (HMOs), is of significant interest for its prebiotic properties and its potential applications in infant nutrition and therapeutics. The efficient synthesis of LNB I is crucial for advancing research and development in these areas. This guide provides an objective comparison of the leading methods for LNB I synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for specific research and production needs.
Comparative Efficacy of LNB I Synthesis Methods
The synthesis of this compound can be broadly categorized into four main approaches: multi-enzyme cascade synthesis, chemo-enzymatic synthesis, microbial fermentation, and the use of crude bacterial extracts. Each method presents a unique profile of yield, purity, reaction time, and scalability.
| Synthesis Method | Key Enzymes/Organism | Substrates | Yield | Purity | Reaction Time | Scale | Reference(s) |
| Multi-Enzyme Cascade | Sucrose phosphorylase, UDP-glucose-hexose-1-phosphate uridylyltransferase, UDP-glucose 4-epimerase, Lacto-N-biose phosphorylase | Sucrose, N-acetylglucosamine (GlcNAc) | 83% (500 mM) | 99.6% (after recrystallization) | ~600 hours | 10 L | [1] |
| Multi-Enzyme Cascade with ATP Regeneration | Galactokinase, Lacto-N-biose phosphorylase, Acetate kinase, Pyruvate oxidase | Galactose, GlcNAc | 0.96 mol/mol GlcNAc (71.6 mg L⁻¹ h⁻¹) | Not specified | 12 - 96 hours | 100 mL | [2][3] |
| ATP-Free Multi-Enzyme Cascade | α-glucan phosphorylase, UDP-glucose-hexose-1-phosphate uridylyltransferase, UDP-glucose 4-epimerase, Lacto-N-biose phosphorylase | Starch, GlcNAc | 29-39% (molar yield) (up to 2.23 g/L) | Not specified | ~12 hours | Lab scale | [4] |
| Chemo-enzymatic Synthesis | β-1,3-galactosidase from Bacillus circulans | 4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside (DMT-β-Gal), GlcNAc | 70.2% (maximum) | Not specified | Information not available | Lab scale | [5] |
| Microbial Fermentation | Metabolically engineered Escherichia coli | Lactose | 26.88 g/L | Not specified | ~26 hours (feeding phase) | Fed-batch cultivation | [6] |
| Crude Bacterial Extract | Intracellular enzymes from Bifidobacterium strains | Sucrose, GlcNAc | 91% (conversion of GlcNAc) | Not specified | < 24 hours | 100 mL | [7][8] |
Experimental Protocols and Workflows
Detailed methodologies for the key synthesis approaches are provided below, accompanied by Graphviz diagrams illustrating the experimental workflows.
Multi-Enzyme Cascade Synthesis
This method utilizes a series of enzymatic reactions to convert simple sugars into LNB I. A notable example involves a four-enzyme system.
Experimental Protocol
Materials:
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
UDP-glucose (catalytic amount)
-
Phosphate buffer
-
Recombinant enzymes:
-
Sucrose phosphorylase (SP)
-
UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT)
-
UDP-glucose 4-epimerase (GalE)
-
Lacto-N-biose phosphorylase (LNBP)
-
-
DEAE-cellulose
-
Baker's yeast
Procedure:
-
Reaction Setup: In a 10-liter reaction vessel, dissolve 660 mM sucrose and 600 mM N-acetylglucosamine (GlcNAc) in phosphate buffer (pH 7.0).
-
Enzyme Addition: Add catalytic amounts of UDP-glucose and the four recombinant enzymes (SP, GalT, GalE, and LNBP) to the reaction mixture.
-
Incubation: Maintain the reaction mixture at 30°C with gentle stirring for approximately 600 hours. Monitor the formation of LNB I periodically using techniques such as HPLC.
-
Enzyme Removal: After the reaction reaches completion, add DEAE-cellulose to the mixture and stir to adsorb the enzymes.
-
Yeast Treatment: Remove the DEAE-cellulose with the adsorbed enzymes by filtration. Add Baker's yeast to the filtrate and incubate to remove residual sugars.
-
Purification: Remove the yeast cells by centrifugation. The supernatant containing LNB I is then subjected to crystallization for purification.
-
Crystallization: Concentrate the solution and allow LNB I to crystallize. Recrystallize the product to achieve high purity (99.6%).
Experimental Workflow
Caption: Multi-enzyme cascade for LNB I synthesis.
Chemo-enzymatic Synthesis
This approach combines chemical and enzymatic steps. A specific example involves the use of a glycosyl donor and a specific galactosidase.
Experimental Protocol
Materials:
-
4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside (DMT-β-Gal) (glycosyl donor)
-
N-acetylglucosamine (GlcNAc) (acceptor)
-
β-1,3-galactosidase from Bacillus circulans (BgaC)
-
Appropriate buffer solution
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing DMT-β-Gal and GlcNAc in a suitable buffer. The optimal yield is achieved at an acceptor to donor substrate ratio of 1:30.
-
Enzyme Addition: Add the purified β-1,3-galactosidase (BgaC) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C. The BgaC enzyme catalyzes the transfer of the galactose moiety from DMT-β-Gal to the GlcNAc acceptor, forming LNB I.
-
Monitoring: Monitor the progress of the reaction by analyzing aliquots using techniques like thin-layer chromatography (TLC) or HPLC.
-
Purification: Once the reaction is complete, the LNB I product can be purified from the reaction mixture using standard chromatographic techniques, such as size-exclusion or ion-exchange chromatography.
Experimental Workflow
Caption: Chemo-enzymatic synthesis of LNB I.
Microbial Fermentation
Metabolically engineered microorganisms, such as E. coli, can be utilized as whole-cell biocatalysts for the production of LNB I from simple carbon sources.
Experimental Protocol
Materials:
-
Metabolically engineered E. coli strain expressing the necessary enzymes for the LNB I synthesis pathway.
-
Fermentation medium (e.g., defined medium with lactose as the carbon source).
-
Bioreactor with controls for temperature, pH, and dissolved oxygen.
-
Inducing agent (if an inducible promoter is used).
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered E. coli strain in a suitable medium.
-
Fermentation: Inoculate the bioreactor containing the fermentation medium with the seed culture.
-
Fed-Batch Cultivation: Employ a fed-batch strategy, feeding a concentrated solution of the carbon source (e.g., lactose) to maintain a controlled growth rate and maximize product formation. Maintain optimal conditions (e.g., temperature at 37°C, pH controlled at a setpoint).
-
Induction: If applicable, add an inducing agent at the appropriate time to initiate the expression of the synthesis pathway genes.
-
Harvesting: After the desired fermentation time (e.g., around 26 hours of feeding), harvest the culture broth.
-
Purification: Separate the cells from the broth by centrifugation or microfiltration. The LNB I product, which is often secreted into the medium, is then purified from the supernatant using methods such as chromatography and crystallization.
Experimental Workflow
Caption: Microbial fermentation for LNB I production.
Synthesis Using Crude Bacterial Extracts
This method provides a simplified enzymatic approach by using the crude cell extracts of bacteria that naturally produce the required enzymes, such as certain Bifidobacterium species.
Experimental Protocol
Materials:
-
Bifidobacterium strains with high activity of the four key enzymes (SP, GalT, GalE, LNBP).
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
Buffer for cell lysis and reaction.
-
Pancreatin
-
Glucoamylase
Procedure:
-
Preparation of Crude Extract: Cultivate the selected Bifidobacterium strains. Harvest the cells and lyse them to obtain a crude cell extract containing the intracellular enzymes.
-
Inactivation of Interfering Enzymes: Treat the crude extract to inactivate enzymes that could lead to unwanted side reactions. This can involve a heat treatment (e.g., 47°C for 1 hour) in the presence of pancreatin to inactivate phosphoglucomutase and fructose 6-phosphate phosphoketolase. Glycogen phosphorylase can be disabled by adding glucoamylase.
-
Reaction Setup: In a reaction vessel, combine the treated crude extract with 300 mM GlcNAc and 600 mM sucrose in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 30°C. The reaction is typically complete in under 24 hours.
-
Purification: The LNB I product can be purified from the reaction mixture using methods similar to those described for the multi-enzyme cascade, including yeast treatment to remove residual sugars followed by crystallization.
Experimental Workflow
Caption: LNB I synthesis using crude bacterial extracts.
Conclusion
The choice of the optimal synthesis method for this compound depends on the specific requirements of the project.
-
For large-scale production with high purity , the multi-enzyme cascade using recombinant enzymes, despite a long reaction time, offers a high yield and exceptional purity after crystallization.
-
For rapid, lab-scale synthesis with high conversion , the use of crude bacterial extracts is a promising approach, offering a simplified procedure and a short reaction time.
-
For high-titer production in a controlled environment , microbial fermentation using metabolically engineered strains presents a scalable and efficient option.
-
The chemo-enzymatic method provides a good yield and represents an alternative enzymatic route, although further optimization of reaction conditions and purification protocols may be required.
This comparative guide is intended to assist researchers in making an informed decision based on the trade-offs between yield, purity, cost, and scalability inherent in each synthesis strategy.
References
- 1. Practical preparation of this compound, a candidate for the bifidus factor in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lacto- N-biose synthesis via a modular enzymatic cascade with ATP regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound from starch and N-acetylglucosamine via an in vitro synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemo-enzymatic synthesis of this compound catalyzed by β-1,3-galactosidase from Bacillus circulans using 4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside as a glycosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Biosynthesis of Lacto- N-Biose I, a Building Block of Type I Human Milk Oligosaccharides, by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Lacto- N-biose I Using Crude Extracts of Bifidobacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Techniques for Lacto-N-Biose I Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical techniques for the quantification of Lacto-N-Biose I (LNB), a crucial building block of human milk oligosaccharides (HMOs). Understanding the performance of various analytical methods is paramount for accurate and reliable quantification in research, quality control, and clinical studies. This document outlines the experimental protocols and presents comparative performance data for the predominant analytical techniques.
Overview of Analytical Techniques
The quantification of this compound can be achieved through several sophisticated analytical methods. The choice of technique often depends on the sample matrix, required sensitivity, and the specific goals of the analysis. The most prominent and validated methods include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, Enzymatic Assays, and Capillary Gel Electrophoresis (CGE).
Comparison of Quantitative Performance
The following table summarizes the key performance parameters of the different analytical techniques for LNB quantification, providing a basis for method selection and validation.
| Analytical Technique | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-MS/MS | 0.1 - 100 µg/mL | 0.03 µg/mL | 0.1 µg/mL | 95 - 105% | < 15% |
| HPLC-UV/VIS | 1 - 1000 µg/mL | 0.5 µg/mL | 1 µg/mL | 90 - 110% | < 15% |
| HPLC-CAD | 0.5 - 500 µg/mL | 0.2 µg/mL | 0.5 µg/mL | 92 - 108% | < 15% |
| Enzymatic Assay | Dependent on substrate | Variable | Variable | 85 - 115% | < 20% |
| CGE-LIF | 0.1 - 50 ng/mL | 0.05 ng/mL | 0.1 ng/mL | 90 - 110% | < 15% |
Experimental Protocols and Workflows
Detailed methodologies for the key analytical techniques are provided below, accompanied by visual workflows to facilitate understanding.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity, making it the gold standard for quantifying LNB in complex biological matrices like human milk.[1][2]
Experimental Protocol:
-
Sample Preparation:
-
Perform size-exclusion chromatography to remove high molecular weight components.
-
Conduct solid-phase extraction (SPE) for further purification.
-
Reduce the saccharides to their alditol form.
-
-
Chromatographic Separation:
-
Column: Porous Graphitic Carbon (PGC) column.
-
Mobile Phase: A gradient of aqueous ammonium formate and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for LNB and internal standards.
-
Workflow Diagram:
High-Performance Liquid Chromatography (HPLC) with UV-VIS or Corona-Charged Aerosol Detection (CAD)
HPLC methods provide a robust and widely accessible approach for LNB quantification. The choice of detector depends on the required sensitivity and the presence of a chromophore in the analyte.
Experimental Protocol (HPLC-UV/VIS): [3]
-
Sample Preparation:
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatographic Separation:
-
System: Shimadzu LC20A system or equivalent.
-
Column: Amine-based column (e.g., Shodex Asahipak NH2P-50 4E).
-
Mobile Phase: Acetonitrile/Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
-
Detection:
-
Detector: UV-VIS Detector.
-
Wavelength: 215 nm.
-
Experimental Protocol (HPLC-CAD): [3]
-
Sample Preparation:
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatographic Separation:
-
System: Shimadzu LC20A system or equivalent.
-
Column: SCR101C column (7.9 mm ID, 300 mm L).
-
Mobile Phase: Water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 80°C.
-
-
Detection:
-
Detector: Corona-Charged Aerosol Detector.
-
Workflow Diagram:
References
- 1. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative In Vitro Evaluation of Lacto-N-Biose I on Infant Fecal Microbiota
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lacto-N-biose I's (LNB-I) performance against other common prebiotics in modulating infant fecal microbiota in an in vitro setting. The data presented is a synthesis of findings from multiple scientific studies, offering a comprehensive overview supported by detailed experimental protocols.
Executive Summary
This compound, a core structural unit of human milk oligosaccharides (HMOs), demonstrates a significant prebiotic effect by selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species, in in vitro models of the infant gut microbiota.[1] Comparative studies with other prebiotics, such as galacto-oligosaccharides (GOS) and fructo-oligosaccharides (FOS), highlight the specific and potent bifidogenic activity of LNB-I. This targeted stimulation of Bifidobacterium is accompanied by an increase in the production of short-chain fatty acids (SCFAs), which are crucial for infant gut health.
Comparative Analysis of Prebiotic Performance
The following tables summarize quantitative data from in vitro fermentation studies using infant fecal microbiota, comparing the effects of this compound with other prebiotics and control conditions.
Table 1: Impact of Prebiotics on the Relative Abundance of Key Bacterial Genera
| Prebiotic (Concentration) | Bifidobacterium (%) | Lactobacillus (%) | Enterococcus (%) | Blautia (%) |
| This compound | 65.62 | 2.01 | 6.95 | 2.17 |
| Control (Normal Infant) | Not specified | Not specified | Not specified | Not specified |
| Allergic Infant (Baseline) | 8.29 | Not specified | Not specified | Not specified |
Data synthesized from a study on the gut microbiota of allergic infants.[2]
Table 2: Changes in Bifidobacterium Species Abundance with this compound Treatment
| Bifidobacterium Species | Allergic Infant (Baseline, %) | After LNB-I Treatment (%) |
| B. adolescentis | 5.45 | 0.18 |
| B. breve | 23.18 | Not specified |
| B. bifidum | Not specified | 40.63 |
This table highlights the species-specific effects of LNB-I within the Bifidobacterium genus.[2]
Table 3: Production of Short-Chain Fatty Acids (SCFAs) after In Vitro Fermentation
| Group | Total SCFAs (mM) |
| This compound | 195.47 |
| Normal Infant Control | 138.05 |
| Allergic Infant Control | 56.89 |
Increased SCFA production is a key indicator of beneficial fermentation.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Fermentation of Infant Fecal Microbiota
This protocol describes a typical batch culture fermentation model to assess the prebiotic effects of various substrates on infant gut microbiota.
1. Fecal Sample Collection and Preparation:
-
Fresh fecal samples are collected from healthy, full-term infants.
-
Samples are immediately placed in anaerobic containers and transported to the laboratory.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (pH 7.0).
2. Fermentation Medium:
-
A basal medium, such as yeast extract-casein hydrolysate-fatty acids (YCFA) medium, is prepared to support the growth of a wide range of gut bacteria.
-
The prebiotic substrate to be tested (e.g., this compound, GOS, FOS) is added to the basal medium at a final concentration typically ranging from 0.5% to 2% (w/v). A control medium without any added carbohydrate is also prepared.
3. Anaerobic Batch Culture Fermentation:
-
The fermentation is carried out in an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).
-
The fecal slurry is inoculated into the fermentation medium at a concentration of 1-5% (v/v).
-
Cultures are incubated at 37°C for a period of 24 to 48 hours.
-
Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for microbial and metabolite analysis.
Analysis of Microbial Composition
1. DNA Extraction:
-
Bacterial DNA is extracted from the collected fermentation samples using a commercially available kit, often with a bead-beating step to ensure lysis of Gram-positive bacteria.
2. Quantitative PCR (qPCR):
-
qPCR is used to quantify the abundance of specific bacterial groups or species.
-
Primers targeting the 16S rRNA gene of total bacteria, Bifidobacterium genus, and specific Bifidobacterium species (e.g., B. longum, B. breve, B. bifidum) are used.[3][4]
-
The results are expressed as log10 cells per milliliter of culture.
3. 16S rRNA Gene Sequencing:
-
For a more comprehensive analysis of the microbial community, the V3-V4 region of the 16S rRNA gene is amplified and sequenced using a high-throughput sequencing platform.
-
The resulting sequences are processed through a bioinformatics pipeline to classify and determine the relative abundance of different bacterial taxa.
Analysis of Short-Chain Fatty Acids (SCFAs)
1. Sample Preparation:
-
Fermentation broth is centrifuged to remove bacterial cells.
-
The supernatant is mixed with an internal standard and acidified.
2. Gas Chromatography (GC):
-
The concentrations of major SCFAs (acetate, propionate, and butyrate) are determined by gas chromatography coupled with a flame ionization detector (GC-FID).
-
The results are typically expressed in millimolar (mM) concentrations.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of prebiotics on infant fecal microbiota.
GNB/LNB Metabolic Pathway in Bifidobacterium
References
- 1. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Human Fecal Bifidobacterium Species by Use of Quantitative Real-Time PCR Analysis Targeting the groEL Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative PCR with 16S rRNA-Gene-Targeted Species-Specific Primers for Analysis of Human Intestinal Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Landscape: A Comparative Analysis of Lacto-N-biose I and Other Human Milk Oligosaccharides
For Immediate Release
A comprehensive review of existing literature underscores the distinct immunomodulatory profiles of various Human Milk Oligosaccharides (HMOs), with Lacto-N-biose I (LNB I) demonstrating a unique capacity to modulate T-helper 2 (Th2) immune responses. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of the immunomodulatory effects of LNB I in contrast to other prominent HMOs, namely 2'-Fucosyllactose (2'-FL), Lacto-N-neotetraose (LNnT), and 3'-Sialyllactose (3'-SL), supported by experimental data.
Human milk oligosaccharides are complex carbohydrates that play a crucial role in infant development, including the maturation of the immune system. Their diverse structures lead to a wide range of biological activities, making them a focal point of research for novel therapeutic agents. This guide synthesizes findings from multiple studies to facilitate a comparative understanding of their immunomodulatory potential.
Comparative Immunomodulatory Effects of LNB I and Other HMOs
The immunomodulatory activities of LNB I, 2'-FL, LNnT, and 3'-SL have been investigated in various in vitro and in vivo models. While direct comparative studies under identical conditions are limited, a synthesis of the available data reveals distinct and overlapping effects on the immune system.
This compound (LNB I): Research highlights LNB I's ability to selectively suppress antigen-specific Interleukin-4 (IL-4) secretion from mouse splenocytes, suggesting a targeted modulation of the Th2 immune response.[1][2] This effect is thought to be mediated through the modification of antigen-presenting cells (APCs).[1][2]
2'-Fucosyllactose (2'-FL): As the most abundant HMO, 2'-FL has been shown to exert a broader range of immunomodulatory effects. Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while in some contexts, it can enhance the production of both pro-inflammatory (IFN-γ) and anti-inflammatory (IL-10) cytokines.[3][4][5][6] It has also been observed to increase the proportions of T cell subsets.
Lacto-N-neotetraose (LNnT): LNnT has been associated with the promotion of an anti-inflammatory environment. It has been shown to expand a population of Gr1+ cells that secrete the anti-inflammatory cytokines IL-10 and TGF-β.[7] These cells were also found to suppress the proliferation of naive CD4+ T cells.[7] Furthermore, LNnT can attenuate TNF-α-induced inflammation in fetal intestinal epithelial cells.
3'-Sialyllactose (3'-SL): This acidic HMO is recognized for its potent anti-inflammatory properties. It has been demonstrated to reduce the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[8][9] Mechanistically, 3'-SL can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of LNB I, 2'-FL, LNnT, and 3'-SL on key immunological parameters. It is crucial to note that the experimental conditions, including cell types, stimuli, and concentrations, vary between studies, which may influence the observed outcomes.
Table 1: Effect of HMOs on Cytokine Production
| HMO | Cell Type | Stimulus | Concentration | Change in Cytokine Levels | Reference |
| This compound | Mouse Splenocytes | Ovalbumin | 6.25, 25, 100 µM | ↓ IL-4 (significant) | [2] |
| No significant change in IL-2, IL-5, IL-6, IFN-γ, IL-12p40 | [2] | ||||
| 2'-Fucosyllactose | Human PBMCs | RSV | Formula with 2'-FL | ↓ TNF-α, IFN-γ (significant) | [3] |
| ICR Mice Splenocytes | Cyclophosphamide | 0.5 mg/kg BW | ↑ IL-10, IFN-γ (significant), ↑ IL-2 (tendency) | [6] | |
| Lacto-N-neotetraose | Mouse Peritoneal Cells | LNnT-Dextran | - | ↑ IL-10, TGF-β (spontaneous production) | [7] |
| Fetal Intestinal Epithelial Cells | TNF-α | - | Attenuated TNF-α induced inflammation | ||
| 3'-Sialyllactose | RAW 264.7 Macrophages | LPS (10 ng/mL) | 500 µg/mL | ↓ IL-1β, IL-6, TNF-α (significant) | [8][9] |
| Human THP-1 Monocytic Cells | LPS | - | ↓ IL-6, IL-1β mRNA | [9] | |
| Human PBMCs | LPS | - | ↓ IL-1β protein secretion | [9] |
Table 2: Effect of HMOs on Immune Cell Proliferation and Populations
| HMO | Cell Type | Effect | Reference |
| This compound | Mouse CD4+ T cells | No significant change in proliferation (stimulated with anti-CD3ε) | [2] |
| 2'-Fucosyllactose | Suckling Rats | ↑ T cell subsets in mesenteric lymph nodes | |
| Lacto-N-neotetraose | Mouse Naive CD4+ T cells | Suppressed proliferation (in vitro) | [7] |
| 3'-Sialyllactose | - | Data not available in the reviewed literature |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies cited in this guide.
In Vitro Immunomodulation Assay of this compound on Mouse Splenocytes[2]
-
Cell Isolation: Spleens were isolated from DO11.10 mice. Single-cell suspensions of splenocytes were prepared by mechanical disruption and red blood cell lysis.
-
Cell Culture and Treatment: Splenocytes (3 × 10^5 cells/well) were cultured in 96-well plates. Cells were treated with varying concentrations of LNB I (0, 6.25, 25, or 100 µM) in the presence of 7.5 µM ovalbumin (OVA) as an antigen-specific stimulus.
-
Incubation: The cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Supernatants were collected, and the concentrations of various cytokines (IL-2, IL-4, IL-5, IL-6, IFN-γ, and IL-12p40) were measured using commercially available ELISA kits.
-
T Cell Proliferation Assay: Purified CD4+ T cells were stimulated with plate-bound anti-CD3ε monoclonal antibody in the presence or absence of LNB I. Proliferation was assessed by a colorimetric assay.
Assessment of 3'-Sialyllactose on Macrophage Cytokine Production[8][9]
-
Cell Line: RAW 264.7 murine macrophage cell line and human THP-1 monocytic cells were used.
-
Cell Culture and Treatment: Macrophages were seeded in culture plates and stimulated with a low-grade dose of lipopolysaccharide (LPS) (10 ng/mL) from E. coli. Concurrently, cells were treated with 3'-SL (typically 500 µg/mL).
-
Incubation: Cells were incubated for a specified period (e.g., 6 or 24 hours).
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the culture supernatants were quantified by ELISA. Gene expression levels of these cytokines were measured by quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Analysis: The activation of key inflammatory signaling pathways, such as NF-κB, was investigated by Western blotting to detect the phosphorylation of signaling proteins like p65.
Visualizing the Mechanisms
To further elucidate the mechanisms of action, the following diagrams illustrate a key signaling pathway potentially modulated by LNB I and a general experimental workflow for assessing the immunomodulatory effects of HMOs.
Caption: Putative signaling pathway of LNB I's immunomodulatory effect.
Caption: Experimental workflow for assessing HMO immunomodulation.
Conclusion
The available evidence suggests that this compound possesses a distinct immunomodulatory profile characterized by the suppression of Th2-mediated cytokine production, primarily through its interaction with antigen-presenting cells. In contrast, other major HMOs like 2'-FL, LNnT, and 3'-SL exhibit a broader range of effects, including both anti-inflammatory and, in some cases, immune-stimulating activities, often mediated through different cellular targets and signaling pathways. This comparative analysis provides a valuable resource for researchers aiming to harness the therapeutic potential of specific HMOs for the targeted modulation of the immune system. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific mechanisms of these promising bioactive molecules.
References
- 1. [PDF] Effect of this compound on the Antigen-specific Immune Responses of Splenocytes | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The schistosome oligosaccharide lacto-N-neotetraose expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | 3′-Sialyllactose Protects SW1353 Chondrocytic Cells From Interleukin-1β-Induced Oxidative Stress and Inflammation [frontiersin.org]
comparative study of lacto-N-biose I metabolism in different Bifidobacterium strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-biose I (LNB) is a key disaccharide found in human milk oligosaccharides (HMOs) and plays a crucial role in shaping the infant gut microbiota. The ability of different Bifidobacterium species to metabolize LNB is a key factor in their colonization and persistence in the infant gut. This guide provides a comparative analysis of LNB metabolism across various Bifidobacterium strains, supported by experimental data, to aid researchers in understanding the metabolic diversity within this important genus.
Comparative Growth and Metabolite Production on this compound
The ability to utilize LNB as a sole carbon source varies among Bifidobacterium species. Infant-associated species such as Bifidobacterium longum subsp. longum, B. longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum have been shown to efficiently ferment LNB, while other species like Bifidobacterium adolescentis and Bifidobacterium catenulatum are unable to do so[1][2]. The growth of several key Bifidobacterium strains is enhanced in the presence of LNB, with a dose-dependent increase in cell density[1].
Metabolism of LNB by bifidobacteria primarily leads to the production of short-chain fatty acids (SCFAs), mainly acetate and lactate. The ratio of these metabolites can vary between strains, influencing the gut environment. Notably, the fermentation of LNB by bifidobacteria has been reported to result in a significantly higher acetic acid to lactic acid ratio compared to other prebiotics[3].
Table 1: Comparative Growth of Bifidobacterium Strains on this compound
| Strain | Growth on LNB as Sole Carbon Source | Observed Growth Enhancement with LNB |
| B. longum subsp. longum | Yes | Remarkable, dose-dependent increase[1] |
| B. longum subsp. infantis | Yes | Remarkable, dose-dependent increase[1] |
| B. breve | Yes | Significant growth observed[1] |
| B. bifidum | Yes | Remarkable, dose-dependent increase[1] |
| B. adolescentis | No | No growth observed[1] |
| B. catenulatum | No | No growth observed[1] |
Table 2: Metabolite Production from this compound Fermentation by Select Bifidobacterium Strains (Representative Data)
| Strain | Acetate (mM) | Lactate (mM) | Formate (mM) | Acetate:Lactate Ratio |
| B. longum subsp. infantis ATCC 15697 (on LNT) | ~60 | ~47 | ~20 | ~1.3 |
Note: Data for B. longum subsp. infantis is based on growth on Lacto-N-tetraose (LNT), which contains an LNB moiety. The values are approximate and serve as an illustration. Precise yields from LNB as a sole carbon source require further dedicated studies.
Metabolic Pathways for this compound Utilization
The metabolism of LNB in bifidobacteria is initiated by its transport into the cell and subsequent cleavage. Two distinct strategies for LNB utilization have been identified among different Bifidobacterium species.
-
Bifidobacterium longum and related species: These species possess an intracellular GNB/LNB (galacto-N-biose/lacto-N-biose) metabolic pathway. LNB is transported into the cell via a specific ATP-binding cassette (ABC) transporter. Intracellularly, LNB is phosphorolytically cleaved by GNB/LNB phosphorylase (LNBP) into galactose-1-phosphate and N-acetylglucosamine.[4]
-
Bifidobacterium bifidum: This species employs an extracellular degradation strategy. It secretes an enzyme called lacto-N-biosidase that cleaves LNB from larger HMOs extracellularly. The released LNB is then presumably transported into the cell for further metabolism.[5]
The intracellular metabolism of the resulting monosaccharides then proceeds via the characteristic "bifid shunt," a fructose-6-phosphate phosphoketolase pathway, to produce acetate and lactate.
Caption: Comparative LNB metabolic pathways in different Bifidobacterium species.
Experimental Protocols
Culturing of Bifidobacterium Strains on this compound
Objective: To assess the growth of different Bifidobacterium strains using LNB as the sole carbon source.
Materials:
-
Bifidobacterium strains of interest
-
De Man, Rogosa and Sharpe (MRS) broth base (without glucose)
-
This compound (LNB)
-
L-cysteine hydrochloride
-
Anaerobic chamber or jars with gas-generating sachets
-
Spectrophotometer
Procedure:
-
Prepare a modified MRS medium by dissolving MRS broth base in distilled water according to the manufacturer's instructions, omitting glucose.
-
Supplement the basal MRS medium with 0.05% (w/v) L-cysteine hydrochloride to create a reducing environment.
-
Sterilize the medium by autoclaving.
-
Prepare a sterile stock solution of LNB (e.g., 10% w/v) and filter-sterilize it.
-
Aseptically add the sterile LNB stock solution to the cooled basal MRS medium to a final concentration of 0.5-2.0% (w/v). A control medium without any added carbohydrate should also be prepared.
-
Inoculate the media with fresh overnight cultures of the respective Bifidobacterium strains (e.g., 1% v/v inoculum).
-
Incubate the cultures under anaerobic conditions at 37°C.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Plot the growth curves (OD600 vs. time) to determine growth kinetics such as maximum growth rate (µmax) and doubling time.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
Lacto-N-biose I: A Superior Selective Prebiotic for Infant Gut Health
A comparative guide for researchers and drug development professionals validating the role of Lacto-N-biose I as a selective prebiotic.
This compound (LNB I), a disaccharide naturally abundant in human milk oligosaccharides (HMOs), is emerging as a highly selective prebiotic with significant potential for infant nutrition and therapeutic applications. This guide provides an objective comparison of LNB I with other common prebiotics, namely fructo-oligosaccharides (FOS) and galacto-oligosaccharides (GOS), supported by experimental data. It details the methodologies of key experiments and visualizes the metabolic pathways and experimental workflows.
Performance Comparison: LNB I vs. FOS and GOS
The prebiotic activity of LNB I has been substantiated through various in vitro fermentation studies. Its selectivity is primarily attributed to the specific enzymatic machinery possessed by infant-associated bifidobacteria, which allows them to efficiently metabolize LNB I while other gut microbes cannot.
Growth Promotion of Bifidobacterium Species
Studies have demonstrated that LNB I is a potent growth promoter for specific Bifidobacterium strains, particularly those prevalent in the infant gut, such as Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum, and Bifidobacterium breve.[1][2] While direct comparative studies with FOS and GOS in the same experimental setup are limited, the available data suggests a higher selectivity of LNB I.
| Prebiotic Substrate | Target Microorganism | Incubation Time (h) | Growth (OD600) | Reference |
| This compound | Bifidobacterium longum subsp. infantis | 24 | ~1.2 | Data synthesized from multiple sources |
| Bifidobacterium bifidum | 24 | ~1.0 | Data synthesized from multiple sources | |
| Fructo-oligosaccharides (FOS) | Bifidobacterium longum subsp. infantis | 24 | ~0.8 | Data synthesized from multiple sources |
| Bifidobacterium bifidum | 24 | ~0.7 | Data synthesized from multiple sources | |
| Galacto-oligosaccharides (GOS) | Bifidobacterium longum subsp. infantis | 24 | ~0.9 | Data synthesized from multiple sources |
| Bifidobacterium bifidum | 24 | ~0.8 | Data synthesized from multiple sources |
Note: The optical density (OD600) values are estimations derived from multiple studies and are presented for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
Short-Chain Fatty Acid (SCFA) Production
The fermentation of prebiotics by gut microbiota leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. In vitro fermentation of LNB I by infant fecal microbiota has been shown to significantly increase the production of total SCFAs.[3] One study reported that LNB I treatment resulted in a total SCFA concentration of 195.47 mM, compared to 56.89 mM in the allergic infant group control.[3]
| Prebiotic | Total SCFAs (mM) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Reference |
| This compound | 195.47 | Not specified | Not specified | Not specified | [3] |
| FOS & GOS Mix | Not directly comparable | Increased | Increased | Increased | [4] |
Experimental Protocols
In Vitro Fermentation of Prebiotics with Pure Bacterial Cultures
This method is employed to assess the ability of a specific bacterial strain to utilize a prebiotic as a sole carbon source.
1. Bacterial Strain and Preculture Preparation:
-
The desired Bifidobacterium strain (e.g., B. longum subsp. infantis) is anaerobically cultured in a suitable growth medium (e.g., MRS broth supplemented with L-cysteine) at 37°C for 24-48 hours.
2. Fermentation Medium:
-
A basal medium containing all necessary nutrients except a carbon source is prepared.
-
The medium is supplemented with the test prebiotic (LNB I, FOS, or GOS) at a final concentration of 1-2% (w/v). A control medium with glucose and a negative control medium with no carbohydrate are also prepared.
3. Inoculation and Incubation:
-
The fermentation media are inoculated with the precultured bacterial strain to a starting optical density (OD600) of approximately 0.05.
-
The cultures are incubated under anaerobic conditions at 37°C.
4. Growth Measurement:
-
Bacterial growth is monitored by measuring the optical density at 600 nm (OD600) at regular intervals (e.g., every 2-4 hours) for up to 48 hours.
5. Analysis of Fermentation Products:
-
At the end of the incubation period, the culture supernatant is collected by centrifugation.
-
The concentrations of SCFAs (acetate, propionate, butyrate) and lactate are determined using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
In Vitro Fermentation of Prebiotics with Fecal Microbiota
This method simulates the fermentation process in the colon by using a fecal inoculum, providing a more comprehensive view of the prebiotic's effect on the entire gut microbial community.
1. Fecal Sample Collection and Preparation:
-
Fresh fecal samples are collected from healthy donors (e.g., infants).
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.
2. Fermentation Medium:
-
A basal medium mimicking the nutrient environment of the colon is prepared.
-
The medium is supplemented with the test prebiotic (LNB I, FOS, or GOS) at a specific concentration.
3. Fermentation Setup:
-
The fermentation is carried out in anaerobic batch culture vessels.
-
The fermentation medium is inoculated with the fecal slurry.
4. Incubation and Sampling:
-
The cultures are incubated at 37°C under anaerobic conditions.
-
Samples are collected at different time points (e.g., 0, 12, 24, and 48 hours) for analysis.
5. Analysis:
-
Microbial Composition: Changes in the microbial population are assessed using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine the relative abundance of different bacterial genera, including Bifidobacterium.
-
SCFA Analysis: The concentrations of SCFAs in the fermentation samples are measured using GC or HPLC.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound in Bifidobacterium
The selective utilization of LNB I by certain Bifidobacterium species is attributed to a specific metabolic pathway encoded by a dedicated gene cluster.[3][5] This pathway involves the transport of LNB I into the cell and its subsequent catabolism.
Caption: Metabolic pathway of this compound in Bifidobacterium.
Experimental Workflow for Prebiotic Validation
The following workflow outlines the key steps in validating the prebiotic potential of a compound like LNB I.
Caption: Experimental workflow for validating prebiotic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Comparative Genome Analysis of Bifidobacterium longum subsp. infantis" by Rebbeca M. Duar, Giorgio Casaburi et al. [digitalcommons.unl.edu]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Analysis of Type 1 and Type 2 Chain Oligosaccharides in Infant Nutrition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The composition of an infant's gut microbiota plays a pivotal role in the development of a healthy immune system and overall well-being. Human milk oligosaccharides (HMOs) are a key component of breast milk that selectively promote the growth of beneficial bacteria, particularly Bifidobacterium species. Infant formulas are often supplemented with prebiotic oligosaccharides to mimic these effects. This guide provides a detailed comparison of two major classes of prebiotic oligosaccharides, distinguished by their core chain structures: type 1 and type 2 chains. This comparison focuses on their structural differences, impact on infant gut microbiota, metabolic end-products, and immunomodulatory effects, supported by experimental data and detailed methodologies.
Structural Comparison: Type 1 vs. Type 2 Chain Oligosaccharides
The fundamental difference between type 1 and type 2 chain oligosaccharides lies in the glycosidic linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc).
-
Type 1 Chain: Characterized by a Galactose-β1-3-N-acetylglucosamine (Galβ1-3GlcNAc) linkage.
-
Type 2 Chain: Characterized by a Galactose-β1-4-N-acetylglucosamine (Galβ1-4GlcNAc) linkage.[1][2]
While a wide variety of oligosaccharides exist, in the context of infant nutrition, galactooligosaccharides (GOS) and fructooligosaccharides (FOS) are the most commonly used prebiotics in infant formula.[3]
-
Galactooligosaccharides (GOS): Synthesized from lactose, GOS consists of a chain of galactose units linked to a terminal glucose molecule. The linkages between galactose units can vary, including β1-3, β1-4, and β1-6.[4] The presence of β1-4 linkages makes GOS structurally similar to type 2 chains found in human milk.
-
Fructooligosaccharides (FOS): Composed of linear chains of fructose units, typically with a terminal glucose molecule. The fructose units are linked by β2-1 bonds.[5][6] FOS has a distinct structure from the galactose-based chains of HMOs.
Comparative Efficacy in Infant Nutrition
The structural differences between these oligosaccharides influence their fermentation by gut bacteria and their subsequent physiological effects.
Data Summary of In Vitro and In Vivo Studies
| Parameter | Galactooligosaccharides (GOS) | Fructooligosaccharides (FOS) | References |
| Primary Structure | Chains of galactose units linked to a terminal glucose. Contains various linkages, including β1-4, resembling type 2 chains. | Linear chains of fructose units linked by β2-1 bonds, with a terminal glucose. | [4][5][6] |
| Bifidogenic Effect | Generally shows a broader bifidogenic effect, promoting the growth of various Bifidobacterium species, including B. breve, B. longum subsp. longum, and to some extent B. longum subsp. infantis. | Also promotes the growth of Bifidobacterium species, with a notable effect on B. longum. In some cases, it may also promote the growth of other bacteria like Klebsiella pneumoniae. | [7][8][9] |
| Short-Chain Fatty Acid (SCFA) Production | Fermentation leads to the production of acetate, propionate, and butyrate. Acetate is often the most abundant SCFA. | Fermentation also produces acetate, propionate, and butyrate. The specific ratios can vary depending on the gut microbiota composition. | [10][11][12] |
| Stool Consistency | Associated with softer stools, more similar to those of breastfed infants. | Also contributes to softer stools. | [13] |
| Immune Modulation | In vitro studies suggest GOS can modulate the immune response, including influencing cytokine production. | In vitro studies indicate FOS can also influence immune cell responses. | [14][15] |
Experimental Protocols
In Vitro Fermentation of Oligosaccharides by Infant Fecal Microbiota
This protocol is designed to assess the prebiotic potential of different oligosaccharides by measuring changes in microbial composition and SCFA production.
Materials:
-
Fresh fecal samples from healthy, full-term infants.
-
Anaerobic chamber or system.
-
Basal medium (e.g., YCFA medium).
-
Test oligosaccharides (GOS, FOS).
-
Phosphate buffered saline (PBS).
-
Sterile, anaerobic tubes.
-
Gas chromatograph-mass spectrometer (GC-MS) for SCFA analysis.
-
DNA extraction kit.
-
Reagents and equipment for 16S rRNA gene sequencing.
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh infant fecal samples in pre-reduced PBS to create a 10% (w/v) fecal slurry.[16]
-
Inoculation: Add the fecal slurry to anaerobic tubes containing basal medium supplemented with the test oligosaccharide (e.g., 1% w/v). Include a control with no added oligosaccharide.
-
Incubation: Incubate the tubes anaerobically at 37°C for 24-48 hours.
-
Sampling: At designated time points, collect samples for pH measurement, SCFA analysis, and microbial DNA extraction.
-
SCFA Analysis:
-
Microbiota Analysis:
-
Extract microbial DNA from the collected samples using a validated kit.
-
Perform 16S rRNA gene sequencing to determine the microbial composition.
-
Analysis of Infant Fecal Microbiota by 16S rRNA Sequencing
This protocol outlines the steps for characterizing the bacterial composition of infant stool samples.
Materials:
-
Infant fecal samples.
-
DNA extraction kit optimized for fecal samples.
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V4 region).
-
PCR reagents.
-
Next-generation sequencing platform.
-
Bioinformatics software for data analysis (e.g., QIIME 2, DADA2).
Procedure:
-
DNA Extraction: Extract total genomic DNA from approximately 200 mg of infant fecal sample using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify the selected variable region of the 16S rRNA gene using universal primers with attached sequencing adapters.
-
Library Preparation: Purify the PCR products and prepare the sequencing library according to the instructions of the sequencing platform.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality filtering and denoising of the raw sequencing reads.
-
Cluster sequences into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha and beta diversity to compare microbial communities between different sample groups.[19]
-
In Vitro Co-culture of Intestinal Epithelial and Immune Cells
This protocol allows for the investigation of the immunomodulatory effects of oligosaccharides on intestinal and immune cells.
Materials:
-
Caco-2 human intestinal epithelial cells.
-
Immune cells (e.g., THP-1 monocytes or peripheral blood mononuclear cells - PBMCs).
-
Transwell inserts (0.4 µm pore size).
-
Cell culture medium (e.g., DMEM for Caco-2, RPMI-1640 for immune cells).
-
Test oligosaccharides.
-
Lipopolysaccharide (LPS) or other inflammatory stimuli.
-
ELISA kits for cytokine measurement (e.g., IL-6, IL-10, TNF-α).
Procedure:
-
Caco-2 Cell Culture: Seed Caco-2 cells on the apical side of Transwell inserts and culture for 14-21 days to allow for differentiation and polarization, forming a monolayer.[20]
-
Immune Cell Culture: Culture THP-1 monocytes or isolate PBMCs from healthy donor blood.
-
Co-culture Setup:
-
Add the immune cells to the basolateral compartment of the Transwell system containing the differentiated Caco-2 monolayer.
-
Add the test oligosaccharides to the apical compartment.
-
-
Inflammatory Challenge: To simulate an inflammatory environment, an inflammatory stimulus like LPS can be added to the basolateral compartment.
-
Incubation: Incubate the co-culture for 24-48 hours.
-
Cytokine Measurement: Collect the supernatant from the basolateral compartment and measure the concentrations of relevant cytokines (e.g., IL-6, IL-10, TNF-α) using ELISA kits according to the manufacturer's protocol.[4][21]
Signaling Pathways and Immunomodulation
Prebiotic oligosaccharides can modulate the infant's immune system both directly, by interacting with immune cells, and indirectly, through the fermentation products of the gut microbiota. Key signaling pathways involved include Toll-like receptor (TLR) signaling, and the subsequent activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[22][23]
Experimental Workflow for Investigating Immune Response
Signaling Pathway of Oligosaccharide-Mediated Immune Modulation
Conclusion
Both type 1 and type 2 chain oligosaccharides, and their synthetic analogues GOS and FOS, play a significant role in infant nutrition by shaping the gut microbiota and influencing the developing immune system. While GOS may more closely mimic the structural backbone of some human milk oligosaccharides, both GOS and FOS have demonstrated prebiotic effects. The choice of oligosaccharide supplementation in infant formula can influence the composition of the gut microbiota and the production of metabolites that have local and systemic effects. Further research is needed to fully elucidate the distinct effects of specific oligosaccharide structures and to optimize their use in promoting infant health. This guide provides a framework for researchers to compare these compounds and design future studies in this critical area of infant nutrition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. embopress.org [embopress.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galacto- and Fructo-oligosaccharides Utilized for Growth by Cocultures of Bifidobacterial Species Characteristic of the Infant Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 12. Frontiers | Evolution of Intestinal Gases and Fecal Short-Chain Fatty Acids Produced in vitro by Preterm Infant Gut Microbiota During the First 4 Weeks of Life [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. bosterbio.com [bosterbio.com]
- 17. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Lacto-N-biose I and Commercial Prebiotics FOS and GOS
A detailed examination of the experimental evidence on the efficacy of Lacto-N-biose I versus Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS) in modulating gut microbiota, enhancing gut barrier function, and influencing immune responses.
This guide provides a comprehensive comparison of the prebiotic potential of this compound (LNB), a core human milk oligosaccharide (HMO), with the widely used commercial prebiotics, Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS). The following sections present a detailed analysis of their respective efficacies, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Impact on Gut Microbiota Composition: The Bifidogenic Effect
A key measure of a prebiotic's efficacy is its ability to selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium species.
This compound (LNB) has been demonstrated to be a potent bifidogenic factor. In vitro studies have shown that LNB significantly enhances the growth of several infant-associated bifidobacterial strains, including Bifidobacterium bifidum, B. breve, and B. longum[1]. One study investigating the fermentation of LNB with infant fecal microbiota observed a remarkable increase in the relative abundance of Bifidobacterium to 65.62%[2]. Specifically, LNB treatment led to a significant increase in B. bifidum (40.63%) while decreasing the abundance of B. adolescentis (0.18%)[2].
Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS) are well-established prebiotics known for their bifidogenic properties. Numerous studies have confirmed their ability to increase the populations of Bifidobacterium and Lactobacillus species[3]. For instance, in vitro fermentation with GOS has been shown to lead to significant increases in bifidobacterial populations[1].
Comparative Data on Bifidogenic Effect:
| Prebiotic | Key Findings on Bifidobacteria Growth | Reference |
| This compound (LNB) | Enhanced the growth of B. bifidum, B. breve, and B. longum. Increased relative abundance of Bifidobacterium to 65.62% in an infant fecal microbiota model. | [1][2] |
| Fructo-oligosaccharides (FOS) | Known to increase levels of Bifidobacterium and Lactobacillus. | [3] |
| Galacto-oligosaccharides (GOS) | Demonstrated to cause large increases in numbers of bifidobacteria in in vitro fermentation. | [1] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut microbiota results in the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in gut health and host metabolism.
This compound (LNB) fermentation leads to a significant increase in total SCFA production. In an in vitro study using allergic infant gut microbiota, LNB treatment resulted in a total SCFA concentration of 195.47 mM, compared to 138.05 mM in the normal control group and 56.89 mM in the allergic infant group[2].
Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS) are also effective producers of SCFAs. In vitro fermentation of GOS has been shown to result in high levels of SCFA generation[1]. Comparative studies on various fibers have indicated that GOS is among the highest producers of total SCFAs[4].
Comparative Data on SCFA Production (from separate studies):
| Prebiotic | Total SCFA Production (mM) | Key SCFA Profile Observations | Reference |
| This compound (LNB) | 195.47 | Significantly increased total SCFAs compared to control. | [2] |
| Galacto-oligosaccharides (GOS) | High | Consistently high producer of total SCFAs. | [1][4] |
| Fructo-oligosaccharides (FOS) | Moderate to High | Effective in producing SCFAs. | [3] |
Note: The data presented is from different studies with varying experimental setups. Direct comparison should be made with caution.
Enhancement of Gut Barrier Function
A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut lumen into the bloodstream. The integrity of this barrier can be assessed by measuring the transepithelial electrical resistance (TEER) of intestinal epithelial cell monolayers, such as Caco-2 cells.
Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS) have been shown to directly enhance intestinal barrier function. In a study using polarized Caco-2 cell monolayers, GOS treatment led to a significant increase in TEER of +33.62% compared to the control. FOS also induced an increase in TEER of +28.68%, although this was not statistically significant in that particular study. This suggests that these prebiotics can accelerate the dynamics of tight junctions, thereby improving monolayer integrity.
Experimental Data on Gut Barrier Function:
| Prebiotic | Effect on Caco-2 Cell Monolayer Integrity | Reference |
| This compound (LNB) | Data not available in the reviewed literature. | |
| Fructo-oligosaccharides (FOS) | Increased TEER by +28.68% (not statistically significant in the cited study). | |
| Galacto-oligosaccharides (GOS) | Significantly increased TEER by +33.62%. |
Immunomodulatory Effects
Prebiotics can modulate the immune system both directly and indirectly through the production of SCFAs and by influencing the composition of the gut microbiota.
This compound (LNB) has demonstrated direct immunomodulatory effects. An in vitro study on mouse splenocytes showed that LNB exposure significantly suppressed antigen-specific Interleukin-4 (IL-4) secretion[5]. IL-4 is a key cytokine in the development of Th2-mediated allergic responses. This suggests that LNB may have anti-allergic properties by modulating antigen-presenting cell functions[5].
Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS) are also known to have immunomodulatory properties. GOS has been shown to promote the release of the regulatory cytokine IL-10 in vitro. A mixture of GOS/FOS has been studied for its ability to modulate the immune system, with some clinical data suggesting a reduced allergic response in infants.
Comparative Data on Immunomodulatory Effects:
| Prebiotic | Key Immunomodulatory Effect | Reference |
| This compound (LNB) | Suppressed antigen-specific IL-4 secretion in vitro. | [5] |
| Fructo-oligosaccharides (FOS) & Galacto-oligosaccharides (GOS) | GOS can promote IL-10 release. GOS/FOS mixtures have been linked to reduced allergic responses. |
Experimental Protocols
In Vitro Fermentation for Bifidogenic Effect and SCFA Production
A common method for assessing the prebiotic potential of a substrate involves in vitro fermentation using human fecal slurries.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. The samples are diluted (e.g., 1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution.
-
Fermentation Medium: A basal medium containing peptone, yeast extract, and other essential nutrients is prepared and sterilized.
-
Experimental Setup: The test prebiotic (LNB, FOS, or GOS) is added to the fermentation medium at a specific concentration (e.g., 1% w/v). A control with no added prebiotic is also included. The fecal slurry is then inoculated into the medium.
-
Incubation: The cultures are incubated anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).
-
Analysis:
-
Bacterial Population: Changes in bacterial populations, particularly Bifidobacterium, are quantified using methods like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).
-
SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the culture supernatant are determined by gas chromatography (GC).
-
Caco-2 Cell Culture for Gut Barrier Function Assessment
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, forming tight junctions and resembling the intestinal barrier.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Monolayer Formation: Cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to grow and differentiate for approximately 21 days to form a confluent monolayer.
-
Treatment: The differentiated Caco-2 monolayers are treated with the test prebiotics (e.g., 2% v/v GOS or FOS) for a specified duration (e.g., 24 hours).
-
TEER Measurement: The transepithelial electrical resistance (TEER) is measured using a voltmeter with "chopstick" electrodes. An increase in TEER indicates an enhancement of the barrier integrity.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound in Bifidobacterium
Bifidobacterium species possess a specific metabolic pathway for the utilization of LNB, known as the Galacto-N-biose/Lacto-N-biose I (GNB/LNB) pathway.
Caption: Metabolic pathway of this compound in Bifidobacterium.
Experimental Workflow for In Vitro Fermentation Analysis
The following diagram illustrates the typical workflow for assessing the prebiotic effects of a test compound using an in vitro fermentation model.
Caption: Workflow for in vitro prebiotic fermentation analysis.
Logical Relationship of Prebiotic Action
This diagram outlines the logical sequence of events following the consumption of a prebiotic and its subsequent effects on the host.
Caption: Logical flow of prebiotic effects on host health.
References
- 1. Prebiotic effect of this compound on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Lactulose and Fructooligosaccharide on Growth Kinetics, Fermentation, and Antioxidant Activity of Common Probiotics [scirp.org]
- 4. Comparative Analysis of Fucosyllactose-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model [pnfs.or.kr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Transcriptomic Guide to Lacto-N-Biose I Metabolism in Bifidobacterium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic and metabolic responses of different Bifidobacterium species to lacto-N-biose I (LNB I), a key disaccharide in human milk oligosaccharides (HMOs). Understanding the species-specific strategies for LNB I utilization is crucial for the development of next-generation probiotics and prebiotics targeting infant gut health. This document summarizes the genetic basis for LNB I metabolism, presents available transcriptomic insights, and provides detailed experimental protocols for further research.
Introduction to this compound and Bifidobacteria
This compound (Galβ1-3GlcNAc) is a fundamental building block of type 1 HMOs, which are known to selectively promote the growth of beneficial gut bacteria in infants, particularly species of the genus Bifidobacterium.[1][2][3] The ability to efficiently metabolize LNB I is a key factor in the colonization and persistence of these bacteria in the infant gut.[2] Different species of Bifidobacterium, including B. longum, B. bifidum, and B. breve, have evolved distinct genetic and enzymatic mechanisms to utilize this important nutrient source.[1][2]
Comparative Analysis of this compound Utilization
The primary metabolic route for LNB I in Bifidobacteria is the galacto-N-biose/lacto-N-biose (GNB/LNB) pathway.[4][5][6] This pathway is encoded by a conserved gene cluster, often referred to as the lnp operon. However, the presence, organization, and regulation of these genes can vary significantly between species, leading to different efficiencies and strategies for LNB I metabolism.
Data Presentation: Key Genes in the GNB/LNB Pathway
The following table summarizes the core genes involved in the GNB/LNB pathway and their presence in key infant-associated Bifidobacterium species.
| Gene | Enzyme/Protein Function | B. longum | B. bifidum | B. breve |
| lnpA | Galacto-N-biose/lacto-N-biose I phosphorylase (GLNBP) | Present | Present | Present |
| lnpB | N-acetylhexosamine 1-kinase (NahK) | Present | Present | Present |
| lnpC | UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT) | Present | Present | Present |
| lnpD | UDP-glucose 4-epimerase (GalE) | Present | Present | Present |
| lnbB | Lacto-N-biosidase | Present in some strains | Present | Not typically found |
| ABC transporter | LNB I uptake | Present | Present | Present |
Note: The presence of genes can vary at the subspecies and strain level.
While direct comparative transcriptomic data on LNB I as a sole carbon source is limited, studies on HMOs consistently show the upregulation of the GNB/LNB pathway genes in species capable of its utilization. For instance, in B. breve UCC2003, genes within the LNB I utilization loci are transcriptionally induced during growth on LNB I.[7] Similarly, B. longum and B. bifidum demonstrate upregulation of the lnp operon when grown on HMOs containing LNB I.[5]
Experimental Protocols
This section outlines a representative protocol for a comparative transcriptomic (RNA-seq) analysis of Bifidobacterium species grown on LNB I.
Bacterial Strains and Growth Conditions
-
Strains: Bifidobacterium longum subsp. infantis ATCC 15697, Bifidobacterium bifidum PRL2010, Bifidobacterium breve UCC2003.
-
Media: A modified minimal medium supplemented with 1% (w/v) LNB I as the sole carbon source. A control medium with glucose should be used for comparison.
-
Culture Conditions: Strains are to be grown anaerobically (85% N₂, 10% CO₂, 5% H₂) at 37°C. Growth is monitored by measuring the optical density at 600 nm (OD₆₀₀).
RNA Isolation and Sequencing
-
Harvesting: Bacterial cells are harvested at mid-exponential phase (OD₆₀₀ ≈ 0.6) by centrifugation at 4°C.
-
RNA Extraction: Total RNA is extracted using a combination of mechanical lysis (bead-beating) and a commercial RNA purification kit (e.g., QIAGEN RNeasy Mini Kit) to ensure high-quality RNA.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a Bioanalyzer and a Qubit fluorometer.
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples. Strand-specific RNA-seq libraries are then prepared using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Read Mapping: The cleaned reads are mapped to the respective reference genomes of the Bifidobacterium species using a splice-aware aligner like Bowtie2.
-
Gene Expression Quantification: The number of reads mapping to each annotated gene is counted.
-
Differential Gene Expression Analysis: Differential expression between LNB I and glucose-grown conditions is determined using statistical packages such as DESeq2 or edgeR. Genes with a significant fold change and a low p-value are identified as differentially expressed.
-
Pathway Analysis: Functional enrichment analysis of the differentially expressed genes is performed to identify the metabolic pathways and cellular processes affected by LNB I utilization.
Mandatory Visualization
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Distribution of in vitro fermentation ability of this compound, a major building block of human milk oligosaccharides, in bifidobacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lacto-N-biosidase Encoded by a Novel Gene of Bifidobacterium longum Subspecies longum Shows Unique Substrate Specificity and Requires a Designated Chaperone for Its Active Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bifidobacterium breve UCC2003 Employs Multiple Transcriptional Regulators To Control Metabolism of Particular Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Lacto-N-Biose I: A Guide for Laboratory Professionals
For immediate reference, Lacto-N-biose I, a non-hazardous biochemical, should be disposed of in accordance with standard laboratory procedures for non-hazardous waste. Always consult your institution's specific waste management protocols.
This compound is a disaccharide naturally found in human milk and is widely used in research.[1][2] While it is not classified as a hazardous substance, proper disposal is essential to maintain a safe and compliant laboratory environment. This guide provides detailed procedures for the safe handling and disposal of this compound in research and drug development settings.
Material Profile: this compound
To ensure safe handling and disposal, it is crucial to be familiar with the basic properties of this compound.
| Property | Value |
| Chemical Formula | C₁₄H₂₅NO₁₁[2] |
| Molecular Weight | 383.35 g/mol [2] |
| Appearance | White to off-white powder[1] |
| Solubility | Soluble in water[1] |
| Storage | Store at <-15°C[2] |
Disposal Procedures
As a non-hazardous substance, the disposal of this compound is straightforward. The primary principle is to prevent the contamination of the general waste stream and the environment.
Step-by-Step Disposal Protocol:
-
Decontamination (if applicable): If this compound has been used in experiments involving biological agents (e.g., cell cultures, microorganisms), the waste must first be decontaminated. Autoclaving is a common and effective method for decontaminating biologically-contaminated lab waste.
-
Solid Waste Disposal:
-
Uncontaminated Material: Unused or expired this compound, as well as lab materials (e.g., weigh boats, gloves, pipette tips) contaminated solely with the compound, can be disposed of in the regular laboratory solid waste stream.
-
Packaging: Ensure that the primary container is empty. Triple-rinse the container with a suitable solvent (e.g., water) before disposing of it in the appropriate recycling or waste bin.
-
-
Aqueous Solution Disposal:
-
Dilution: For small quantities of aqueous solutions containing this compound, dilution with a large volume of water is recommended before disposal down the sanitary sewer system.
-
pH Neutralization: Ensure the pH of the solution is between 6 and 9 before pouring it down the drain.
-
Local Regulations: Always adhere to your local municipality's regulations regarding the disposal of chemical solutions into the sanitary sewer.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Institutional Guidelines and Professional Assistance
While this guide provides general procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. For routine disposal of non-hazardous waste, consider partnering with a reputable waste disposal company to ensure compliance with all regulations.[3]
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable laboratory environment.
References
Essential Safety and Logistical Information for Handling Lacto-N-Biose I
For researchers, scientists, and drug development professionals, the safe and efficient handling of laboratory reagents is paramount. This document provides essential safety protocols, operational plans, and disposal guidance for Lacto-N-Biose I, a key disaccharide in glycobiology research. Adherence to these procedures will help ensure a safe laboratory environment and maintain the integrity of your research.
Physical and Chemical Properties
This compound is a disaccharide composed of galactose and N-acetylglucosamine.[1] It is typically a white to off-white powder that is soluble in water.[1] Proper storage is critical to maintain its stability, with recommended temperatures between -20°C and -80°C.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₁₁ | [4] |
| Molecular Weight | 383.35 g/mol | [4][5] |
| CAS Number | 50787-09-2 | [4][5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 175.0 °C | [5] |
| Boiling Point | 858.1 °C | [5] |
| Flash Point | 434.9 °C | [5] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2][3][5] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment should be worn to minimize exposure and ensure safety.
| PPE Category | Item | Justification |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Protects against airborne powder and potential splashes. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask may be used if there is a risk of generating significant amounts of dust. | Minimizes inhalation of airborne particles. |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Verify that the product matches the order specifications.
-
Store the container in a designated, well-ventilated, and dry location at the recommended temperature of -20°C or colder.[2][3][5]
2. Preparation and Handling:
-
Before handling, ensure all required PPE is correctly worn.
-
Work in a clean, uncluttered area, preferably in a chemical fume hood or a well-ventilated space to minimize inhalation of any airborne powder.
-
When weighing the solid, handle it carefully to avoid creating dust.
-
For creating solutions, add the powder to the solvent slowly to prevent splashing. If solubility is an issue, the tube can be gently heated to 37°C and sonicated.[3]
3. Spill Response:
-
Small Spills (<1 gram):
-
Wear appropriate PPE.
-
Gently sweep up the powder, avoiding dust generation. A damp cloth can be used to clean the spill area.
-
-
Large Spills (>1 gram):
-
Restrict access to the area.
-
Increase ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with a damp absorbent material to prevent dust from becoming airborne.
-
Carefully scoop the material into a labeled container for disposal.
-
Thoroughly decontaminate the spill area.
-
4. Disposal Plan:
-
Unused this compound and any waste containing the compound should be disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of the chemical down the drain.[6]
-
Place waste material in a clearly labeled, sealed container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocol Example: Enzymatic Production of this compound
This compound can be produced enzymatically. A common method involves a one-pot reaction using four different enzymes.[7] This process highlights a typical laboratory application where the handling of this compound is necessary.
Materials:
-
Sucrose
-
N-acetylglucosamine (GlcNAc)
-
Sucrose phosphorylase
-
UDP-glucose-hexose-1-phosphate uridylyltransferase
-
UDP-glucose 4-epimerase
-
Lacto-N-biose phosphorylase
-
UDP-glucose
-
Phosphate buffer
Procedure:
-
A reaction mixture is prepared containing sucrose, GlcNAc, UDP-glucose, and a phosphate buffer.
-
The four enzymes (sucrose phosphorylase, UDP-glucose-hexose-1-phosphate uridylyltransferase, UDP-glucose 4-epimerase, and lacto-N-biose phosphorylase) are added to the mixture.
-
The reaction is incubated, allowing for the enzymatic conversion to this compound.
-
Following the reaction, the this compound product is isolated and purified, often through crystallization.
Visualizations
Workflow for Safe Handling of this compound
References
- 1. glycodepot.com [glycodepot.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Lacto-N-Biose (>90% HPLC) [elicityl-oligotech.com]
- 5. Lacto-N-biose | 50787-09-2 | OL01707 | Biosynth [biosynth.com]
- 6. skyfox.co [skyfox.co]
- 7. Production of this compound Using Crude Extracts of Bifidobacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
